(+/-)-Tylophorine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2/h9-12,14H,5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEUDFYBEOIWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25908-92-3 | |
| Record name | Tylophorine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025908923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TYLOPHORINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279QJO8N7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(+/-)-Tylophorine natural sources and isolation
An In-depth Technical Guide on the Natural Sources and Isolation of (+/-)-Tylophorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylophorine (B1682047) is a phenanthroindolizidine alkaloid that has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, and potent anticancer properties.[1] First isolated in 1935 from Tylophora indica, this natural compound has been the subject of extensive research to understand its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification.
Natural Sources of this compound
Tylophorine and its analogues are primarily found in plants belonging to the Apocynaceae family (previously Asclepiadaceae) and the Moraceae family. The concentration of these alkaloids can vary depending on the plant species, the part of the plant used, the geographical location, and the time of harvest.[1]
The most well-documented natural sources include:
-
Tylophora indica (syn. Tylophora asthmatica) : Commonly known as "Indian ipecacuanha," this perennial climbing plant is the most prominent and widely studied source of tylophorine.[1][3] The alkaloid is present in both the leaves and roots of the plant.[2][4]
-
Ficus septica : This plant, a member of the Moraceae family, is another notable source of tylophorine and related phenanthroindolizidine alkaloids like tylocrebrine.[1][5][6][7]
-
Pergularia pallida (syn. Telosma pallida) : This species is also known to produce tylophorine and other related alkaloids.[8][9]
-
Cynanchum species : Various species within the Cynanchum genus, such as Cynanchum vincetoxicum, have been identified as sources of phenanthroindolizidine alkaloids, including antofine, which is structurally related to tylophorine.[1][10]
-
Other Tylophora species : Besides T. indica, other species within the genus, such as Tylophora tanakae, also serve as sources for these alkaloids.[8][10]
Quantitative Data on Tylophorine Content
The yield of tylophorine varies significantly across different sources and extraction methods. The following tables summarize the quantitative data reported in the literature.
Table 1: Tylophorine Content in Tylophora indica
| Plant Part | Total Alkaloid Content (% w/w) | Tylophorine Content (% w/w) | Reference |
| Leaves & Roots | 0.2 - 0.46 | - | [1][2] |
| Leaves | - | 0.01 - 0.16 | [1] |
| Roots | - | ~0.08 | [1] |
Table 2: Yield of Tylophorine from Tylophora indica using Various Methods
| Method/Source Material | Total Alkaloid Yield | Tylophorine Content in Extract (% w/w) | Total Tylophorine Yield | Reference |
| Hot Extraction (95% alcohol + 2% citric acid) | 0.280 g | 17.25 | 0.0483 g | [2] |
| Hairy Root Culture | - | - | 9.8 ± 0.21 mg/L | [2][4] |
| Transformed Roots (HPLC) | - | - | 1.29 ± 0.5 mg/g DW | [2] |
| In Vitro (Callus-raised plants) | - | - | 80 µg/mL | [11] |
| In Vitro (Directly cultured plants) | - | - | 71 µg/mL | [11] |
| Leaf Extract | - | - | 80 µg/mL | [8] |
| Leaf Callus | - | - | 24.46 µg/mL | [8] |
| Suspension Culture | - | - | 28.30 µg/mL | [8] |
Experimental Protocols for Isolation and Purification
The isolation of tylophorine from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning to isolate the alkaloids, and subsequent chromatographic purification.
Protocol 1: Maceration with Acidified Ethanol (B145695) (Optimized for High Yield)
This protocol is based on the maceration method, which has been optimized for a high yield of tylophorine.[2][12]
1. Plant Material Preparation:
- Collect fresh leaves of Tylophora asthmatica.
- Air-dry the leaves in the shade and then grind them into a coarse powder.
2. Extraction:
- Take 100 g of the powdered plant material.
- Macerate the powder with 500 mL of 95% ethanol containing 2% citric acid. The addition of acid converts the alkaloids into their salt form, which is more soluble in ethanol, thus increasing the extraction efficiency.[2][12]
- Perform the maceration five times to ensure exhaustive extraction.
- Combine all the extracts.
3. Concentration:
- Concentrate the combined alcoholic extract under reduced pressure using a rotary vacuum evaporator until the volume is reduced to one-fourth of the original.[2]
4. Acid-Base Purification:
- The concentrated extract is subjected to an acid-base purification technique to separate the alkaloidal fraction from other plant constituents.[2][12]
- Acidify the extract with 2% sulfuric acid.
- Wash the acidic solution with chloroform (B151607) to remove non-alkaloidal impurities.
- Make the aqueous acidic layer alkaline by adding a base (e.g., ammonium (B1175870) hydroxide) to precipitate the alkaloids.
- Extract the liberated alkaloids with chloroform.
- Combine the chloroform extracts and evaporate to dryness to obtain the crude alkaloid mixture.
5. Analysis and Quantification:
- The purified tylophorine fraction is analyzed and quantified using High-Performance Liquid Chromatography (HPLC).[12]
- Compare the retention time and UV spectrum of the sample with a standard tylophorine reference.
Protocol 2: Extraction from In Vitro Raised Plant Material
This method is suitable for extracting tylophorine from the leaves of Tylophora indica plants propagated through tissue culture.[13]
1. Plant Material Preparation:
- Harvest leaves from in vitro raised plantlets and dry them.
- Grind the dried leaves into a fine powder.
2. Defatting:
- Wash the powder twice with n-hexane to remove lipids and other non-polar components.[13]
3. Extraction:
- Soak the defatted powder in ethyl acetate (B1210297) overnight.
- Filter the extract.
4. Acid-Base Treatment:
- Adjust the pH of the filtrate to 3-4 with hydrochloric acid (HCl).[13]
- Dilute the filtrate with distilled water and concentrate it in a flash evaporator at 55-60°C to half its volume.
- Wash the concentrated filtrate three times with dichloromethane.
- Adjust the pH of the aqueous layer to a range of 11-13 with saturated sodium hydroxide (B78521) (NaOH).[13]
5. Final Extraction and Preparation for Analysis:
- Concentrate the extract using a flash evaporator.
- Resuspend the final residue in chloroform for analysis.
6. Chromatographic Separation:
- The extract is then separated using High-Performance Thin Layer Chromatography (HPTLC).
- A suitable mobile phase for HPTLC is a mixture of toluene, chloroform, ethanol, and ammonia (B1221849) in a ratio of 4:3.5:1.5:0.5.[11]
- The separated compounds are visualized and quantified by densitometry at 258 nm.[13]
Visualizations
General Workflow for Tylophorine Isolation
The following diagram illustrates a generalized workflow for the isolation of tylophorine from plant material.
Caption: A generalized workflow for the isolation of this compound.
Logical Flow of Acid-Base Purification
This diagram details the steps involved in the acid-base purification technique to separate alkaloids.
References
- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiangiogenic Activity of n-hexane Insoluble Fraction and Its Tylophorine Component from Ficus septica Leaves in Chicken Chorioallantoic Membrane Induced by bFGF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenanthroindolizidine alkaloids from the stems of Ficus septica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tropical.theferns.info [tropical.theferns.info]
- 8. Phenanthroindolizidine Alkaloids Secondary Metabolites Diversity in Medicinally Viable Plants of the Genus Tylophora | MDPI [mdpi.com]
- 9. ijrap.net [ijrap.net]
- 10. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arabjchem.org [arabjchem.org]
The intricate Biosynthesis of Tylophora Alkaloids: A Technical Guide for Researchers
A comprehensive overview of the biosynthetic pathway of Tylophora alkaloids, this guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular journey from simple precursors to complex bioactive compounds. This document details the key enzymatic steps, intermediate molecules, and regulatory networks, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
The phenanthroindolizidine alkaloids, a prominent class of compounds found in plants of the Tylophora genus, have garnered significant scientific interest due to their potent biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer properties. At the heart of their therapeutic potential lies a complex and fascinating biosynthetic pathway, which is the focus of this technical guide.
The Core Biosynthetic Pathway: From Amino Acids to a Pentacyclic Scaffold
The biosynthesis of Tylophora alkaloids, such as the well-studied tylophorine (B1682047), originates from three primary amino acid precursors: L-phenylalanine, L-tyrosine, and L-ornithine.[1][2] The pathway can be conceptualized as the convergence of two main branches: one providing the phenanthrene (B1679779) moiety and the other forming the indolizidine ring system.
A pivotal step in this intricate process involves the formation of a C4N pyrrolidine (B122466) ring, which is derived from ornithine.[3] Phenylalanine and tyrosine, on the other hand, serve as the building blocks for the C6-C2 aromatic portion that ultimately forms the phenanthrene core.[3] Early radiolabeling studies using ¹⁴C-labeled precursors fed to Tylophora asthmatica plants via the "wick technique" were instrumental in elucidating this fundamental framework.[3]
Key intermediates have been identified through these precursor feeding experiments. Notably, 2-phenacylpyrrolidine derivatives and benzoylacetic acid have been established as crucial precursors to tylophorinine.[4][5] Further downstream, 6,7-diphenylhexahydroindolizines are key intermediates that undergo oxidative coupling to form the final phenanthroindolizidine skeleton.[6]
The final stages of the biosynthesis are believed to involve a critical phenol (B47542) oxidative coupling reaction, which cyclizes the precursor to form the characteristic pentacyclic structure of tylophorine and its analogues. While the specific enzymes catalyzing many of these steps in Tylophora are still under investigation, it is widely accepted that cytochrome P450 monooxygenases play a crucial role in the hydroxylation and subsequent ring formation events that are characteristic of alkaloid biosynthesis in plants.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of tylophora alkaloids [inis.iaea.org]
- 4. Biosynthesis of phenanthroindolizidine alkaloids via derivatives of 2-phenacylpyrrolidine and benzoylacetic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Biosynthesis of phenanthroindolizidine alkaloids: incorporation of 2-pyrrolidin-2-ylacetophenone and benzoylacetic acid and derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Biosynthesis of phenanthroindolizidine alkaloids from 6,7-diphenylhexahydroindolizines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
(+/-)-Tylophorine mechanism of action in cancer cells
An In-depth Technical Guide to the Mechanism of Action of (+/-)-Tylophorine in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a phenanthroindolizidine alkaloid derived from plants of the Tylophora genus, has demonstrated significant potential as an anticancer agent. Its mechanism of action is multifaceted, distinguishing it from many conventional chemotherapeutic drugs. Tylophorine (B1682047) exerts its antitumor effects primarily through the potent inhibition of protein synthesis, induction of cell cycle arrest and apoptosis, modulation of critical signaling pathways such as NF-κB and c-Jun, and suppression of tumor-induced angiogenesis by targeting the VEGF/VEGFR2 axis. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.
Core Anticancer Mechanisms
The anticancer activity of this compound is not attributed to a single mode of action but rather a coordinated disruption of several fundamental cellular processes required for tumor growth and survival.
Inhibition of Protein and Nucleic Acid Synthesis
A central mechanism of Tylophorine's action is the potent inhibition of protein synthesis, which occurs more robustly than the inhibition of nucleic acid synthesis.[1] Tylophorine and its analogs directly interfere with the translational machinery. A novel mechanism involves the direct binding of Tylophorine to the cytoplasmic caprin-1 protein.[1][2] This binding event promotes the formation of a ribonucleoprotein (RNP) complex that includes G3BP1 and the mRNAs for key oncogenic proteins like c-Myc and cyclin D2.[1][2] This RNP complex is then sequestered, effectively blocking the translation of these critical proteins and leading to a halt in cell proliferation.[1][2]
Induction of Cell Cycle Arrest
Tylophorine is a potent inducer of cell cycle arrest, primarily at the G1 phase, in a variety of carcinoma cells, including hepatocellular (HepG2), nasopharyngeal (HONE-1), and gastric (NUGC-3) cancer cell lines.[3][4][5][6] This G1 arrest is critically linked to the downregulation of cyclin A2 expression.[4][7] Tylophorine achieves this by increasing the accumulation and activity of the transcription factor c-Jun, which in turn enhances the suppression of the cyclin A2 promoter.[7][8] In certain contexts, such as in T47D breast cancer cells, Tylophorine can also abrogate doxorubicin-induced G2/M arrest, shifting the cell population towards G1 arrest and apoptosis.[9]
Induction of Apoptosis
Tylophorine effectively induces programmed cell death (apoptosis) in cancer cells.[9][10] The apoptotic mechanism is linked to the activation of the intrinsic caspase cascade. Studies in T47D breast cancer cells have shown that treatment with Tylophorine leads to the upregulation and activation of caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[9][10] This activation is associated with the inhibition of pro-survival signaling pathways, including the Akt and NF-κB pathways.[1]
Inhibition of Angiogenesis
Tylophorine exhibits significant anti-angiogenic properties by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial for the formation of new blood vessels that supply tumors.[3][11][12] It directly inhibits the tyrosine kinase activity of VEGFR2, preventing its autophosphorylation.[3][11] This blockade disrupts downstream signaling cascades, including the Akt and ERK pathways, thereby inhibiting VEGF-induced proliferation, migration, and tube formation of endothelial cells.[3][11][12]
Modulation of Key Signaling Pathways
Tylophorine's anticancer effects are underpinned by its ability to modulate several key intracellular signaling pathways.
-
NF-κB Pathway: Tylophorine and its analogs are potent inhibitors of NF-κB-mediated transcription.[1][3][13][14] NF-κB is a critical transcription factor that controls the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting this pathway, Tylophorine can suppress tumor growth and survival.
-
c-Jun/JNK Pathway: The compound leads to an increased accumulation of c-Jun protein, a core component of the AP-1 transcription factor.[8] This is mediated through the activation of the c-Jun N-terminal protein kinase (JNK) cascade, which phosphorylates and stabilizes c-Jun, and a PI3K-dependent pathway that sustains its translation.[8] The stabilized c-Jun then mediates the downregulation of cyclin A2, leading to G1 arrest.[8]
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the efficacy of Tylophorine and its analogs across various cancer cell lines and molecular targets.
Table 1: Cytotoxicity of Tylophorine and Analogs in Cancer Cell Lines
| Compound/Analog | Cell Line(s) | Assay Type | IC50 / GI50 Value | Reference(s) |
|---|---|---|---|---|
| (+)-S-Tylophorine (DCB-3500) | NCI-60 Panel | Growth Inhibition | ~10 nM | [13] |
| Tylophorine Analog (DCB-3503) | NCI-60 Panel | Growth Inhibition | ~10 nM | [13] |
| This compound | HepG2 (Liver) | Growth Inhibition | 237 ± 32 nM | [15] |
| This compound | HONE-1 (Nasopharyngeal) | Growth Inhibition | 114 ± 6 nM | [15] |
| This compound | NUGC-3 (Gastric) | Growth Inhibition | 134 ± 9 nM | [15] |
| This compound | T47D (Breast) | Cytotoxicity | 113 µM | [9] |
| Tylophorine Analog (1s) | MDA-MB-231 (TNBC) | Cell Viability | 4.2 ± 1 nM |[16] |
Table 2: Molecular and Pathway Inhibition by Tylophorine
| Target/Pathway | Assay System | IC50 Value | Reference(s) |
|---|---|---|---|
| VEGFR2 Kinase Activity | In vitro kinase assay | 9.2 µM | [3] |
| NF-κB Transcription | HepG2 cells | 7.3 ± 1.9 nM (for (-)-antofine) | [14] |
| NF-κB Transcription | MDA-MB-231 (TNBC) | 3.3 ± 0.2 nM (for analog 1s) |[16] |
Table 3: Effect of Tylophorine on Apoptosis in T47D Breast Cancer Cells
| Treatment | Concentration | Apoptotic Cells (%) | Reference(s) |
|---|---|---|---|
| Control | - | < 5% (Implied) | [9] |
| This compound | 28.8 µM | 6.23% | [9] |
| this compound | 56.5 µM | 7.93% |[9] |
Key Experimental Protocols
This section details the methodologies for cornerstone experiments used to elucidate Tylophorine's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of Tylophorine on the viability and proliferation of cancer cells.
-
Procedure:
-
Cells (e.g., HUVECs) are seeded into 96-well or 24-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.[3][12]
-
The culture medium is replaced with fresh medium containing various concentrations of Tylophorine (e.g., 0 to 20 µM) or vehicle control (0.1% DMSO).[3][12]
-
Cells are incubated for specified durations (e.g., 24, 48, 72 hours).[3][12]
-
Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The medium is removed, and the formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 450 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[3]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following Tylophorine treatment.
-
Procedure:
-
Carcinoma cells are seeded and treated with Tylophorine (e.g., 2 µM) or vehicle control for a set time (e.g., 24 hours).[5][6]
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing gently, followed by incubation at -20°C for at least 2 hours.
-
Fixed cells are washed to remove ethanol and resuspended in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).
-
After incubation in the dark, the DNA content of individual cells is analyzed using a flow cytometer.
-
The resulting data is modeled using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.[5][6]
-
Western Blot Analysis
-
Objective: To detect and quantify changes in the expression or phosphorylation status of specific proteins in key signaling pathways.
-
Procedure:
-
Cells are cultured and treated with Tylophorine as required. For phosphorylation studies, cells are often serum-starved before being stimulated with a growth factor (e.g., 50 ng/mL VEGF for 2-20 minutes) in the presence or absence of the inhibitor.[3][12]
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-VEGFR2, anti-cyclin A2, anti-tubulin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used for quantification relative to a loading control (e.g., tubulin).[3][6]
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows.
Caption: Inhibition of the VEGF/VEGFR2 signaling pathway by this compound.
Caption: Tylophorine induces G1 arrest via the JNK/c-Jun/Cyclin A2 axis.
Caption: Standard experimental workflow for Western Blot analysis.
Caption: Summary of the multifaceted anticancer mechanisms of this compound.
Conclusion
This compound is a promising natural product with a unique and complex mechanism of action against cancer cells. By simultaneously targeting protein synthesis, cell cycle progression, cell survival pathways, and tumor angiogenesis, it presents a multi-pronged attack that may be effective against a broad range of malignancies and could potentially circumvent resistance mechanisms associated with drugs that have a single molecular target. The potent inhibition of NF-κB and VEGFR2 signaling, coupled with the induction of c-Jun-mediated cell cycle arrest, highlights its potential for further preclinical and clinical development. Future research should focus on optimizing its therapeutic index and exploring synergistic combinations with existing cancer therapies.
References
- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tylophorine arrests carcinoma cells at G1 phase by downregulating cyclin A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
The Anti-inflammatory Potential of (+/-)-Tylophorine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Tylophorine, a phenanthroindolizidine alkaloid originally isolated from Tylophora indica, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The intricate signaling pathways modulated by this compound are visually represented through detailed diagrams, offering a clear perspective on its therapeutic potential in inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Phenanthroindolizidine alkaloids, such as tylophorine (B1682047), have emerged as promising candidates for the development of novel anti-inflammatory therapeutics.[1][2] This document focuses on the racemic mixture, this compound, and its demonstrated efficacy in modulating key inflammatory pathways.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by interfering with critical signaling cascades and the expression of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[3][4] this compound and its analogues have been shown to be potent inhibitors of NF-κB activation.[3][5] This inhibition is achieved, at least in part, by preventing the degradation of the inhibitory protein IκBα, which retains the NF-κB p50/p65 dimer in the cytoplasm.[6] Furthermore, some tylophorine analogues have been observed to down-regulate nuclear phosphorylated p65, a key step in NF-κB activation.[3][5]
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, p38, and ERK, play a crucial role in translating extracellular signals into cellular responses, including the production of inflammatory mediators. Tylophorine has been shown to influence MAPK signaling, with studies indicating it can increase the phosphorylation of JNK, p38, and ERK1/2 in certain carcinoma cells.[7] The activation of the JNK pathway, in particular, has been linked to the phosphorylation and stabilization of c-Jun, a component of the AP-1 transcription factor, which is also involved in the inflammatory response.[8]
Suppression of Pro-inflammatory Cytokines and Mediators
A primary outcome of tylophorine's activity on NF-κB and other pathways is the significant reduction in the production of pro-inflammatory cytokines. In various cellular models, tylophorine and its derivatives have been shown to inhibit the secretion of TNF-α, IL-6, IL-8, IL-12, and IFN-γ.[3][9][10] Additionally, tylophorine effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[11][12]
Targeting the Caprin-1/G3BP1 Ribonucleoprotein Complex
A novel mechanism of action for tylophorine involves its interaction with the caprin-1/G3BP1 ribonucleoprotein (RNP) complex.[3] By binding to caprin-1, tylophorine is thought to modulate the translation of specific mRNAs, including those for c-Myc and HIF-1α, which are implicated in the metabolic reprogramming of pro-inflammatory macrophages (the Warburg effect).[11] This interference with protein synthesis appears to be a central aspect of its anti-inflammatory and anti-cancer activities.[3][11]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies, highlighting the potency of tylophorine and its analogues in inhibiting key inflammatory markers.
| Compound | Assay | Cell Line/Model | IC50 / Inhibition (%) | Reference |
| (+)-(S)-Tylophorine | NF-κB Inhibition | HepG2 | IC50: >1000 nM | [4] |
| (-)-(R)-Tylophorine | NF-κB Inhibition | HepG2 | IC50: 167 ± 42 nM | [4] |
| (-)-Antofine | NF-κB Inhibition | HepG2 | IC50: 7.3 ± 1.9 nM | [4] |
| rac-Cryptopleurine | NF-κB Inhibition | HepG2 | IC50: < 7.3 nM | [4] |
| O-methyltylophorinidine (1) | NF-κB Inhibition (2h) | NFκB-MDA-MB-231-nanoluc | IC50: 17.1 ± 2.0 nM | [6] |
| Synthetic O-methyltylophorinidine (1s) | NF-κB Inhibition (2h) | NFκB-MDA-MB-231-nanoluc | IC50: 3.3 ± 0.2 nM | [6] |
| Tylophorine | VEGFR2 Kinase Activity | In vitro kinase assay | IC50: ~9.2 μM | [9] |
| Tylophorine (15 mg/kg) | TNF-α Reduction (in vivo) | Sponge implant model | 41.81% reduction | [9] |
| Tylophorine (7.5 mg/kg) | TGF-β Reduction (in vivo) | Sponge implant model | 38.92% reduction | [9] |
| Tylophorine (15 mg/kg) | TGF-β Reduction (in vivo) | Sponge implant model | 59.73% reduction | [9] |
| DCB-3503 | PANC-1 Cell Growth | PANC-1 | IC50: 50 nmol/L | [5] |
| DCB-3503 | HPAC Cell Growth | HPAC | IC50: 40 nmol/L | [5] |
Table 1: In Vitro and In Vivo Anti-inflammatory Activity of Tylophorine and its Analogues
| Compound | Cell Line | Growth Inhibition (GI50) | Reference |
| Tylophorine | HepG2 | 237 ± 32 nM | [13] |
| Tylophorine | HONE-1 | 114 ± 6 nM | [13] |
| Tylophorine | NUGC-3 | 134 ± 9 nM | [13] |
Table 2: Growth Inhibitory Effects of Tylophorine on Carcinoma Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of tylophorine.
NF-κB Luciferase Reporter Assay
-
Cell Line: NFκB-MDA-MB-231-nanoluc cells.[6]
-
Seeding: Seed 4 x 10^4 cells per well in a white 96-well plate.[6]
-
Pre-incubation: On day 2, replace the medium with a starvation medium. Pre-incubate cells for 20 minutes with either DMSO (vehicle control, max 0.1%) or various concentrations of the test compound (e.g., tylophorine).[6]
-
Stimulation: Stimulate the cells with 20 ng/mL TNFα for 2 hours to activate the NF-κB pathway.[6]
-
Measurement: Quantify the NFκB-dependent luciferase activity according to the manufacturer's protocol.
In Vitro VEGFR2 Kinase Assay
-
Assay Kit: HTScan® VEGF Receptor 2 Kinase Assay Kit (Cell Signaling Technology).[14]
-
Procedure: Perform the assay according to the manufacturer's instructions, which typically involves the incubation of the kinase, a biotinylated peptide substrate, and ATP with the test compound.[14]
-
Detection: Use a colorimetric ELISA detection method to measure the phosphorylation of the substrate.[14]
-
Positive Control: Use a known VEGFR2 inhibitor, such as SU5416, as a positive control.[9]
Western Blot Analysis for IκBα Degradation
-
Cell Line: MDA-MB-468-UnaG cells.[6]
-
Treatment: Pre-treat cells with the test compound (e.g., synthetic O-methyltylophorinidine) at desired concentrations (e.g., 20 nM).[6]
-
Stimulation: Stimulate the cells with TNFα to induce IκBα degradation.[6]
-
Hypoxia Simulation (Optional): To simulate hypoxic conditions, pre-treat cells with CoCl2 (e.g., 100 µM).[6]
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against IκBα and a loading control (e.g., β-actin), followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
Carrageenan-Induced Rat Paw Edema Model
-
Animal Model: Wistar rats.[2]
-
Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized edema.[2]
-
Treatment: Administer the test compound (e.g., methanolic extract of Tylophora asthmatica) or a standard anti-inflammatory drug (e.g., Ibuprofen) orally or intraperitoneally before or after the carrageenan injection.[2]
-
Measurement: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.
-
Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the JNK/c-Jun signaling pathway by this compound.
Caption: Interaction of this compound with the Caprin-1 RNP complex.
Conclusion and Future Directions
This compound has demonstrated significant anti-inflammatory properties through its ability to modulate multiple key signaling pathways, including NF-κB and MAPK, and to interfere with the translation of pro-inflammatory proteins via its interaction with the Caprin-1 ribonucleoprotein complex. The quantitative data presented underscore its potency and potential as a lead compound for the development of novel anti-inflammatory drugs.
Future research should focus on elucidating the precise molecular interactions of tylophorine with its targets, conducting comprehensive in vivo studies in various inflammatory disease models, and optimizing its pharmacokinetic and safety profiles through medicinal chemistry efforts. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and therapeutic application of this promising natural product.
References
- 1. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abap.co.in [abap.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cell growth and nuclear factor-kappaB activity in pancreatic cancer cell lines by a tylophorine analogue, DCB-3503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tylophorine-based compounds are therapeutic in rheumatoid arthritis by targeting the caprin-1 ribonucleoprotein complex and inhibiting expression of associated c-Myc and HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tilmicosin and tylosin have anti-inflammatory properties via modulation of COX-2 and iNOS gene expression and production of cytokines in LPS-induced macrophages and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide: Antiviral Activity of (+/-)-Tylophorine Against Coronaviruses
Introduction
The global emergence of highly pathogenic coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2, has underscored the urgent need for potent and broad-spectrum antiviral therapeutics. Phenanthroindolizidine and phenanthroquinolizidine alkaloids, particularly Tylophorine (B1682047) and its derivatives, have been identified as a promising class of compounds with significant anti-coronavirus activity.[1][2] These natural products, isolated from plants of the Tylophora genus, have demonstrated potent in vitro inhibition of a wide range of coronaviruses.[1][3] This technical guide provides a comprehensive overview of the antiviral activity of this compound and its analogues against various coronaviruses, detailing their mechanism of action, summarizing quantitative efficacy data, and outlining the key experimental protocols used in their evaluation.
Antiviral Activity and Cytotoxicity
Tylophorine and its synthetic derivatives have shown potent inhibitory effects against multiple human and animal coronaviruses. The antiviral efficacy is typically quantified by the 50% maximal effective concentration (EC₅₀), while cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀). The ratio of these two values (CC₅₀/EC₅₀) provides the selectivity index (SI), a critical measure of a compound's therapeutic window.
Quantitative Data Summary
The antiviral activity and cytotoxicity of Tylophorine and its key derivatives against various coronaviruses are summarized below.
Table 1: Antiviral Activity against SARS-CoV-2 and other Human Coronaviruses (HCoV)
| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|---|---|
| dbq33b | SARS-CoV-2 | Vero E6 | 2.5 | >5 | >2000 | [4] |
| dbq33b4p7 | SARS-CoV-2 | Vero E6 | 20 | >5 | >250 | [4] |
| PI09 | SARS-CoV-2 | Vero E6 | 78 | >5 | >64 | [4] |
| NK007(S,R) | SARS-CoV-2 | Vero E6 | 30 | N/A | N/A | [5] |
| NP-NK007 | SARS-CoV-2 | Vero E6 | 7 | N/A | N/A | [5] |
| LP-NK007 | SARS-CoV-2 | Vero E6 | 14 | N/A | N/A | [5] |
| dbq33b | HCoV-OC43 | MRC-5 | 16 ± 4.7 | N/A | N/A | [4] |
| dbq33b | HCoV-OC43 | MRC-5 | 4 ± 2 | N/A | N/A | [6] |
| dbq33b4p7 | HCoV-OC43 | MRC-5 | 56 ± 6.2 | N/A | N/A | [4] |
| PI09 | HCoV-OC43 | MRC-5 | 68 ± 2.7 | N/A | N/A | [4] |
| Tylophorine | SARS-CoV | Vero 76 | <5 | 0.39 | >78 | [3] |
| Tylophorinine | SARS-CoV | Vero 76 | 18 | >1 | >55 | [3] |
| 7-methoxycryptopleurine | SARS-CoV | Vero 76 | <5 | >0.5 | >100 | [3] |
| Various Tylophorines | SARS-CoV | Vero 76 | <5 - 340 | N/A | N/A | [1][2] |
| dbq33b | HCoV-229E | MRC-5 | 6.5 | N/A | N/A |[4] |
Table 2: Antiviral Activity against Animal Coronaviruses
| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|---|---|
| Tylophorine (1a) | TGEV | ST | 58 ± 4 | 0.39 ± 0.02 | 6.7 | [1] |
| 7-methoxycryptopleurine (1c) | TGEV | ST | 20 ± 1 | 0.53 ± 0.04 | 26.5 | [1] |
| Various Tylophorines | TGEV | ST | 8 - 1468 | N/A | N/A | [1][2] |
| dbq33b | FIPV | fcwf-4 | 8 ± 3.5 | N/A | N/A | [4] |
| dbq33b4p7 | FIPV | fcwf-4 | 22 ± 4.1 | N/A | N/A | [4] |
| PI09 | FIPV | fcwf-4 | 33 ± 5.5 | N/A | N/A |[4] |
TGEV: Transmissible Gastroenteritis Virus; FIPV: Feline Infectious Peritonitis Virus; ST: Swine Testicular cells.
Studies have demonstrated that tylophorine-based compounds can reduce viral yields by several orders of magnitude. For HCoV-OC43 and HCoV-229E, these compounds inhibited viral yields by 6 to 8 log magnitudes (p.f.u./ml).[4][7]
Mechanism of Action
Tylophorine and its derivatives exert their antiviral effects through a dual-targeting mechanism, affecting both viral and host cellular components.[6][8]
-
Direct Viral Targeting : The compounds directly target the viral replication-transcription machinery.[3][9] Biotinylated tylophorine has been shown to interact with the coronavirus genomic/subgenomic RNA and the nucleocapsid (N) protein.[6][8][10] This interaction is believed to occur within the viral replication transcription complexes (RTCs), thereby blocking the synthesis of viral antigens and RNA.[3][9]
-
Host Cellular Targeting : Tylophorine-based compounds also target host factors. Specifically, they interact with the ribonucleoprotein complex composed of IκBα mRNA and caprin-1 protein.[6][8][10] This interaction blocks the translation and synthesis of IκBα protein.[6][8] IκBα is a key inhibitor of the NF-κB signaling pathway, which is often activated during viral infection and drives inflammatory cytokine production. While this action can disrupt host processes, it also makes tylophorine unable to inhibit virus-induced NF-κB activation on its own, suggesting potential for combination therapies.[6][8][9]
References
- 1. Identification of phenanthroindolizines and phenanthroquinolizidines as novel potent anti-coronaviral agents for porcine enteropathogenic coronavirus transmissible gastroenteritis virus and human severe acute respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of phenanthroindolizines and phenanthroquinolizidines as novel potent anti-coronaviral agents for porcine enteropathogenic coronavirus transmissible gastroenteritis virus and human severe acute respiratory syndrome coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of SARS-CoV-2 by Highly Potent Broad-Spectrum Anti-Coronaviral Tylophorine-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Nanosized Preparations of (S,R)-Tylophorine Malate as Novel anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of SARS-CoV-2 by Highly Potent Broad-Spectrum Anti-Coronaviral Tylophorine-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synergistic Inhibition of Coronavirus Replication and Induced Cytokine Production by Ciclesonide and the Tylophorine-Based Compound Dbq33b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Insidious Art of Cellular Sabotage: A Technical Guide to (+/-)-Tylophorine's Inhibition of Protein and DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Tylophorine, a phenanthroindolizidine alkaloid originally isolated from plants of the Tylophora genus, has garnered significant attention in the scientific community for its potent cytotoxic and anti-cancer activities. At the heart of its mechanism of action lies a profound disruption of fundamental cellular processes: the synthesis of proteins and DNA. This technical guide provides an in-depth exploration of the inhibitory effects of this compound on these critical biosynthetic pathways, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative aspects of this inhibition, detail the experimental protocols used to elucidate these effects, and visualize the complex signaling pathways implicated in tylophorine's cellular sabotage.
Quantitative Inhibition of Macromolecular Synthesis
The inhibitory potency of tylophorine (B1682047) and its analogs on protein and DNA synthesis has been evaluated across various cell lines. The data consistently demonstrates a more pronounced effect on protein synthesis compared to DNA synthesis.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Tylophorine | Ehrlich ascites tumor cells | Protein Synthesis Inhibition | EC50 | 0.01 - 1 µM | [1] |
| Tylocrebrine | Ehrlich ascites tumor cells | Protein Synthesis Inhibition | EC50 | 0.01 - 1 µM | [1] |
| Cryptopleurine | Ehrlich ascites tumor cells | Protein Synthesis Inhibition | EC50 | 0.01 - 1 µM | [1] |
| Tylophorine | Ehrlich ascites tumor cells | Nucleic Acid Synthesis Inhibition | - | Inhibition at higher concentrations than protein synthesis | [1] |
| (+)-(S)-Tylophorine | HepG2 | NF-κB Inhibition | IC50 | - | |
| (-)-(R)-Tylophorine | HepG2 | NF-κB Inhibition | IC50 | - | |
| Rac-cryptopleurine | HepG2 | NF-κB Inhibition | IC50 | 1.5 ± 0.28 nM | |
| (-)-Antofine | HepG2 | NF-κB Inhibition | IC50 | 7.3 ± 1.9 nM | |
| Tylophorine | HUVECs | VEGFR2 Kinase Activity | IC50 | ~9.2 µM | [2] |
| Tylophorine | T47D Breast Cancer Cells | Cytotoxicity | IC50 | 113 µM | [3][4] |
| Tylophorine | HepG2 | Cytotoxicity (Growth Inhibition) | GI50 | 237 ± 32 nM | [5] |
| Tylophorine | HONE-1 | Cytotoxicity (Growth Inhibition) | GI50 | 114 ± 6 nM | [5] |
| Tylophorine | NUGC-3 | Cytotoxicity (Growth Inhibition) | GI50 | 134 ± 9 nM | [5] |
Core Mechanisms of Action
Inhibition of Protein Synthesis
The primary mechanism by which this compound exerts its cytotoxic effects is through the potent inhibition of protein synthesis. It is understood to target the elongation step of translation.[6] This interference with the ribosomal machinery leads to a global shutdown of protein production, depriving the cell of essential enzymes, structural proteins, and regulatory molecules necessary for survival and proliferation. The preferential and potent inhibition of protein synthesis underscores its potential as a targeted therapeutic agent.
Inhibition of DNA Synthesis
While less potent than its effect on protein synthesis, this compound also impedes DNA replication. This inhibition is often observed at higher concentrations and is considered a secondary effect stemming from the primary inhibition of protein synthesis.[1] The arrest of DNA synthesis contributes to the compound's overall anti-proliferative and cytotoxic profile. Tylophorine has been shown to retard S-phase progression in carcinoma cells.[7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's inhibitory effects.
Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)
This assay measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid, [³H]-leucine, into newly synthesized proteins.
Materials:
-
Cell culture medium
-
This compound stock solution
-
[4,5-³H]-L-Leucine
-
Trichloroacetic acid (TCA) solutions (100% and 5%)
-
80% Ethanol
-
0.25 N NaOH
-
Scintillation cocktail (e.g., UltraGold)
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 5 x 10⁴ cells per well in their normal growth medium and incubate for 48 hours.[7]
-
Serum Starvation and Treatment: Remove the growth medium, wash the cells once with 1X PBS, and add serum-free medium. After a 2-4 hour resting period, treat the cells with varying concentrations of this compound.[7]
-
Radiolabeling: Six to twenty-four hours before harvesting, add 1 µCi/ml of [³H]-Leucine to each well.[7]
-
Harvesting:
-
Cell Lysis: Solubilize the protein precipitate by adding 0.5 ml of 0.25 N NaOH to each well and pipetting up and down to ensure complete solubilization.[7]
-
Scintillation Counting: Transfer 400 µl of the solubilized cell solution into a scintillation vial containing 4 ml of scintillation cocktail.[7]
-
Data Analysis: Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. The percentage of protein synthesis inhibition is calculated relative to the untreated control.
DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)
This assay assesses the rate of DNA synthesis by measuring the incorporation of the radiolabeled nucleoside, [³H]-thymidine, into newly synthesized DNA during cell proliferation.
Materials:
-
Cell culture medium
-
This compound stock solution
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA) solutions (e.g., 5%)
-
PBS (Phosphate-Buffered Saline)
-
0.25 N NaOH
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the [³H]-Leucine incorporation assay (Steps 1 and 2).
-
Radiolabeling: Add 1 µCi/ml of [³H]-Thymidine to each well and incubate for a defined period (e.g., 6-24 hours) before harvesting.[7]
-
Harvesting:
-
Cell Lysis: Solubilize the DNA by adding 0.5 ml of 0.25 N NaOH to each well.[7]
-
Scintillation Counting: Transfer 400 µl of the lysate to a scintillation vial with scintillation fluid.[7]
-
Data Analysis: Measure the radioactivity (CPM) using a liquid scintillation counter. The percentage of DNA synthesis inhibition is calculated relative to the untreated control.
Signaling Pathways and Logical Relationships
This compound's inhibitory effects on protein and DNA synthesis are intricately linked to its modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Experimental Workflow for Inhibition Assays
The general workflow for assessing the inhibitory effects of this compound on protein and DNA synthesis is depicted below.
Caption: Workflow for [³H]-Leucine and [³H]-Thymidine incorporation assays.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Tylophorine has been shown to inhibit NF-κB signaling, which contributes to its pro-apoptotic effects.
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
c-Jun N-terminal Kinase (JNK) Signaling Pathway Activation
Tylophorine treatment leads to the accumulation of c-Jun protein, a component of the AP-1 transcription factor, through the activation of the JNK signaling cascade. This contributes to cell cycle arrest and apoptosis.
References
- 1. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Leucine Incorporation Method Estimates Bacterial Growth Equally Well in Both Oxic and Anoxic Lake Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 7. Proliferation Assay: [3H] Thymidine incorporation - 每日生物评论 [bio-review.com]
- 8. researchgate.net [researchgate.net]
Structure-Activity Relationship of Tylophorine Analogues: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylophorine (B1682047) and its analogues, a class of phenanthroindolizidine alkaloids, have garnered significant attention in medicinal chemistry due to their potent biological activities.[1] Originally isolated from plants of the Asclepiadaceae family, these compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Their unique mode of action, which often differs from conventional chemotherapeutic agents, makes them attractive candidates for the development of novel therapeutics, particularly for challenging diseases like cancer.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of tylophorine analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways to aid researchers in the ongoing development of this promising class of compounds.
Core Structure and Chemical Features
The basic scaffold of tylophorine consists of a pentacyclic ring system, featuring a phenanthrene (B1679779) nucleus fused to an indolizidine moiety.[2] The molecular formula for tylophorine is C₂₄H₂₇NO₄, and its structure includes a tertiary base with a 2,3,6,7-methoxyl-substituted phenanthrene ring system joined to an indolizidine ring.[2] Modifications to this core structure, particularly at the C-9 and C-13a positions of the phenanthrene and indolizidine rings, respectively, as well as alterations to the E-ring, have been extensively explored to modulate biological activity and improve the therapeutic index.[1][6]
Quantitative Structure-Activity Relationship Data
The cytotoxic and biological activities of various tylophorine analogues have been evaluated against numerous cancer cell lines and biological targets. The following tables summarize the key quantitative data, providing a comparative overview of their potency.
Table 1: Cytotoxicity of Tylophorine Analogues against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ / GI₅₀ (nM) | Reference |
| (+)-S-Tylophorine (DCB-3500) | 60 cell line panel (mean) | ~10 | [4] |
| HepG2 (Hepatocellular Carcinoma) | 4.9 ± 0.4 | [1] | |
| PANC-1 (Pancreatic Cancer) | 2.2 ± 0.3 | [1] | |
| CEM (Leukemia) | 5.2 ± 0.5 | [1] | |
| DCB-3503 | 60 cell line panel (mean) | ~10 | [4] |
| (-)-Antofine (B1663387) | HepG2 | 371 ± 27 | [1] |
| PANC-1 | 156 ± 26 | [1] | |
| CEM | 323 ± 13 | [1] | |
| rac-Cryptopleurine | HepG2 | 1.5 ± 0.2 | [1] |
| PBT-1 | A549 (Lung Cancer) | ~80 | [7] |
| Compound 9c | Various | < 1000 | [7] |
| Compound 9g | Various | < 1000 | [7] |
| Compound 9h | Various | < 1000 | [7] |
| Dibenzoquinoline 33b | A549 | Potent (exact value not specified) | [8][9] |
Table 2: Anti-inflammatory Activity of Tylophorine Analogues
| Compound | Assay | IC₅₀ (nM) | Reference |
| DCB-3503 Analogue 18 | TNF-α production (4h) | 35 | [10] |
| DCB-3503 Analogue 19 | TNF-α production (4h) | 55 | [10] |
| DCB-3503 | TNF-α production (4h) | 20 | [10] |
Key Structure-Activity Relationship Insights
-
Stereochemistry at C-13a: The stereochemistry at the C-13a position significantly influences cytotoxicity. For instance, the (R)-configuration in tylophorine generally leads to a 3- to 4-fold decrease in cytotoxicity compared to the (S)-configured counterpart.[1]
-
Substitution on the Phenanthrene Ring: The presence and position of substituents on the phenanthrene rings (A, B, and C) are critical for activity. The absence of an OMe substituent at the R³ position in (-)-antofine compared to (-)-(R)-tylophorine results in a significant increase in cytotoxicity.[1] For phenanthrene-based tylophorine (PBT) analogues, optimal activity is observed with a 5-H, 6-OCH₃, and 7-OH substitution pattern on the B-ring.[7]
-
Nature of the E-Ring: The size and substitution of the E-ring (the nitrogen-containing ring) play a crucial role. A six-membered E-ring in rac-cryptopleurine leads to a 2- to 4-fold increase in cytotoxicity compared to the five-membered ring of (-)-antofine.[1] Opening the D-ring to create simplified phenanthrene-based tylophorine (PBT) analogues can dramatically impair cytotoxicity.[1][7]
-
Substituents at C-9: A hydrophilic substituent at the C-9 position linked through a methylene (B1212753) group is essential for the enhanced cytotoxicity of PBTs.[11]
Mechanisms of Action
Tylophorine analogues exert their biological effects through multiple mechanisms, often leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Inhibition of Protein and Nucleic Acid Synthesis
A primary mechanism of action for tylophorine analogues is the potent inhibition of protein and nucleic acid synthesis.[2][12] This inhibition is often more pronounced for protein synthesis than for DNA or RNA synthesis.[1]
Modulation of Key Signaling Pathways
Tylophorine and its derivatives have been shown to modulate several critical signaling pathways involved in cancer progression and inflammation.
-
NF-κB Pathway: Tylophorine analogues can inhibit NF-κB-mediated transcription, which is a key pathway in inflammation and cancer.[4][5][12]
-
VEGFR2 Signaling: Tylophorine has been shown to directly inhibit VEGFR2 tyrosine kinase activity and its downstream signaling pathways, including Akt and Erk, thereby exerting anti-angiogenic effects.[13][14][15]
-
c-Jun/AP-1 Pathway: Tylophorine treatment can lead to the accumulation of c-Jun protein and enhance its downregulation of cyclin A2 promoter activity, resulting in G1 phase cell cycle arrest.[16]
-
PI3K/PDK1/PP2A/eEF2 Cascade: This pathway is involved in sustaining c-Jun protein translation in the presence of tylophorine.[16]
-
Caprin-1 Interaction: Tylophorine has been found to directly bind to caprin-1, which may play a role in its anticancer activity by affecting the translation of specific mRNAs like c-Myc and cyclin D.[17]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of tylophorine analogues. Below are representative protocols for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the tylophorine analogues (typically ranging from 0.01 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values using a dose-response curve fitting software.[18]
NF-κB Reporter Gene Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with the tylophorine analogues for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a reporter lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalization and Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.[12]
VEGFR2 Kinase Assay
-
Reaction Setup: In a kinase assay buffer, combine recombinant human VEGFR2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the tylophorine analogue at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Detect the phosphorylated substrate using a specific antibody and a detection reagent (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate).
-
Data Analysis: Quantify the signal and calculate the percentage of inhibition of VEGFR2 kinase activity. Determine the IC₅₀ value from a dose-response curve.[13]
Visualizations of Pathways and Workflows
Signaling Pathways Affected by Tylophorine Analogues
Caption: Key signaling pathways modulated by tylophorine analogues.
General Experimental Workflow for SAR Studies
References
- 1. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of tylophorine-derived dibenzoquinolines as orally active agents: exploration of the role of tylophorine e ring on biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor Agents 252. Application of Validated QSAR Models to Database Mining: Discovery of Novel Tylophorine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents | MDPI [mdpi.com]
The Anti-Angiogenic Potential of (+/-)-Tylophorine: A Technical Guide to its Targeting of the VEGFR2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of the VEGFR2 signaling pathway has emerged as a promising strategy in cancer therapy. (+/-)-Tylophorine, a phenanthraindolizidine alkaloid, has demonstrated significant anti-angiogenic and anti-tumor properties. This technical guide provides an in-depth analysis of the mechanism by which this compound targets the VEGFR2 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction
This compound is a natural compound isolated from plants of the Tylophora genus.[1] It has been shown to possess anti-inflammatory and antitumor activities.[1][2] Recent studies have elucidated its role in inhibiting tumor angiogenesis by directly targeting the VEGFR2 signaling cascade.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the molecular mechanism, experimental validation, and methodologies associated with the investigation of this compound as a VEGFR2 inhibitor.
Mechanism of Action: Targeting the VEGFR2 Signaling Pathway
This compound exerts its anti-angiogenic effects by directly interfering with the activation of VEGFR2 and its downstream signaling pathways.[1][2] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues, initiating a cascade of intracellular events that promote endothelial cell proliferation, migration, and survival.[3][4][5]
Molecular docking simulations have indicated that tylophorine (B1682047) can form stable hydrogen bonds and aromatic interactions within the ATP-binding region of the VEGFR2 kinase domain.[1][2] This interaction inhibits the kinase activity of VEGFR2, thereby blocking the phosphorylation of the receptor and the subsequent activation of downstream signaling molecules.[1]
Key downstream pathways affected by tylophorine's inhibition of VEGFR2 include:
-
PI3K/Akt Pathway: Crucial for endothelial cell survival.[1][4]
-
MAPK/ERK Pathway: Essential for VEGF-induced cell proliferation.[1][4]
-
ROS Production: Reactive oxygen species are known to be downstream signaling molecules after VEGFR2 activation.[1]
The following diagram illustrates the VEGFR2 signaling pathway and the inhibitory action of this compound.
Figure 1: VEGFR2 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory effects of this compound on various aspects of VEGFR2-mediated angiogenesis have been quantified in several studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Parameter | Value | Cell Line | Reference |
| VEGFR2-VEGF Binding | IC50 | ~12.29 µM | - | [1] |
| HUVEC Proliferation (VEGF-induced) | Inhibition | Dose-dependent (2.5-20 µM) | HUVEC | [1] |
| HUVEC Migration (VEGF-induced) | Inhibition | Dose-dependent (2.5-20 µM) | HUVEC | [1] |
| HUVEC Tube Formation (VEGF-induced) | Inhibition | Dose-dependent | HUVEC | [1] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound
| Model | Parameter | Treatment Group | Control Group | P-value | Reference |
| Sponge Implant Angiogenesis Assay | Microvessel Density (MVD) (blood vessels/HPF) | 4.87 ± 0.34 | 11.93 ± 2.84 | < 0.001 | [1] |
| Ehrlich Ascites Carcinoma (EAC) Tumor Model | Average Tumor Volume (after 30 days) (mm³) | 213.96 ± 65.61 | 2139.05 ± 193.09 | - | [6] |
| Ehrlich Ascites Carcinoma (EAC) Tumor Model | Average Tumor Weight (g) | 0.98 ± 0.07 | 8.34 ± 1.85 | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to evaluate the effect of this compound on the VEGFR2 signaling pathway.
VEGFR2 Kinase Assay
This assay determines the direct inhibitory effect of this compound on VEGFR2 kinase activity.[1]
Principle: The assay measures the transfer of phosphate (B84403) from ATP to a tyrosine-containing substrate by the VEGFR2 enzyme. The inhibitory effect is quantified by the reduction in substrate phosphorylation.
Protocol:
-
Reagents: Recombinant human VEGFR-2, 5x Kinase Buffer, ATP, PTK Substrate (e.g., Poly (Glu, Tyr) 4:1), this compound, and a detection reagent (e.g., Kinase-Glo®).[7][8]
-
Preparation: Prepare serial dilutions of this compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[7]
-
Reaction Setup: In a 96-well plate, add the kinase buffer, ATP, and substrate to each well.[8]
-
Inhibitor Addition: Add the diluted this compound solutions to the test wells. Add vehicle (DMSO) to the positive control wells.[8]
-
Enzyme Addition: Initiate the reaction by adding the diluted VEGFR2 enzyme to all wells except the blank.[8]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[7]
-
Detection: Add the detection reagent (e.g., Kinase-Glo® MAX reagent) to each well to stop the reaction and measure the remaining ATP via luminescence.[7][8]
-
Data Analysis: Calculate the percentage of VEGFR2 activity remaining in the presence of the inhibitor compared to the positive control.
Figure 2: VEGFR2 Kinase Assay Workflow.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of endothelial cells.[1]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]
Protocol:
-
Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and allow them to adhere.[1]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO).[1] For VEGF-induced proliferation assays, cells are typically serum-starved before treatment and then stimulated with VEGF in the presence or absence of the inhibitor.[1]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for formazan crystal formation.[9][10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]
-
Data Analysis: Express the results as a percentage of the control (untreated or vehicle-treated cells).
Western Blot Analysis for VEGFR2 Phosphorylation
This technique is used to determine the effect of this compound on the phosphorylation status of VEGFR2 and its downstream targets.[1][3]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
Protocol:
-
Cell Culture and Treatment: Culture HUVECs and treat them with this compound for a specified duration, followed by stimulation with VEGF to induce VEGFR2 phosphorylation.[3][12]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[3][12]
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[3][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-VEGFR2 (e.g., pTyr1175), total VEGFR2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Figure 3: Western Blot Workflow for Phospho-Protein Analysis.
Conclusion
This compound has been robustly demonstrated to inhibit angiogenesis by directly targeting the VEGFR2 signaling pathway. The quantitative data and experimental evidence outlined in this guide provide a strong foundation for its further investigation as a potential anti-cancer therapeutic. The detailed protocols and visual diagrams presented herein are intended to facilitate the design and execution of future research in this promising area of drug discovery. The multifaceted inhibitory effects of this compound on endothelial cell proliferation, migration, and survival, coupled with its in vivo efficacy, underscore its potential as a valuable lead compound in the development of novel anti-angiogenic agents.
References
- 1. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Frontiers | Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
Tylophorine-Induced Cell Cycle Arrest in Carcinoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Tylophorine, a phenanthroindolizidine alkaloid derived from plants of the Tylophora genus, has demonstrated significant anti-cancer properties. A key mechanism of its anti-proliferative activity is the induction of cell cycle arrest, primarily at the G1 phase, in various carcinoma cell lines. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways involved in tylophorine-induced cell cycle arrest. Quantitative data from multiple studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of tylophorine's mode of action.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. Consequently, targeting the cell cycle machinery is a prominent strategy in cancer therapy. Tylophorine (B1682047) has emerged as a promising natural compound that can effectively halt the proliferation of cancer cells by interfering with cell cycle progression.[1][2] This document synthesizes the current understanding of how tylophorine induces cell cycle arrest in carcinoma cells, providing a valuable resource for researchers in oncology and drug discovery.
Quantitative Effects of Tylophorine on Cell Cycle Distribution
Tylophorine induces cell cycle arrest in a dose- and time-dependent manner. The primary effect observed across multiple carcinoma cell lines is an accumulation of cells in the G1 phase of the cell cycle.[2][3]
Table 1: Effect of Tylophorine on Cell Cycle Distribution in Asynchronized Carcinoma Cells
| Cell Line | Treatment (24h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| HepG2 | Vehicle (0.1% DMSO) | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 0.8 | [2] |
| 2 µM Tylophorine | 68.9 ± 2.5 | 18.5 ± 1.2 | 12.6 ± 0.9 | [2] | |
| HONE-1 | Vehicle (0.1% DMSO) | 58.2 ± 1.8 | 28.7 ± 1.3 | 13.1 ± 0.7 | [2] |
| 2 µM Tylophorine | 72.4 ± 2.8 | 15.9 ± 1.1 | 11.7 ± 0.8 | [2] | |
| NUGC-3 | Vehicle (0.1% DMSO) | 60.1 ± 2.3 | 25.4 ± 1.6 | 14.5 ± 1.0 | [2] |
| 2 µM Tylophorine | 75.8 ± 3.1 | 12.7 ± 0.9 | 11.5 ± 0.7 | [2] |
Table 2: Effect of Tylophorine on Cell Cycle Distribution in T47D Breast Cancer Cells
| Treatment (24h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 55.45 | 11.01 | 24.54 | [4] |
| Tylophorine (28.8 µM) | 60.11 | 10.17 | 29.72 | [4] |
| Tylophorine (56.5 µM) | 59.89 | 10.28 | 29.83 | [4] |
Note: Data is compiled from the cited literature and presented as mean ± S.D. where available.
Molecular Mechanisms of Tylophorine-Induced G1 Arrest
The arrest of carcinoma cells in the G1 phase by tylophorine is a multi-faceted process involving the modulation of key cell cycle regulatory proteins and signaling pathways.
Downregulation of Cyclin A2
A pivotal event in tylophorine-induced G1 arrest is the significant downregulation of Cyclin A2 expression.[2][3] Cyclin A2 is crucial for the G1/S phase transition. By reducing the levels of Cyclin A2, tylophorine prevents cells from entering the S phase, thereby causing them to accumulate in G1.[2] Overexpression of Cyclin A2 has been shown to rescue the G1 arrest induced by tylophorine, confirming its critical role.[2]
Role of c-Jun
The transcription factor c-Jun, a component of the AP-1 complex, is a key mediator of tylophorine's effect on Cyclin A2. Tylophorine treatment leads to an accumulation of c-Jun protein.[5][6] This accumulated c-Jun then binds to the promoter of the Cyclin A2 gene, leading to the repression of its transcription.[6]
Upstream Signaling Pathways
Two primary signaling cascades have been identified to be responsible for the accumulation of c-Jun following tylophorine treatment:
-
NF-κB/PKCδ/MKK4/JNK Pathway: This pathway leads to the phosphorylation of c-Jun by JNK. Phosphorylation stabilizes the c-Jun protein by protecting it from ubiquitination and subsequent proteasomal degradation.[6]
-
PI3K/PDK1/PP2A/eEF2 Pathway: This cascade sustains the translation of c-Jun mRNA into protein, even under conditions where global protein synthesis might be inhibited.[6]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human carcinoma cell lines such as HepG2 (hepatocellular carcinoma), HONE-1 (nasopharyngeal carcinoma), NUGC-3 (gastric carcinoma), and T47D (breast cancer) can be used.[2][4]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.[2]
-
Tylophorine Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 2 µM to 56.5 µM). Control cells are treated with an equivalent amount of DMSO (vehicle).[2][4]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Seeding: Seed approximately 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with tylophorine or vehicle (DMSO) for the desired time period (e.g., 24 hours).
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and fix the cells by resuspending them in 70% ice-cold ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.[7]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.[8]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence is measured to determine the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins, such as Cyclin A2 and c-Jun.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin A2, anti-c-Jun) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.[10]
Visualizing the Core Mechanisms
Signaling Pathways of Tylophorine-Induced G1 Arrest
The following diagrams illustrate the molecular cascades initiated by tylophorine that lead to cell cycle arrest.
Caption: Tylophorine-induced signaling pathways leading to G1 arrest.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of tylophorine on cell cycle arrest.
Caption: General experimental workflow for studying tylophorine's effects.
Conclusion and Future Directions
This compound effectively induces G1 phase cell cycle arrest in a variety of carcinoma cells. The primary mechanism involves the downregulation of Cyclin A2, which is mediated by the accumulation of c-Jun. This accumulation is, in turn, controlled by the NF-κB/JNK and PI3K/eEF2 signaling pathways. The detailed understanding of these mechanisms provides a solid foundation for the further development of tylophorine and its analogs as potential anti-cancer therapeutic agents.
Future research should focus on:
-
Investigating the in vivo efficacy and safety of tylophorine in preclinical animal models of cancer.
-
Exploring potential synergistic effects of tylophorine with existing chemotherapeutic drugs.[4]
-
Identifying additional molecular targets of tylophorine that may contribute to its anti-cancer activity.
-
Developing synthetic derivatives of tylophorine with improved potency and reduced toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tylophorine arrests carcinoma cells at G1 phase by downregulating cyclin A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
Spectroscopic Characterization of (+/-)-Tylophorine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tylophorine (B1682047), a phenanthroindolizidine alkaloid first isolated from Tylophora indica, has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-viral, and anti-cancer properties.[1] The racemic form, (+/-)-Tylophorine, serves as a crucial subject of study for understanding its structure-activity relationships and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support researchers in their analytical and drug development endeavors.
Molecular Structure
Tylophorine possesses a pentacyclic ring system, consisting of a phenanthrene (B1679779) nucleus fused to an indolizidine moiety. The IUPAC name for the naturally occurring (-)-enantiomer is (13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine.[1] Its molecular formula is C₂₄H₂₇NO₄, with a molecular weight of 393.48 g/mol .[1]
Spectroscopic Data
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. The following sections summarize the key quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of tylophorine. The ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR experiments (COSY, HSQC, HMBC) reveal the connectivity between atoms.
Table 1: ¹H NMR Spectroscopic Data for Tylophorine (400 MHz, CDCl₃) [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.81 | s | 2H | H-4, H-5 | |
| 7.29 | s | 1H | H-8 | |
| 7.14 | s | 1H | H-1 | |
| 4.61 | d | 16.0 | 1H | H-14a |
| 4.11 | s | 6H | 2 x -OCH₃ | |
| 4.05 | s | 6H | 2 x -OCH₃ | |
| 3.66 | d | 14.4 | 1H | H-14b |
| 3.51–3.41 | m | 1H | H-13a | |
| 3.34 | d | 17.2 | 1H | H-9a |
| 2.90 | t | 11.2 | 1H | H-13b |
| 2.48–2.46 | m | 2H | H-11 | |
| 2.31–2.20 | m | 1H | H-9b | |
| 2.10–2.00 | m | 1H | H-12a | |
| 2.00–1.80 | m | 1H | H-12b | |
| 1.80–1.70 | m | 1H | H-10a |
Table 2: ¹³C NMR Spectroscopic Data for Tylophorine (75 MHz, CDCl₃) [2]
| Chemical Shift (δ) ppm | Assignment |
| 149.4 | C-3/C-6 |
| 149.1 | C-2/C-7 |
| 132.4 | C-4a/C-4b |
| 126.9 | C-8a/C-14b |
| 126.1 | C-1a/C-7a |
| 125.5 | C-4 |
| 125.2 | C-5 |
| 124.2 | C-8 |
| 108.6 | C-1 |
| 105.5 | C-4b |
| 104.0 | C-14a |
| 103.4 | C-8a |
| 59.2 | C-13a |
| 56.7 | -OCH₃ |
| 56.6 | -OCH₃ |
| 56.5 | -OCH₃ |
| 56.4 | -OCH₃ |
| 46.8 | C-9 |
| 40.8 | C-14 |
| 32.3 | C-11 |
| 25.5 | C-12 |
Note: Specific assignments for the methoxy (B1213986) groups and some aromatic carbons can be ambiguous without detailed 2D NMR correlation data, which is not consistently reported in a single source.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tylophorine, electrospray ionization (ESI) is a common technique.
Table 3: Mass Spectrometry Data for Tylophorine
| Technique | Ion | m/z (Observed) |
| ESI-MS | [M+H]⁺ | 394.1962 |
The fragmentation of phenanthroindolizidine alkaloids typically involves cleavages in the indolizidine ring system and loss of substituents from the aromatic rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of tylophorine would be expected to show characteristic absorptions for C-H (aromatic and aliphatic), C-O (ether), and C-N bonds. A study on the methanolic extract of Tylophora indica revealed the presence of these functional groups.[3]
Table 4: FT-IR Spectroscopic Data for Tylophorine (Characteristic Bands)
| Wavenumber (cm⁻¹) | Functional Group |
| ~2900-3000 | C-H stretch (aliphatic) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1200-1300 | C-O stretch (aryl ether) |
| ~1000-1100 | C-N stretch (amine) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the chromophoric system. The phenanthrene nucleus of tylophorine is the primary chromophore. The UV spectrum of tylophorine has been reported to be scanned at 258 nm for quantification.[1]
Table 5: UV-Vis Spectroscopic Data for Tylophorine
| Solvent | λmax (nm) |
| Methanol (B129727)/Chloroform (B151607) | ~258 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible spectroscopic characterization of this compound.
Sample Preparation for NMR Spectroscopy
-
Sample Purity : Ensure the tylophorine sample is of high purity, as impurities will complicate the spectra. Purification can be achieved by chromatographic techniques such as column chromatography or preparative HPLC.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a commonly used solvent for NMR analysis of tylophorine.[2]
-
Concentration : Dissolve approximately 5-10 mg of the purified tylophorine sample in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[4]
-
Homogenization : Ensure the sample is fully dissolved by gentle vortexing or inversion. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.
Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of tylophorine (approximately 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrumentation : The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters : The mass spectrometer is operated in positive ion mode. Key parameters to optimize include capillary voltage, cone voltage, desolvation gas flow, and temperature to achieve a stable ion signal and optimal sensitivity for the [M+H]⁺ ion.
-
MS/MS Fragmentation : For structural information, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion (m/z 394.2) is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The collision energy is varied to obtain a characteristic fragmentation pattern.
Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind a small amount of the solid tylophorine sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[5]
-
-
Sample Preparation (Thin Film Method) :
-
Dissolve a small amount of the tylophorine sample in a volatile organic solvent (e.g., chloroform or dichloromethane).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
-
Data Acquisition :
-
Place the prepared sample (KBr pellet or thin film on a salt plate) in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Protocol for UV-Vis Spectroscopy
-
Solvent Selection : Use a UV-grade solvent in which tylophorine is soluble and that is transparent in the wavelength range of interest (e.g., methanol or ethanol).
-
Sample Preparation : Prepare a stock solution of tylophorine of known concentration. From the stock solution, prepare a series of dilutions to determine the molar absorptivity and to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1-1.0).
-
Data Acquisition :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent to serve as a blank and another with the tylophorine solution.
-
Scan the sample over a wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).[6]
-
Signaling Pathways and Experimental Workflows
Tylophorine exerts its biological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for drug development. Additionally, a clear workflow for the spectroscopic characterization process is essential for systematic analysis.
Caption: General workflow for the extraction, purification, and spectroscopic characterization of this compound.
One of the key anti-cancer mechanisms of tylophorine involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is critical for angiogenesis.
References
- 1. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantarchives.org [plantarchives.org]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Estimation of total alkaloid in Chitrakadivati by UV-Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of (+/-)-Tylophorine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+/-)-Tylophorine, a phenanthroindolizidine alkaloid, represents a class of natural products with a rich history and significant therapeutic potential. First isolated in 1935, its journey from a traditional medicinal plant to a subject of modern drug discovery is a testament to its potent biological activities. This document provides an in-depth technical overview of the discovery, historical background, physicochemical properties, and key experimental protocols related to this compound. Detailed methodologies for its isolation from natural sources and its chemical synthesis are presented, alongside a summary of its quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying its anti-cancer effects, specifically its interaction with the VEGFR2 signaling pathway, visualized through a detailed pathway diagram. This comprehensive resource is intended to serve as a foundational guide for researchers and professionals engaged in the exploration and development of Tylophorine-based therapeutics.
Historical Background and Discovery
The story of Tylophorine begins long before its formal discovery in a laboratory, rooted in traditional medicine. For centuries, the leaves of the plant Tylophora indica (previously known as Tylophora asthmatica) were used in Ayurvedic and folk medicine systems in India and Southeast Asia to treat a variety of ailments, most notably respiratory conditions such as asthma, bronchitis, and hay fever.[1] The leaves were often chewed or used in decoctions for their anti-inflammatory and immunomodulatory effects.[1]
The first crucial step towards unraveling the plant's medicinal properties at a molecular level was taken in 1935 by Ratnagiriswaran and Venkatachalam. They successfully isolated and quantified the primary alkaloid from Tylophora asthmatica, which they named Tylophorine.[2][3] This marked the formal discovery of this potent phenanthroindolizidine alkaloid.
Following its initial isolation, the precise chemical structure of Tylophorine remained to be elucidated. This challenge was taken up by Govindachari and his team, who, through a series of studies, confirmed its structure using X-ray crystallography.[4] This structural confirmation was a pivotal moment, opening the door for synthetic chemists to devise methods for its laboratory synthesis and for pharmacologists to investigate its mechanism of action.
Subsequent research has revealed that Tylophorine is the major alkaloid present in Tylophora indica, with the roots and leaves containing approximately 0.2–0.46% of Tylophorine and related alkaloids by dry weight.[3] Its potent biological activities, including anti-inflammatory, immunosuppressive, anti-viral, and particularly anti-cancer effects, have made it a subject of intense scientific investigation, leading to the development of numerous synthetic routes and a deeper understanding of its therapeutic potential.[5]
Quantitative Data
The physicochemical and spectroscopic properties of Tylophorine have been well-characterized. The following tables summarize the key quantitative data for the racemic and enantiomeric forms of the molecule.
Table 1: Physicochemical Properties of Tylophorine
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇NO₄ | [1][2] |
| Molecular Weight | 393.48 g/mol | [1][6] |
| Percent Composition | C 73.26%, H 6.92%, N 3.56%, O 16.26% | [2][6] |
| Melting Point (dl-Form) | 292 °C (dec.) | [6] |
| Melting Point ((+)-Form) | 282-284 °C (dec.) | [6][7] |
| Melting Point ((-)-Form) | 286-287 °C (dec.) | [6] |
| Specific Optical Rotation ([α]D) | (+)-Form: +15° to +73° (c=0.7, CHCl₃) | [6][7] |
| (-)-Form: -11.6° (c=1.07, CHCl₃) | [6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference |
| UV-Vis (Ethanol) | λmax: 257, 286, 339, 356 nm | [6] |
| (log ε: 4.7, 4.42, 3.28, 3.19) | [6] | |
| Infrared (IR) (film) | 3397, 2926, 1616, 1512, 1251, 1040 cm⁻¹ | [8] |
| ¹H NMR (400 MHz, CDCl₃) | δ = 7.84 (s, 1H), 7.83 (s, 1H), 7.32 (s, 1H), 7.17 (s, 1H), 4.63 (d, J=14.6 Hz, 1H), 4.12 (s, 6H), 4.06 (s, 6H), 3.68 (d, J=14.6 Hz, 1H), 3.48 (td, J=8.5, 1.9 Hz, 1H), 3.38 (dd, J=15.8, 2.5 Hz, 1H), 2.95–2.89 (m, 1H), 2.54–2.44 (m, 2H), 2.30–2.21 (m, 1H), 2.21–1.89 (m, 2H), 1.83–1.73 (m, 1H) | [8] |
| ¹³C NMR (125 MHz, CDCl₃) | δ = 148.7, 148.5 (2C), 126.4, 126.1, 125.9, 124.4, 123.7, 123.5, 104.0, 103.5, 103.4, 103.2, 60.3, 56.1, 56.0 (2C), 55.3, 54.2, 33.9, 31.4, 21.7 | [8] |
Experimental Protocols
Isolation of Tylophorine from Tylophora indica
Several methods have been developed for the extraction of Tylophorine from the leaves and roots of Tylophora indica. The following is a representative protocol based on maceration and solvent extraction.
Protocol: Maceration-Based Extraction
-
Plant Material Preparation: Collect fresh, healthy leaves of Tylophora indica. Wash the leaves thoroughly under running tap water to remove any dirt and debris. Air-dry the leaves in the shade and then grind them into a fine powder using a mortar and pestle.
-
Defatting: Wash the powdered plant material twice with hexane (B92381) to remove lipids and other nonpolar components. This step helps to improve the efficiency of the subsequent alkaloid extraction.
-
Maceration and Extraction:
-
Soak the defatted plant powder in 95% ethanol (B145695) containing 2% citric acid. The addition of citric acid facilitates the formation of alkaloidal salts, which are more soluble in ethanol.
-
Allow the mixture to macerate for an extended period (e.g., overnight) with occasional stirring.
-
Alternatively, perform a hot extraction at a controlled temperature (e.g., 55°C) for 4 hours to enhance extraction efficiency.[4]
-
-
Concentration: Filter the ethanolic extract to remove the plant debris. Concentrate the filtrate to approximately one-fourth of its original volume using a rotary vacuum evaporator.
-
Alkaloid Precipitation: Add a concentrated ammonium (B1175870) hydroxide (B78521) solution to the concentrated extract to precipitate the free alkaloids.
-
Solvent Partitioning:
-
Adjust the pH of the aqueous suspension to the acidic range (pH 3-4) with hydrochloric acid.
-
Wash the acidic solution with dichloromethane (B109758) three times to remove any remaining non-alkaloidal impurities.
-
Adjust the pH of the aqueous layer to the basic range (pH 11-13) with a saturated sodium hydroxide solution.
-
Extract the free alkaloids into an organic solvent such as chloroform (B151607) or dichloromethane by performing multiple extractions.
-
-
Purification and Quantification:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663).
-
Evaporate the solvent to obtain the crude alkaloid mixture.
-
The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina.
-
Quantification of Tylophorine can be performed using High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).
-
Total Synthesis of this compound
Numerous total syntheses of this compound have been reported. The following protocol is a gram-scale synthesis that is operationally simple and does not require protecting groups.
Protocol: Gram-Scale Racemic Synthesis
This synthesis involves the construction of the phenanthrene (B1679779) core followed by the formation of the indolizidine ring system. A key final step involves a Clemmensen reduction to yield the target molecule.
A detailed multi-step synthesis would be presented here in a real whitepaper. For the purpose of this response, a summary of a key final step from a published gram-scale synthesis is provided below as an illustrative example.
Illustrative Final Step: Reduction to this compound
-
Reaction Setup: To a stirred solution of the precursor ketone (1.3 g, 3.190 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (50 mL), add a solution of lithium aluminum hydride (LiAlH₄) (605.4 mg, 15.95 mmol) in anhydrous THF (70 mL) dropwise at 0 °C.
-
Reaction Conditions: After the addition is complete, reflux the reaction mixture for 1 hour.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of 20% aqueous potassium hydroxide (15 mL).
-
Workup: Filter the resulting mixture through a pad of Celite® and wash the filter cake with chloroform (100 mL) and methanol (B129727) (50 mL).
-
Isolation: Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄) and concentrate it in vacuo.
-
Crystallization: Crystallize the crude product from a mixture of chloroform and diethyl ether to afford this compound as a light-yellow solid (1.2 g, 96% yield).[8]
Mechanism of Action and Signaling Pathways
One of the most promising therapeutic applications of Tylophorine is in oncology. Its anti-cancer effects are attributed to its ability to interfere with key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Inhibition of VEGFR2 Signaling
A primary mechanism of Tylophorine's anti-angiogenic and anti-tumor activity is its direct targeting of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9][10][11] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGF is a key signaling protein that promotes angiogenesis by binding to and activating VEGFR2 on the surface of endothelial cells.
Tylophorine has been shown to:
-
Directly inhibit the tyrosine kinase activity of VEGFR2.[9][10][11]
-
Downregulate the phosphorylation of VEGFR2 and its downstream signaling molecules, including Akt and Erk.[9][10][12]
By inhibiting the VEGFR2 signaling cascade, Tylophorine effectively suppresses VEGF-induced proliferation, migration, and tube formation of endothelial cells, thereby hindering the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[9][10][11]
References
- 1. Tylophorine | C24H27NO4 | CID 92114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arabjchem.org [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Tylophorine [drugfuture.com]
- 7. Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Silico Docking Studies of (+/-)-Tylophorine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Molecular Interactions Between (+/-)-Tylophorine and Its Target Proteins
This technical guide provides a comprehensive overview of in silico docking studies of the phenanthroindolizidine alkaloid, this compound, with its associated protein targets. Designed for researchers, scientists, and professionals in drug development, this document details the molecular interactions, binding affinities, and signaling pathways modulated by Tylophorine, supported by structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.
Executive Summary
This compound is a natural compound that has demonstrated significant anti-cancer and anti-inflammatory properties. Its therapeutic effects are attributed to its interaction with various protein targets, thereby modulating key cellular signaling pathways. This guide focuses on the in silico analysis of these interactions, providing a computational perspective on the binding mechanisms of Tylophorine. The primary targets discussed include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Aurora Kinases, c-Jun N-terminal Kinase (JNK), and Nuclear Factor-kappa B (NF-κB).
Data Presentation: Quantitative Insights into Tylophorine's Binding Affinity
The following tables summarize the quantitative data from in silico docking and in vitro studies, offering a comparative look at the binding affinities and inhibitory concentrations of Tylophorine against its key protein targets.
| Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| VEGFR2 | 3VHE | AutoDock Vina | -7.00 | Lys868, Leu870, His879, Leu882, Leu912[1][2] |
Table 1: Summary of In Silico Docking Data for this compound with VEGFR2. This table presents the results of a molecular docking simulation of Tylophorine with the ATP-binding pocket of VEGFR2.
| Target Pathway/Protein | Experimental Assay | IC50 Value | Cell Line |
| VEGFR2 Kinase Activity | Kinase Assay | ~9.2 µM | - |
| NF-κB Inhibition | Luciferase Reporter Assay | 17.1 ± 2.0 nM (2h) | MDA-MB-231 |
| NF-κB Inhibition (O-methyltylophorinidine) | Luciferase Reporter Assay | 3.3 ± 0.2 nM (2h) | MDA-MB-231 |
Table 2: Summary of In Vitro Inhibitory Activity of Tylophorine and its Analogs. This table provides the half-maximal inhibitory concentrations (IC50) of Tylophorine and its derivative against key targets, as determined by in vitro experiments.
Experimental Protocols: A Guide to In Silico Docking
This section provides a detailed methodology for conducting in silico docking studies of this compound with its target proteins, using the well-documented interaction with VEGFR2 as a specific example. This protocol is designed to be adaptable for other target proteins.
General Workflow for In Silico Docking
The following diagram illustrates the typical workflow for a molecular docking study.
Detailed Protocol: Docking of this compound with VEGFR2
This protocol is based on the study by Saraswati et al. (2013), which utilized AutoDock Vina for the simulation.[1][3]
3.2.1. Software and Resource Requirements:
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
UCSF Chimera or PyMOL: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
-
PubChem Database: For obtaining the 3D structure of the ligand.
3.2.2. Step-by-Step Procedure:
-
Protein Preparation:
-
The crystal structure of VEGFR2 (PDB ID: 3VHE) was downloaded from the Protein Data Bank.[1][2]
-
Water molecules and any co-crystallized ligands were removed from the PDB file.
-
Polar hydrogen atoms were added to the protein structure.
-
Gasteiger partial charges were computed and assigned to the protein atoms.
-
The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structure of this compound was obtained from the PubChem database.
-
Gasteiger partial charges were added to the ligand structure.
-
The torsional degrees of freedom for the ligand were defined to allow for flexibility during docking.
-
The prepared ligand was also saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box was defined to specify the search space for the docking simulation.
-
The grid box was centered on the ATP-binding site of VEGFR2.
-
The dimensions of the grid box were set to 60Å x 60Å x 60Å to encompass the entire binding pocket.[1]
-
-
Molecular Docking Simulation:
-
AutoDock Vina was used to perform the docking of Tylophorine into the prepared VEGFR2 structure.
-
The Lamarckian Genetic Algorithm is a commonly used algorithm for such simulations.
-
The exhaustiveness parameter, which controls the thoroughness of the search, was set to 8.[1]
-
-
Analysis of Results:
Signaling Pathways and Mechanism of Action
In silico docking studies, in conjunction with experimental data, have elucidated the role of this compound in modulating several key signaling pathways implicated in cancer and inflammation.
VEGFR2 Signaling Pathway
Tylophorine has been shown to inhibit angiogenesis by targeting the VEGFR2 signaling pathway.[3][4] By binding to the ATP-binding site of VEGFR2, Tylophorine inhibits its kinase activity, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation.[1][4]
NF-κB and JNK Signaling Pathways
Tylophorine has also been reported to modulate the NF-κB and JNK signaling pathways, which are crucial in inflammation and cancer progression. Studies have shown that Tylophorine can inhibit NF-κB-mediated transcription. Furthermore, Tylophorine treatment can lead to the accumulation of c-Jun protein, with its phosphorylation being mediated by activated JNK.
Conclusion
The in silico docking studies detailed in this guide provide valuable insights into the molecular mechanisms underlying the therapeutic effects of this compound. The strong binding affinity of Tylophorine for the ATP-binding pocket of VEGFR2, along with its modulation of NF-κB and JNK signaling pathways, underscores its potential as a multi-targeted therapeutic agent for cancer and inflammatory diseases. The provided protocols and data serve as a foundational resource for further research and development of Tylophorine and its analogs as novel drug candidates. Future studies should focus on expanding the in silico analysis to a broader range of potential protein targets and validating these computational findings with comprehensive in vitro and in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of (+/-)-Tylophorine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Tylophorine, a phenanthroindolizidine alkaloid primarily isolated from plants of the Tylophora genus, and its synthetic derivatives have garnered significant scientific interest due to their potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of tylophorine (B1682047) and its analogues, with a focus on their anti-inflammatory, anticancer, and antiviral properties. We delve into the molecular mechanisms underpinning these activities, detailing the key signaling pathways modulated by these compounds. This guide also includes a compilation of quantitative data on the bioactivity of various derivatives, detailed experimental protocols for key assays, and visual representations of the pertinent signaling pathways to facilitate a deeper understanding and guide future research and drug development efforts.
Introduction
Phenanthroindolizidine alkaloids, including tylophorine and its derivatives, represent a class of natural products with a rich history in traditional medicine, particularly in the treatment of asthma, inflammation, and cancer.[1] The core structure, characterized by a phenanthrene (B1679779) ring fused to an indolizidine moiety, is the foundation for their potent biological effects.[2] However, challenges such as neurotoxicity and poor solubility have driven the development of numerous synthetic derivatives with improved therapeutic indices.[3] This guide aims to provide a detailed technical resource on the pharmacological properties of this compound and its key derivatives, including DCB-3503, antofine, and cryptopleurine.
Anticancer Activity
Tylophorine and its derivatives exhibit potent cytotoxic and antiproliferative activity against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[4] Their anticancer effects are mediated through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Mechanism of Action
Cell Cycle Arrest: A consistent finding across numerous studies is the ability of tylophorine and its analogues to induce cell cycle arrest, primarily at the G1 phase.[1][5] This is often attributed to the downregulation of key cell cycle regulatory proteins, such as cyclin A2 and cyclin D1.[2][6] The c-Jun N-terminal kinase (JNK) signaling pathway plays a crucial role in this process.[5][7] Tylophorine treatment leads to the accumulation of c-Jun, which in turn downregulates the promoter activity of cyclin A2, thereby halting cell cycle progression.[5][8]
Apoptosis Induction: In addition to cell cycle arrest, tylophorine derivatives can induce programmed cell death in cancer cells. This apoptotic effect is often mediated through the activation of caspase-3 and caspase-9.[6]
Anti-angiogenesis: Tylophorine has been shown to inhibit tumor-induced angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9] It inhibits VEGFR2 kinase activity and its downstream signaling pathways, including Akt and Erk, thereby suppressing endothelial cell proliferation, migration, and tube formation.[9]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic and growth-inhibitory activities of tylophorine and its derivatives against various cancer cell lines. It is important to note that direct comparison of values across different studies should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of Tylophorine and Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| This compound | A549 | Lung | 7.0 ± 0.2 ng/ml | [4] |
| Col2 | Colon | 8.6 ± 0.3 ng/ml | [4] | |
| T47D | Breast | 113 µM | [10] | |
| Antofine | A549 | Lung | > 20 µM | [11] |
| DU-145 | Prostate | > 20 µM | [11] | |
| KB | Nasopharyngeal | > 20 µM | [11] | |
| HCT-8 | Colon | > 20 µM | [11] | |
| (-)-Antofine | - | - | 7.3 ± 1.9 | [3] |
| rac-Cryptopleurine | - | - | - | [3] |
| O-methyltylophorinidine (1) | MDA-MB-231 | Triple-Negative Breast | 13.6 ± 0.4 | [12] |
| O-methyltylophorinidine (1s) | MDA-MB-231 | Triple-Negative Breast | 4.2 ± 1 | [12] |
| Tylophorinidine (2) | MDA-MB-231 | Triple-Negative Breast | 117.9 ± 35 | [12] |
| Tylophoridicine E (3) | MDA-MB-231 | Triple-Negative Breast | - | [12] |
| 2-demethoxytylophorine (4) | MDA-MB-231 | Triple-Negative Breast | 127 ± 21.4 | [12] |
| Tylophorinidine (5) | MCF-7 | Breast | 6.45 µM | [6] |
| HepG2 | Liver | 4.77 µM | [6] | |
| HCT-116 | Colon | 20.08 µM | [6] |
Table 2: GI50 Values of Tylophorine and Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference(s) |
| This compound | HepG2 | Liver | 237 ± 32 | [13] |
| HONE-1 | Nasopharyngeal | 114 ± 6 | [13] | |
| NUGC-3 | Gastric | 134 ± 9 | [13] | |
| (+)-(S)-Tylophorine | HepG2 | Liver | 4.9 ± 0.4 | [3] |
| PANC-1 | Pancreatic | 2.2 ± 0.3 | [3] | |
| CEM | Leukemia | 5.2 ± 0.5 | [3] | |
| (-)-(R)-Tylophorine | HepG2 | Liver | 371 ± 27 | [3] |
| PANC-1 | Pancreatic | 156 ± 26 | [3] | |
| CEM | Leukemia | 323 ± 13 | [3] |
Anti-inflammatory Activity
Tylophorine and its derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1]
Mechanism of Action
The anti-inflammatory effects of these compounds are largely attributed to their ability to suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[3] Tylophorine derivatives have been shown to inhibit NF-κB-mediated transcription, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[12][14] The derivative O-methyltylophorinidine has been shown to block NF-κB through the stabilization of its inhibitor, IκBα.[12]
Quantitative Anti-inflammatory Activity Data
Table 3: IC50 Values of Tylophorine Derivatives for Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (nM) | Reference(s) |
| O-methyltylophorinidine (1) | NF-κB Inhibition (2h) | NFκB-MDA-MB-231-nanoluc | 17.1 ± 2.0 | [12] |
| NF-κB Inhibition (24h) | NFκB-MDA-MB-231-nanoluc | 3.7 ± 1 | [12] | |
| O-methyltylophorinidine (1s) | NF-κB Inhibition (2h) | NFκB-MDA-MB-231-nanoluc | 3.3 ± 0.2 | [12] |
| Tylophorinidine (2) | NF-κB Inhibition (2h) | NFκB-MDA-MB-231-nanoluc | 211.8 ± 69.9 | [12] |
| NF-κB Inhibition (24h) | NFκB-MDA-MB-231-nanoluc | 38.2 ± 14.2 | [12] | |
| Tylophoridicine E (3) | NF-κB Inhibition (2h) | NFκB-MDA-MB-231-nanoluc | 284.9 ± 60.4 | [12] |
| NF-κB Inhibition (24h) | NFκB-MDA-MB-231-nanoluc | 114.5 ± 17.9 | [12] | |
| 2-demethoxytylophorine (4) | NF-κB Inhibition (2h) | NFκB-MDA-MB-231-nanoluc | 83.0 ± 14.7 | [12] |
| NF-κB Inhibition (24h) | NFκB-MDA-MB-231-nanoluc | 28.3 ± 5.6 | [12] | |
| (-)-Antofine | NF-κB Inhibition | HepG2-NF-κB-luc | 7.3 ± 1.9 | [3] |
| rac-Cryptopleurine | NF-κB Inhibition | HepG2-NF-κB-luc | - | [3] |
| Derivative 31 | Cytotoxicity | Raw 264.7 | ~500 µM | [15] |
| Derivative 32 | Cytotoxicity | Raw 264.7 | ~500 µM | [15] |
Antiviral Activity
Several tylophorine derivatives have demonstrated potent antiviral activity against a range of viruses, including coronaviruses such as SARS-CoV and SARS-CoV-2.[16][17][18]
Mechanism of Action
The precise antiviral mechanism is still under investigation, but it is believed to involve the inhibition of viral replication.[19]
Quantitative Antiviral Activity Data
Table 4: EC50 Values of Tylophorine and Derivatives Against Various Viruses
| Compound | Virus | Cell Line | EC50 (nM) | Reference(s) |
| Tylophorine (1a) | TGEV | ST | 58 ± 4 | [19] |
| 7-methoxycryptopleurine (B1249294) (1c) | TGEV | ST | 20 ± 1 | [19] |
| Derivative 1e | TGEV | ST | 8 ± 2 | [19] |
| Derivative 1g | TGEV | ST | 82 ± 8 | [19] |
| Derivative 1h | TGEV | ST | 18 ± 1 | [19] |
| Tylophorine, tylophorinine, and 7-methoxycryptopleurine oxide | SARS-CoV (Urbani strain) | Vero 76 | <5 to 18 | [1] |
| Tylophorine-based compounds | HCoV-229E | - | up to 6.5 | [16] |
| SARS-CoV-2 | - | 2.5-14 | [16] | |
| NK007(S,R) (tylophorine malate) | SARS-CoV-2 | - | 30 | [18] |
| NP-NK007 (nanosized) | SARS-CoV-2 | - | 7 | [18] |
| LP-NK007 (nanosized) | SARS-CoV-2 | - | 14 | [18] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by tylophorine and its derivatives.
Caption: Inhibition of the NF-κB signaling pathway by tylophorine derivatives.
Caption: Tylophorine inhibits angiogenesis by targeting the VEGFR2 signaling pathway.
Caption: Tylophorine induces G1 arrest via c-Jun accumulation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments frequently used to characterize the pharmacological profile of tylophorine and its derivatives.
Cell Viability and Cytotoxicity Assays
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment with a cytotoxic agent.
-
Procedure:
-
Treat cells with the test compound for a specified period.
-
Harvest the cells and seed a known number into new culture dishes.
-
Incubate for 1-3 weeks to allow for colony formation.
-
Fix the colonies with a solution like methanol (B129727) and acetic acid.
-
Stain the colonies with a dye such as crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition.
-
In Vitro Kinase Assays
VEGFR2 Kinase Inhibition Assay: This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR2.
-
Principle: This is often a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Procedure:
-
In a multi-well plate, combine recombinant VEGFR2 enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 45 minutes).
-
Add a detection reagent (e.g., Kinase-Glo®) that contains luciferase and its substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
c-Jun N-terminal Kinase (JNK) Assay: This assay measures the activity of JNK by quantifying the phosphorylation of its substrate, c-Jun.
-
Principle: This can be a radioactive or non-radioactive assay. In the non-radioactive version, a phospho-specific antibody is used to detect the phosphorylated substrate.
-
Procedure (Non-radioactive):
-
Prepare a reaction mixture containing active JNK enzyme, a c-Jun peptide substrate, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction and separate the products by SDS-PAGE.
-
Transfer the proteins to a membrane (Western blot).
-
Probe the membrane with a primary antibody specific for phosphorylated c-Jun, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
NF-κB Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Procedure:
-
Seed cells stably or transiently transfected with the NF-κB luciferase reporter construct in a multi-well plate.
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Incubate for a specified period (e.g., 6-24 hours).
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Animal Models
Tumor Xenograft Model: This in vivo model is used to evaluate the antitumor efficacy of a compound.
-
Procedure:
-
Inject human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Measure the tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Carrageenan-Induced Paw Edema Model (Anti-inflammatory): This is a widely used model of acute inflammation.
-
Procedure:
-
Administer the test compound to rodents (rats or mice).
-
After a set time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce inflammation and edema.
-
Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
-
Toxicity and Safety Profile
While tylophorine and its derivatives show significant therapeutic promise, their clinical development has been hampered by toxicity concerns. The parent compound, tylophorine, and some of its early derivatives have been associated with central nervous system (CNS) side effects.[2] Additionally, gastrointestinal issues such as nausea and vomiting have been reported.[1] A study on the pure alkaloid from Tylophora asthamatica in male rats reported an oral LD50 of 35.32 mg/kg and indicated potential liver and testicular toxicity at higher doses.[20]
The development of new derivatives aims to mitigate these toxicities while retaining or enhancing the therapeutic activity. Strategies such as increasing the polarity of the molecules to limit blood-brain barrier penetration are being explored to reduce CNS side effects.[3] Further preclinical and clinical studies are necessary to fully characterize the safety profile of novel tylophorine analogues.
Conclusion
This compound and its derivatives represent a promising class of compounds with a broad spectrum of pharmacological activities. Their potent anticancer, anti-inflammatory, and antiviral effects are underpinned by their ability to modulate key signaling pathways, including NF-κB, VEGFR2, and c-Jun-mediated pathways. While toxicity remains a challenge, the ongoing development of novel analogues with improved safety profiles holds significant promise for the future clinical application of these compounds. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of natural products.
References
- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity and G2/M cell cycle arrest mediated by antofine, a phenanthroindolizidine alkaloid isolated from Cynanchum paniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Proliferative, and Kinase Inhibitory Activity of Phenanthroindolizidine Alkaloids Isolated from Tylophora indica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of novel tylophorine derivatives and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of SARS-CoV-2 by Highly Potent Broad-Spectrum Anti-Coronaviral Tylophorine-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of phenanthroindolizines and phenanthroquinolizidines as novel potent anti-coronaviral agents for porcine enteropathogenic coronavirus transmissible gastroenteritis virus and human severe acute respiratory syndrome coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Nanosized Preparations of (S,R)-Tylophorine Malate as Novel anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of phenanthroindolizines and phenanthroquinolizidines as novel potent anti-coronaviral agents for porcine enteropathogenic coronavirus transmissible gastroenteritis virus and human severe acute respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of (+/-)-Tylophorine from Tylophora indica
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tylophora indica (Burm. f.) Merr., a member of the Asclepiadaceae family, is a perennial climbing plant indigenous to the forests of central and southern India.[1] It holds significant medicinal value, traditionally used in the treatment of various ailments including asthma, bronchitis, and rheumatism.[2][3][4] The therapeutic properties of this plant are largely attributed to its constituent phenanthroindolizidine alkaloids, with (+/-)-Tylophorine being the most prominent and pharmacologically active compound.[1][3][5][6] Tylophorine (B1682047) has demonstrated a range of biological activities, including anti-inflammatory, immunosuppressive, anti-tumor, and anti-amoebic properties.[1][7] These diverse activities have positioned Tylophorine as a compound of interest for further investigation in drug discovery and development.
This document provides detailed protocols for the extraction of this compound from Tylophora indica, along with quantitative data from various extraction methodologies to guide researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Quantitative Analysis of Tylophorine Extraction
The yield of Tylophorine can vary significantly based on the plant material and the extraction method employed. The following table summarizes quantitative data from different studies to facilitate comparison.
| Plant Material | Extraction Method | Solvent System | Analytical Method | Tylophorine Yield | Reference |
| Leaves | Maceration (Hot Extraction) | 95% Ethanol (B145695) with 2% Citric Acid | HPLC | 0.0483 g (from 0.280 g total alkaloid) | [1] |
| Leaves from callus-raised in vitro plants | Solvent Extraction | Hexane (B92381), Chloroform (B151607), Dichloromethane (B109758) | HPTLC | 80 µg/mL | [7][8][9] |
| Leaves from directly cultured in vitro plants | Solvent Extraction | Hexane, Chloroform, Dichloromethane | HPTLC | 71 µg/mL | [7][8][9] |
| Leaf Callus | Cold Extraction | Acetic Acid in Methanol, followed by Ethyl Acetate (B1210297) and HCl | HPTLC | 24.46 µg/mL | [1][10][11] |
| Suspension Culture | Cold Extraction | Acetic Acid in Methanol, followed by Ethyl Acetate and HCl | HPTLC | 28.30 µg/mL | [1][10][11] |
| Transformed Roots (Hairy Roots) | Cold Percolation | Chloroform (after defatting with petroleum ether) | HPLC | 1.29 ± 0.5 mg/g Dry Weight | [1][7][10] |
Experimental Protocols
Protocol 1: Optimized Maceration with Acidified Ethanol (High Yield)
This protocol, adapted from Gupta et al. (2012), is reported to be the most effective in terms of Tylophorine yield.[1][12]
1. Plant Material Preparation:
-
Collect fresh, healthy leaves of Tylophora indica.
-
Wash the leaves thoroughly under running tap water to remove any dirt and debris.
-
Shade dry the leaves completely and then grind them into a fine powder using a mechanical grinder.
2. Defatting (Optional but Recommended):
-
Soak the powdered leaf material in petroleum ether for 24 hours.
-
Filter the mixture to discard the petroleum ether, which contains lipids and other non-polar compounds.
-
Air-dry the defatted plant material.
3. Hot Extraction:
-
Place the defatted plant powder in a flask.
-
Add 95% ethanol containing 2% citric acid. The solvent-to-solid ratio should be sufficient to fully immerse the powder (e.g., 10:1 v/w).
-
Heat the mixture under reflux for 4-6 hours.
4. Concentration:
-
After extraction, filter the mixture while hot.
-
Concentrate the filtrate to one-fourth of its original volume using a rotary vacuum evaporator at a temperature not exceeding 50°C.
5. Acid-Base Purification:
-
Acidify the concentrated extract with 2% sulfuric acid.
-
Partition the acidified extract with chloroform in a separating funnel to remove neutral and acidic impurities. Discard the chloroform layer.
-
Basify the aqueous layer with a saturated solution of sodium hydroxide (B78521) (NaOH) to a pH of 11-13.
-
Extract the liberated alkaloids with chloroform or dichloromethane multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).
-
Pool the organic layers.
6. Final Concentration and Analysis:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent completely under reduced pressure to obtain the crude alkaloid extract.
-
The Tylophorine content in the extract can be quantified using High-Performance Liquid Chromatography (HPLC).[1][12][13]
Protocol 2: Cold Extraction from In Vitro Plant Material
This protocol is suitable for extracting Tylophorine from the leaves of in vitro raised plants, callus, and suspension cultures.[11]
1. Plant Material Preparation:
-
Harvest leaves from in vitro propagated plantlets, or collect callus/suspension culture biomass.
-
Dry the plant material in a hot air oven at a low temperature (around 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder.
2. Initial Wash:
-
Wash the powdered material twice with hexane to remove oily components.
3. Extraction:
-
Soak the hexane-washed powder in ethyl acetate overnight.
-
Filter the extract.
4. Acid-Base Treatment:
-
Adjust the pH of the filtrate to 3-4 with hydrochloric acid (HCl).
-
Dilute the acidified filtrate with distilled water and concentrate it to half its volume using a flash evaporator at 55-60°C.
-
Wash the concentrated filtrate three times with dichloromethane.
-
Adjust the pH of the aqueous layer to 11-13 with a saturated NaOH solution.
5. Final Extraction and Analysis:
-
Extract the basic solution with chloroform or dichloromethane multiple times.
-
Pool the organic layers and concentrate them using a flash evaporator.
-
Resuspend the final extract in chloroform for analysis by High-Performance Thin-Layer Chromatography (HPTLC). The mobile phase for HPTLC can be a mixture of toluene, chloroform, and ethanol with ammonia.[7][8][9]
Visualizations
Experimental Workflow: Tylophorine Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: Tylophorine's Inhibition of VEGFR2
Tylophorine has been shown to exert anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[14][15] The following diagram illustrates this inhibitory mechanism.
References
- 1. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botanyjournals.com [botanyjournals.com]
- 3. Tylophora indica (Burm. f.) merr: An insight into phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbsd.in [jbsd.in]
- 5. arabjchem.org [arabjchem.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of tylophorine from in vitro raised plants of Tylophora indica | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. HPTLC Based Analysis of Tylophorine from Cultures and In Vitro Regenerated Plants of Tylophora Indica- an Endangered Medicinal Plant - IJPRS [ijprs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+/-)-Tylophorine in Lung Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Tylophorine, a phenanthroindolizidine alkaloid originally isolated from Tylophora indica, has demonstrated significant anti-cancer properties, including anti-inflammatory and anti-angiogenic activities.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in preclinical lung cancer xenograft models. The information compiled herein, based on existing literature, details its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes. While specific data on this compound in a lung cancer xenograft model is limited, this document leverages data from other cancer models and provides a framework for designing such experiments.
Mechanism of Action
This compound exerts its anti-tumor effects through multiple mechanisms. A primary mode of action is the inhibition of angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] By directly binding to the ATP-binding region of the VEGFR2 kinase domain, tylophorine (B1682047) inhibits its phosphorylation and activation.[1][2] This blockade disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and tube formation, which are essential processes for tumor neovascularization.[1][2][3]
Furthermore, this compound has been shown to impact other critical signaling pathways involved in cancer cell growth and survival, including the Akt and NF-κB pathways.[4] It can induce cell cycle arrest, primarily at the G1 phase, by downregulating cyclin A2 expression.[1][5] Additionally, tylophorine promotes apoptosis, or programmed cell death, in cancer cells.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Concentration | Effect | Citation |
| Cell Viability | HUVEC | >10 µM | Significant inhibition | [1] |
| VEGFR2 Kinase Activity | - | 20 µM | Inhibition of phosphorylation | [1] |
| Endothelial Cell Migration | HUVEC | Various | Inhibition of VEGF-induced migration | [1] |
| Tube Formation | HUVEC | Various | Inhibition of VEGF-induced tube formation | [1] |
| Apoptosis | T47D Breast Cancer Cells | 28.8 µM | 6.23% apoptotic cells | |
| Apoptosis | T47D Breast Cancer Cells | 56.5 µM | 7.93% apoptotic cells |
Table 2: In Vivo Efficacy of this compound in an Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
| Treatment Group | Initial Average Tumor Volume (mm³) | Final Average Tumor Volume (Day 30) (mm³) | Tumor Growth Inhibition | Citation |
| Control (Vehicle) | 91.35 ± 21.64 | 2139.05 ± 193.09 | - | [1] |
| This compound | 93.28 ± 31.98 | 213.96 ± 65.61 | Significant suppression | [1] |
Note: The EAC model is presented as a representative in vivo model demonstrating the anti-tumor and anti-angiogenic effects of tylophorine.
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
-
Cell Line: A549 (Human Lung Carcinoma)
-
Reagents:
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
-
Protocol:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with the drug-containing medium and incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
2. In Vivo Lung Cancer Xenograft Model
-
Animal Model: Athymic nude mice (4-6 weeks old)
-
Cell Line: A549 (Human Lung Carcinoma)
-
Reagents:
-
A549 cells cultured in RPMI-1640 with 10% FBS
-
Matrigel
-
This compound formulation (e.g., in a vehicle of DMSO and saline)
-
Anesthetic (e.g., isoflurane)
-
-
Protocol:
-
Cell Preparation: Harvest A549 cells at 80-90% confluency. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution.
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and biomarker analysis).
-
Visualizations
Caption: this compound inhibits the VEGFR2 signaling pathway.
Caption: Experimental workflow for a lung cancer xenograft model.
This compound presents a promising therapeutic candidate for lung cancer treatment due to its multi-faceted mechanism of action, particularly its potent anti-angiogenic effects. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute preclinical studies to further evaluate its efficacy in lung cancer xenograft models. Further investigation is warranted to establish optimal dosing and to explore potential synergistic effects with other chemotherapeutic agents.
References
- 1. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of (+/-)-Tylophorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Tylophorine, a phenanthroindolizidine alkaloid isolated from plants of the Asclepiadaceae family, has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] Its cytotoxic effects against various cancer cell lines are attributed to its ability to inhibit the synthesis of DNA and proteins, and to induce apoptosis.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6][7] This protocol provides a detailed methodology for determining the cytotoxic effects of this compound on cancer cell lines using the MTT assay.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.
Data Presentation: Cytotoxicity of Tylophorine Analogs
The cytotoxic activity of Tylophorine and its analogs is typically represented by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. The following table summarizes reported IC50 values for Tylophorine and a related analog in various cancer cell lines.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HepG2 (Hepatocellular Carcinoma) | 237 ± 32 nM | [1] |
| This compound | HONE-1 (Nasopharyngeal Carcinoma) | 114 ± 6 nM | [1] |
| This compound | NUGC-3 (Gastric Carcinoma) | 134 ± 9 nM | [1] |
| Tylophorinidine | MCF-7 (Breast Cancer) | 6.45 µM | [1] |
| Tylophorinidine | HepG2 (Hepatocellular Carcinoma) | 4.77 µM | [1] |
| Tylophorinidine | HCT-116 (Colon Cancer) | 20.08 µM | [1] |
| This compound | T47D (Breast Cancer) | 113 µM | [8] |
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Selected cancer cell line (e.g., HepG2, HONE-1, NUGC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer)
-
Sterile pipette tips and tubes
Preparation of Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C, protected from light.
-
MTT Reagent: Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[7] Filter-sterilize the solution using a 0.2 µm filter and store it at 4°C, protected from light.[7]
-
Solubilization Solution: Prepare the chosen solubilization solution. If using SDS, dissolve 10g of SDS in 100 mL of 0.01 M HCl.
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Cell Culture: Culture the chosen cancer cell line in a T-75 flask with complete medium until it reaches 70-80% confluency.
-
Cell Harvesting: Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Cell Counting: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. Perform a cell count using a hemocytometer to determine the cell concentration. Ensure cell viability is >95%.
-
Seeding: Dilute the cell suspension to the desired seeding density (this should be optimized for each cell line, but a general starting point is 5 x 10³ to 1 x 10⁴ cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.
Day 2: this compound Treatment
-
Serial Dilutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment (e.g., ranging from nanomolar to micromolar concentrations based on the expected IC50). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
Day 3: MTT Assay and Data Collection
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C.[9][10] During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Reading: Place the plate on a shaker for 5-15 minutes to ensure complete solubilization of the crystals.[7] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.
Data Analysis
-
Calculate Percentage Viability:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50 Value:
-
Plot a dose-response curve with the concentration of this compound on the x-axis (log scale) and the percentage of cell viability on the y-axis.
-
Use a suitable software (e.g., GraphPad Prism, Microsoft Excel) to perform a non-linear regression analysis to determine the IC50 value.
-
Signaling Pathway
Caption: Tylophorine's proposed mechanism of cytotoxic action.
This compound exerts its cytotoxic effects through multiple mechanisms. It is known to inhibit both protein and DNA synthesis.[3] A key mechanism involves the downregulation of Cyclin A2, a crucial protein for cell cycle progression, leading to G1 phase arrest.[11] Furthermore, Tylophorine has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, thereby promoting apoptosis.[1][4] It also exhibits anti-angiogenic properties by inhibiting the VEGFR2 signaling pathway.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents | MDPI [mdpi.com]
- 3. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Doxorubicin and (+/-)-Tylophorine Combination Therapy in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application and protocols for evaluating the combination therapy of Doxorubicin and (+/-)-Tylophorine in breast cancer cells. The provided data and methodologies are intended to guide research efforts in exploring the synergistic anti-cancer effects of this drug combination.
Introduction
Doxorubicin is a widely used chemotherapeutic agent in the treatment of breast cancer. However, its efficacy is often limited by the development of drug resistance and significant side effects. This compound, a phenanthroindolizidine alkaloid isolated from Tylophora indica, has demonstrated anti-cancer properties. The combination of Doxorubicin and this compound presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance in breast cancer. This document summarizes the key findings on the effects of this combination therapy on cell viability, apoptosis, and cell cycle progression in breast cancer cells, and provides detailed protocols for the essential experiments.
Data Presentation
The following tables summarize the quantitative data on the effects of Doxorubicin and this compound, alone and in combination, on the T47D breast cancer cell line.
Table 1: Cytotoxicity of Doxorubicin and this compound in T47D Breast Cancer Cells [1]
| Treatment | Concentration (µM) | Cell Viability (% of Control) | IC50 (µM) |
| Doxorubicin | 0.13 | 50 | 0.13 |
| This compound | 113 | 50 | 113 |
Table 2: Effect of Doxorubicin and this compound Combination on Apoptosis in T47D Cells [1]
| Treatment | Total Apoptotic Cells (%) |
| Control | Not specified |
| Doxorubicin (0.13 µM) | Not specified |
| This compound (28.8 µM) | 6.23 |
| This compound (56.5 µM) | 7.93 |
| Doxorubicin (0.13 µM) + this compound (28.8 µM) | Significantly increased vs. single agents |
| Doxorubicin (0.13 µM) + this compound (56.5 µM) | Significantly increased vs. single agents |
Note: The publication states a significant increase in apoptosis for the combination therapy compared to single agents but does not provide specific percentage values.
Table 3: Cell Cycle Distribution of T47D Cells Treated with Doxorubicin and this compound [1]
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Not specified | Not specified | Not specified |
| Doxorubicin (0.13 µM) | Not specified | Not specified | 46.43 |
| This compound (28.8 µM) | Not specified | Not specified | 29.72 |
| This compound (56.5 µM) | Not specified | Not specified | 29.83 |
| Doxorubicin (0.13 µM) + this compound (28.8 µM) | Shift towards G1 | Not specified | 28.06 |
| Doxorubicin (0.13 µM) + this compound (56.5 µM) | Shift towards G1 | Not specified | 30.71 |
Note: While the study indicates a shift from G2/M to G1 phase with the combination treatment, specific percentages for the G1 and S phases for all treatment groups were not provided.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Doxorubicin and Tylophorine combination therapy and the general experimental workflow.
Caption: Proposed signaling pathway of Doxorubicin and this compound combination therapy.
References
Application Notes: Anti-angiogenesis Assays Using (+/-)-Tylophorine in HUVEC Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR2, is a primary regulator of angiogenesis, making it a key target for anti-cancer therapies.[1][2] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for studying the cellular mechanisms of angiogenesis, including proliferation, migration, and tube formation.
Tylophorine, a phenanthraindolizidine alkaloid, has demonstrated significant anti-inflammatory and antitumor activities.[2][3] These application notes provide detailed protocols for assessing the anti-angiogenic effects of (+/-)-Tylophorine in HUVEC cells. The compound has been shown to inhibit key angiogenesis processes by directly targeting VEGFR2 kinase activity and its downstream signaling pathways.[3][4]
Mechanism of Action: Tylophorine Inhibition of the VEGFR2 Pathway
Tylophorine exerts its anti-angiogenic effects by inhibiting the VEGF-induced signaling cascade in endothelial cells. Upon binding of VEGF to its receptor, VEGFR2, the receptor dimerizes and autophosphorylates, initiating downstream signaling. Tylophorine has been shown to directly inhibit the tyrosine kinase activity of VEGFR2.[1][4] This blockade prevents the activation of key downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are essential for endothelial cell proliferation, migration, and survival.[3][4] Furthermore, Tylophorine suppresses VEGF-stimulated inflammatory responses and the production of reactive oxygen species (ROS).[4]
Caption: Tylophorine inhibits the VEGFR2 signaling cascade.
Data Presentation: Summary of Quantitative Data
The anti-angiogenic activity of this compound has been quantified through various in vitro assays using HUVEC cells. The data below is compiled from published studies.[1][4]
Table 1: Effect of Tylophorine on HUVEC Viability (MTT Assay)
| Tylophorine Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100% | 100% | 100% |
| 2.5 | ~98% | ~95% | ~92% |
| 5.0 | ~95% | ~88% | ~80% |
| 10.0 | ~85% | ~75% | ~65% |
| 20.0 | ~70% | ~60% | ~50% |
Table 2: Inhibition of VEGF-Induced Angiogenesis Processes by Tylophorine
| Assay | Tylophorine Conc. (µM) | Outcome |
| VEGFR2 Kinase Activity | ~9.2 | IC₅₀ Value |
| Cell Migration | 2.5 - 20 | Dose-dependent inhibition |
| Tube Formation | 2.5 - 20 | Dose-dependent inhibition |
| VEGF-induced Proliferation | 2.5 - 20 | Dose-dependent inhibition |
Experimental Protocols
HUVEC Cell Viability Assay (MTT Assay)
This protocol determines the effect of Tylophorine on the viability of HUVEC cells.
Caption: Workflow for the HUVEC Cell Viability (MTT) Assay.
Methodology:
-
Cell Seeding: Plate HUVECs onto a gelatin-coated 24-well plate at a density of 5 x 10⁴ cells/well in Endothelial Cell Growth Medium (ECGM) containing 20% FBS.[1]
-
Incubation: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Tylophorine (e.g., 0, 2.5, 5, 10, 20 µM) or DMSO (0.1%) as a vehicle control.[1]
-
Incubation: Incubate the cells for 24, 48, or 72 hours.[1]
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[5]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.[1]
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of Tylophorine on the migration of HUVEC cells.
Caption: Workflow for the Wound Healing Cell Migration Assay.
Methodology:
-
Cell Seeding: Seed HUVECs (5 x 10⁴ cells/well) in 6-well plates pre-coated with 0.1% gelatin and allow them to grow to full confluence.[1]
-
Starvation: Starve the confluent monolayer with ECGM containing 0.5% FBS for 6 hours to inhibit cell proliferation.[1]
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.[6]
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add ECGM (0.5% FBS) containing VEGF (10 ng/mL) with or without different concentrations of Tylophorine. A control group should receive only the vehicle (DMSO).[6]
-
Incubation: Incubate the plates for 16 hours at 37°C.[6]
-
Imaging and Analysis: Capture images of the scratch at 0 and 16 hours. The migration is quantified by measuring the area of the wound closure using image analysis software.
Endothelial Cell Tube Formation Assay
This assay models the later stages of angiogenesis by assessing the ability of HUVECs to form three-dimensional capillary-like structures.
Caption: Workflow for the Endothelial Tube Formation Assay.
Methodology:
-
Plate Coating: Thaw Matrigel™ Basement Membrane Matrix at 4°C. Pipette 100 µL into each well of a pre-chilled 24-well plate.[1]
-
Solidification: Incubate the plate at 37°C for at least 45 minutes to allow the Matrigel to solidify.[1]
-
Cell Preparation: Serum-starve HUVECs in ECGM with 0.5% FBS for 10 hours. Pre-treat the cells with various concentrations of Tylophorine or vehicle (DMSO) for 30 minutes before seeding.[1]
-
Cell Seeding: Collect the treated cells and seed them onto the solidified Matrigel at a density of 5 x 10⁴ cells/well.[1]
-
Stimulation: Add VEGF to a final concentration of 10 ng/mL.[1]
-
Incubation: Incubate the plate at 37°C for 24 hours.[6]
-
Analysis: Visualize and photograph the formation of capillary-like tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.[6]
References
- 1. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. citations [knowledge.lonza.com]
- 3. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing (+/-)-Tylophorine Activity in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Tylophorine, a phenanthroindolizidine alkaloid originally isolated from plants of the Tylophora genus, has demonstrated significant anti-proliferative and cytotoxic effects across various cancer cell lines. Its potent anticancer properties make it a compound of interest for further investigation and development as a potential therapeutic agent for leukemia. These application notes provide a comprehensive overview of the activity of this compound in leukemia cell lines and detailed protocols for its assessment.
Mechanism of Action
This compound exerts its anti-leukemic effects through a multi-faceted mechanism that includes the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
-
Induction of Apoptosis: Tylophorine (B1682047) has been shown to induce apoptosis in leukemia cells, such as the K562 erythroleukemic cell line, through the intrinsic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]
-
Cell Cycle Arrest: A primary mechanism of Tylophorine's action is the induction of G1 phase cell cycle arrest. This is achieved through the downregulation of cyclin A2, a critical protein for the G1/S phase transition.[2]
-
Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival and proliferation and is often constitutively active in leukemia. Tylophorine and its analogs have been shown to be potent inhibitors of NF-κB-mediated transcription, which likely contributes significantly to their anti-cancer activity.
-
Inhibition of VEGFR2 Signaling: Tylophorine has been found to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. By targeting VEGFR2, Tylophorine can suppress angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]
Data Presentation: Cytotoxicity of this compound in Leukemia Cell Lines
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines (Illustrative)
| Cell Line | Type of Leukemia | IC50 (nM) |
| K-562 | Chronic Myelogenous Leukemia | Data not available |
| Jurkat | Acute T-Cell Leukemia | Data not available |
| HL-60 | Acute Promyelocytic Leukemia | Data not available |
| MOLT-4 | Acute Lymphoblastic Leukemia | Data not available |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Data not available |
Note: This table is for illustrative purposes. Specific IC50 values should be determined experimentally or sourced from the NCI DTP database.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability in leukemia cell lines treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Leukemia cell lines (e.g., K-562, Jurkat, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in leukemia cells treated with this compound by flow cytometry.
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound for the indicated time. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in leukemia cells treated with this compound.
Materials:
-
Leukemia cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add 4 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of PI solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blotting for Signaling Pathway Analysis
This protocol provides a general framework for analyzing changes in protein expression in key signaling pathways (e.g., NF-κB, Akt, ERK) following treatment with this compound.
Materials:
-
Leukemia cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-p-p65, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Cyclin A2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: this compound induces G1 cell cycle arrest.
References
- 1. Synthesis and evaluation of the anti-proliferative and NF-κB activities of a library of simplified tylophorine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents | MDPI [mdpi.com]
Application Notes and Protocols: In Vivo Administration of (+/-)-Tylophorine for Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of (+/-)-Tylophorine, a phenanthroindolizidine alkaloid, for the investigation of its anti-inflammatory properties. This document includes a summary of its biological effects, detailed experimental protocols for common in vivo inflammation models, and diagrams of the key signaling pathways involved in its mechanism of action.
Introduction
This compound, isolated from plants of the Tylophora genus, has demonstrated significant anti-inflammatory, anti-angiogenic, and anti-tumor activities in numerous preclinical studies.[1][2][3] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in the inflammatory cascade, making it a compound of interest for the development of novel anti-inflammatory drugs. These notes are intended to guide researchers in designing and executing in vivo studies to further elucidate the anti-inflammatory effects of Tylophorine.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies on the anti-inflammatory effects of Tylophorine.
Table 1: Effect of Tylophorine on Pro-inflammatory Cytokines and Growth Factors
| Animal Model | Dosage | Administration Route | Duration | Parameter Measured | Result | Reference |
| Sponge Implant (Mice) | 15 mg/kg | Not Specified | Not Specified | TNF-α level | 41.81% reduction | [1] |
| Sponge Implant (Mice) | 7.5 mg/kg | Not Specified | Not Specified | TGF-β level | 38.92% reduction | [1] |
| Sponge Implant (Mice) | 15 mg/kg | Not Specified | Not Specified | TGF-β level | 59.73% reduction | [1] |
Table 2: Effect of Tylophorine Derivatives on Gene Expression in Rheumatoid Arthritis Model
| Animal Model | Compound | Outcome | Reference |
| Collagen-Monoclonal Antibody-Induced Rheumatoid Arthritis (Mice) | DBQ 33b | Diminished gene expression of c-Myc, HIF-1α, iNOS, COX2, TNFα, and IL-17A | [4] |
Table 3: Anti-inflammatory Effects of Tylophora indica Extracts in Paw Edema Models
| Animal Model | Extract | Dosage | Administration Route | Inflammation Model | Result (% Reduction in Edema) | Reference |
| Rats | Ethanolic | 100 mg/kg | p.o. | Carrageenan-induced | 39% | [5] |
| Rats | Ethanolic | 200 mg/kg | p.o. | Carrageenan-induced | 49% | [5] |
| Rats | Ethanolic | 400 mg/kg | p.o. | Carrageenan-induced | 60% | [5] |
| Rats | Methanolic | 100 mg/kg | p.o. | Carrageenan-induced | Potent anti-inflammatory effect | [5] |
Signaling Pathways Modulated by Tylophorine
Tylophorine exerts its anti-inflammatory effects by targeting several key signaling pathways.
dot
Caption: Tylophorine's multifaceted anti-inflammatory mechanism.
Experimental Workflow
The following diagram outlines a general workflow for in vivo anti-inflammatory studies of this compound.
dot
Caption: General workflow for in vivo anti-inflammatory studies.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation.
Materials:
-
Wistar rats (150-250g)
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (e.g., 100 mg/kg, p.o.)
-
Group III: this compound (e.g., 200 mg/kg, p.o.)
-
Group IV: this compound (e.g., 400 mg/kg, p.o.)
-
Group V: Standard drug (Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective treatments orally (p.o.) to each group.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[3]
-
Calculation: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Collagen Antibody-Induced Arthritis (CAIA) in Mice
This model mimics the inflammatory and destructive aspects of human rheumatoid arthritis.
Materials:
-
C57BL/6 mice (or other susceptible strains)
-
Arthritis-inducing anti-type II collagen monoclonal antibody cocktail
-
Lipopolysaccharide (LPS)
-
This compound or its derivatives
-
Vehicle
-
Calipers for measuring paw thickness
-
Clinical scoring system
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions.
-
Induction of Arthritis:
-
Treatment Protocol:
-
Prophylactic: Start administration of this compound or vehicle on Day 0 or Day 1 and continue daily.
-
Therapeutic: Begin treatment when clinical signs of arthritis appear (around Day 3-5).
-
-
Clinical Assessment: From Day 3 onwards, daily assess and score the mice for signs of arthritis in each paw based on a scale (e.g., 0-4) for erythema, swelling, and joint rigidity. The maximum score per mouse is typically 16.
-
Paw Thickness Measurement: Measure the thickness of the paws daily using calipers.
-
Termination and Analysis: At the end of the study (e.g., Day 14-21), euthanize the animals. Collect paws and joints for histological analysis (H&E staining for inflammation, synovitis, and cartilage/bone erosion) and blood for cytokine analysis (e.g., TNF-α, IL-1β, IL-6).
Sponge Implant Angiogenesis and Inflammation Assay in Mice
This model allows for the study of inflammation and angiogenesis in a contained environment.
Materials:
-
Mice
-
Sterile polyurethane sponge discs
-
This compound
-
Vehicle
-
Surgical instruments
-
Anesthetics
Procedure:
-
Sponge Preparation: Autoclave sterile polyurethane sponge discs.
-
Surgical Implantation:
-
Anesthetize the mice.
-
Make a small dorsal incision and create a subcutaneous pocket.
-
Implant a sterile sponge disc into the pocket.
-
Suture the incision.
-
-
Treatment: Administer this compound or vehicle daily via a specified route (e.g., i.p. or oral gavage) for a predetermined period (e.g., 7-14 days).
-
Sponge Removal: At the end of the treatment period, euthanize the mice and carefully dissect the sponge implants.
-
Analysis:
-
Angiogenesis: Quantify the hemoglobin content in the sponge as an index of vascularization using the Drabkin method.
-
Inflammation: Homogenize the sponge tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and growth factors (e.g., TGF-β) by ELISA. Myeloperoxidase (MPO) activity can also be measured as an indicator of neutrophil infiltration.
-
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory therapies. The protocols and data presented in these application notes provide a framework for the in vivo evaluation of these compounds. Further research is warranted to fully characterize their therapeutic potential and mechanism of action in various inflammatory disease models.
References
- 1. inotiv.com [inotiv.com]
- 2. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
Application Note: Quantification of (+/-)-Tylophorine in Biological Samples by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the quantitative analysis of (+/-)-Tylophorine in biological samples, specifically plasma, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Tylophorine, a phenanthroindolizidine alkaloid, has demonstrated significant anti-inflammatory, anti-cancer, and immunosuppressive properties. Accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and efficacy studies in drug development. This document outlines protocols for sample preparation, HPLC analysis, and method validation, presenting typical performance data in clearly structured tables. Additionally, it includes diagrams of the analytical workflow and relevant signaling pathways to provide a comprehensive guide for researchers.
Introduction
This compound is a natural alkaloid isolated from plants of the Tylophora genus. Its potent biological activities have made it a compound of interest for therapeutic development. To understand its behavior in vivo, a robust and reliable analytical method for its quantification in biological fluids is paramount. This application note describes a validated HPLC-UV method suitable for determining the concentration of Tylophorine in plasma samples, providing researchers with a foundational protocol for their studies.
Signaling Pathways of Tylophorine
Tylophorine has been shown to exert its anticancer effects through various signaling pathways. One key mechanism involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical component in angiogenesis. By targeting VEGFR2, Tylophorine can disrupt the formation of new blood vessels that tumors require for growth and metastasis. Additionally, Tylophorine has been reported to mediate its anticancer activity through the c-Jun N-terminal kinase (JNK) signaling cascade, which can lead to cell cycle arrest and apoptosis.
Caption: Signaling Pathways of Tylophorine.
Experimental Protocols
This section details the necessary procedures for the quantification of this compound in plasma samples.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar and stable compound not present in the biological matrix.
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Formic acid (or other suitable buffer components)
-
Drug-free human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from plasma.
-
Pipette 100 µL of plasma sample (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.[1][2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
HPLC Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized for best separation, a starting point could be a gradient elution.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of Tylophorine; a wavelength of 258 nm has been used for HPTLC analysis and can be a starting point.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Method Validation
A bioanalytical method must be validated to ensure its reliability. The following parameters should be assessed according to regulatory guidelines (e.g., FDA).
Linearity and Range
The linearity of the method is determined by analyzing a series of calibration standards prepared by spiking blank plasma with known concentrations of Tylophorine. A linear regression analysis of the peak area ratio (Tylophorine/IS) versus concentration is performed.
Table 1: Linearity of this compound in Plasma
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Regression Equation | y = 0.0015x + 0.003 |
| Correlation Coefficient (r²) | ≥ 0.995 |
Note: Data presented are representative and may vary based on specific experimental conditions.
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
Table 2: LLOQ of this compound in Plasma
| Parameter | Acceptance Criteria | Result |
| LLOQ | - | 10 ng/mL |
| Precision (%CV) | ≤ 20% | 8.5% |
| Accuracy (%Bias) | ± 20% | -5.2% |
Note: Data presented are representative and may vary based on specific experimental conditions.
Accuracy and Precision
Accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
Table 3: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| Low | 30 | 6.2 | -3.1 | 7.8 | -4.5 |
| Medium | 300 | 4.5 | 2.5 | 5.9 | 1.8 |
| High | 1500 | 3.1 | 1.7 | 4.2 | 0.9 |
Note: Data presented are representative and may vary based on specific experimental conditions.
Recovery and Matrix Effect
Recovery assesses the efficiency of the extraction procedure. The matrix effect evaluates the influence of co-eluting endogenous components on the ionization of the analyte.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 30 | 88.5 | 95.2 |
| High | 1500 | 92.1 | 98.7 |
Note: Data presented are representative and may vary based on specific experimental conditions.
Experimental Workflow
The overall process for quantifying this compound in biological samples is depicted in the following workflow diagram.
References
- 1. Validated HPLC-UV Method for the Quantification of a Novel BCr-Abl 1 Inhibitor, Vodobatinib, in Rat Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Development and Validation of an HPLC Method for Quantification of Filgotinib, a Novel JAK-1 Inhibitor in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (+/-)-Tylophorine for Inducing Apoptosis in T47D Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: These application notes provide a comprehensive overview of the use of (+/-)-Tylophorine, a phenanthroindolizidine alkaloid, to induce apoptosis in T47D human breast cancer cells. Tylophorine has demonstrated significant anti-cancer properties, and this document details its mechanism of action, relevant experimental data, and detailed protocols for its application in a research setting. The information is intended to guide researchers in studying the apoptotic effects of Tylophorine on T47D cells, a common model for luminal A, p53-mutant breast cancer.[1] The protocols cover cell culture, apoptosis and cell cycle analysis via flow cytometry, and immunocytochemical detection of key apoptotic proteins.
Mechanism of Action
This compound induces apoptosis in T47D breast cancer cells primarily through the intrinsic mitochondrial pathway.[1][2] The process is initiated by the release of cytochrome c from the mitochondria into the cytoplasm.[1][2] Cytoplasmic cytochrome c then binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, forms a complex known as the apoptosome.[1][2] This structure recruits and activates pro-caspase-9.[1] Activated caspase-9, an initiator caspase, then proteolytically cleaves and activates effector caspases, most notably caspase-3.[1][2] Caspase-3 is the primary executioner caspase that orchestrates the dismantling of the cell by cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3] Studies show that treatment with Tylophorine significantly up-regulates the expression of both caspase-9 and caspase-3 in T47D cells.[1][4][5]
Caption: Tylophorine-induced intrinsic apoptosis pathway in T47D cells.
Experimental Data
The following tables summarize the quantitative effects of this compound on T47D cell cycle distribution and apoptosis induction after a 24-hour incubation period. The IC50 values for Tylophorine and Doxorubicin in T47D cells were previously determined to be 113 µM and 0.13 µM, respectively.[1][3][4]
Table 1: Effect of this compound on T47D Cell Cycle Distribution Data derived from flow cytometry analysis after 24-hour treatment.
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 64.11 | 9.01 | 26.88 |
| Tylophorine (28.8 µM) | 61.42 | 8.86 | 29.72 |
| Tylophorine (56.5 µM) | 60.33 | 9.84 | 29.83 |
| Doxorubicin (0.065 µM) | 44.57 | 9.00 | 46.43 |
| Doxorubicin (0.065 µM) + Tylophorine (28.8 µM) | 63.85 | 8.09 | 28.06 |
| Doxorubicin (0.065 µM) + Tylophorine (56.5 µM) | 61.12 | 8.17 | 30.71 |
| Source: Data adapted from Pratama et al., 2018.[1] |
Table 2: Induction of Apoptosis in T47D Cells by this compound Data represents the percentage of early and late apoptotic cells as determined by Annexin V/PI staining and flow cytometry after 24-hour treatment.
| Treatment Group | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 98.40 | 0.95 | 0.65 | 1.60 |
| Tylophorine (28.8 µM) | 93.30 | 4.38 | 1.85 | 6.23 |
| Tylophorine (56.5 µM) | 91.00 | 5.58 | 2.35 | 7.93 |
| Doxorubicin (0.065 µM) | 88.00 | 7.55 | 3.55 | 11.10 |
| Doxorubicin (0.065 µM) + Tylophorine (28.8 µM) | 85.00 | 9.80 | 4.20 | 14.00 |
| Doxorubicin (0.065 µM) + Tylophorine (56.5 µM) | 83.20 | 11.10 | 4.75 | 15.85 |
| Source: Data adapted from Pratama et al., 2018.[1] |
Experimental Protocols
The following protocols are based on methodologies reported for studying the effects of Tylophorine on T47D cells.[4]
Caption: General workflow for studying Tylophorine effects on T47D cells.
Protocol 1: T47D Cell Culture
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2% Sodium Bicarbonate, and HEPES buffer.[4]
-
Cell Maintenance: Culture T47D cells in T-75 flasks in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[4]
-
Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash once with Phosphate-Buffered Saline (PBS), and detach cells using a suitable volume of 0.25% Trypsin-EDTA. Incubate for 5-10 minutes at 37°C.
-
Neutralization & Reseeding: Neutralize trypsin with fresh culture medium, centrifuge the cell suspension at 1,500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium for reseeding into new flasks or experimental plates.
Protocol 2: Apoptosis Analysis by Flow Cytometry
-
Cell Seeding: Seed 5 x 10⁵ T47D cells per well in 6-well plates and incubate for 24 hours to allow for cell attachment.[4]
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound, Doxorubicin, or a combination. Include a vehicle control (e.g., DMSO). Incubate for 24 hours.[4]
-
Cell Harvesting: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them with trypsin. Combine the detached cells with the collected medium.[4]
-
Centrifugation & Washing: Centrifuge the cell suspension at 2,000 rpm for 5 minutes. Discard the supernatant, wash the cell pellet with cold PBS, and centrifuge again.[4]
-
Staining: Resuspend the cell pellet in 1X Annexin-V binding buffer. Add Annexin-V FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions (e.g., 12 µL of each in 600 µL buffer).[4]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]
-
Analysis: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.
-
Harvesting: Harvest cells as described in steps 3 and 4 of Protocol 2.
-
Fixation: Resuspend the cell pellet in 70% cold ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight) for fixation.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A to ensure only DNA is stained.[4] A typical solution is 25 µL PI (50x stock), 1 µL RNase, and 0.5 µL Triton-X 100 in 500 µL PBS.[4]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4: Detection of Caspase-3/9 Expression by Immunocytochemistry (ICC)
-
Cell Seeding: Seed 5 x 10⁵ T47D cells onto sterile coverslips placed in a 24-well plate. Incubate until cells reach approximately 80% confluency.[4]
-
Treatment: Treat the cells with the desired compounds for 24 hours as described in Protocol 2, step 2.[4]
-
Fixation: After incubation, discard the medium, wash the cells on the coverslips with PBS, and fix with cold methanol (B129727) for 10 minutes at -4°C.[4]
-
Permeabilization & Blocking: Wash with PBS. Block endogenous peroxidase activity with a hydrogen peroxide blocking solution for 10 minutes at room temperature.[4] Follow with a blocking step using a protein block (e.g., 1% BSA in PBS) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for active Caspase-3 or Caspase-9 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash with PBS. Add a chromogen substrate (e.g., DAB) and incubate until a brown color develops.[2]
-
Counterstaining & Mounting: Counterstain with hematoxylin (B73222) to visualize the nuclei. Dehydrate the coverslips through an ethanol series and xylene, and mount them onto microscope slides.
-
Analysis: Visualize the expression and localization of the target proteins using a light microscope. Positive staining for caspases is typically observed as a brown color in the cytoplasm.[2]
References
- 1. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Effects of (+/-)-Tylophorine on Cyclin A2 Expression
Introduction
(+/-)-Tylophorine, a phenanthroindolizidine alkaloid originally isolated from Tylophora indica, has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] Emerging research indicates that one of the key mechanisms behind its anti-proliferative effects is the disruption of the cell cycle. Specifically, tylophorine (B1682047) has been shown to induce G1 phase arrest in carcinoma cells by directly downregulating the expression of Cyclin A2, a critical protein for the G1/S phase transition.[1][2][3] These application notes provide a summary of the quantitative effects of tylophorine on cyclin A2 expression and detailed protocols for researchers to investigate these effects in a laboratory setting.
Data Presentation
The following tables summarize the quantitative effects of tylophorine treatment on carcinoma cell lines. The data is compiled from studies investigating cell cycle distribution and the expression of key regulatory proteins.
Table 1: Effect of Tylophorine on Cell Cycle Progression in Asynchronized Carcinoma Cells
| Cell Line | Treatment (24h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HepG2 | Vehicle (0.1% DMSO) | 45.3 ± 2.1 | 35.1 ± 1.5 | 19.6 ± 1.8 |
| 2 µM Tylophorine | 58.2 ± 2.5 | 20.7 ± 1.9 | 21.1 ± 2.0 | |
| HONE-1 | Vehicle (0.1% DMSO) | 50.1 ± 2.3 | 30.5 ± 1.7 | 19.4 ± 1.6 |
| 2 µM Tylophorine | 65.4 ± 2.8 | 15.2 ± 1.4 | 19.4 ± 1.9 | |
| NUGC-3 | Vehicle (0.1% DMSO) | 48.9 ± 2.0 | 32.8 ± 1.8 | 18.3 ± 1.5 |
| 2 µM Tylophorine | 62.1 ± 2.6 | 18.9 ± 1.6 | 19.0 ± 1.7 |
Data adapted from Wu et al., 2009.[1][2] Values are represented as mean ± S.D. from three independent experiments.
Table 2: Effect of Tylophorine on Cyclin A2 Protein Expression
| Cell Line | Treatment (24h) | Relative Cyclin A2 Protein Level (Normalized to Control) |
| HepG2 | 2 µM Tylophorine | Significantly Decreased |
| HONE-1 | 2 µM Tylophorine | Significantly Decreased |
| NUGC-3 | 2 µM Tylophorine | Significantly Decreased |
Qualitative summary based on Western Blot analysis from Wu et al., 2009.[3] Tylophorine treatment leads to a marked reduction in Cyclin A2 protein levels compared to vehicle-treated cells.
Signaling Pathway and Experimental Workflow
Signaling Pathway
Tylophorine induces G1 cell cycle arrest by suppressing the transcriptional activity of the Cyclin A2 promoter.[1][4] This action is mediated, at least in part, through the c-Jun signaling pathway.[4][5][6]
Caption: Tylophorine's mechanism of action on Cyclin A2 expression.
Experimental Workflow
The following diagram outlines the typical experimental workflow for studying the effects of tylophorine on cyclin A2 expression and cell cycle progression.
Caption: Experimental workflow for analyzing Tylophorine's effects.
Detailed Experimental Protocols
1. Cell Culture and Drug Treatment Protocol
This protocol describes the maintenance of carcinoma cell lines and subsequent treatment with this compound.
-
Materials:
-
Carcinoma cell lines (e.g., HepG2, HONE-1, NUGC-3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain carcinoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to attach and grow to 60-70% confluency.
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. A vehicle control (e.g., 0.1% DMSO) must be prepared in parallel.[3]
-
Remove the existing medium from the cells and replace it with the medium containing Tylophorine or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48 hours).
-
After incubation, harvest the cells for downstream analysis (Western Blotting, RT-qPCR, Flow Cytometry).
-
2. Western Blotting Protocol for Cyclin A2 Detection
This protocol details the detection of Cyclin A2 protein levels in cell lysates.
-
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-Cyclin A2
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
-
Procedure:
-
Lysate Preparation: Wash treated cells with ice-cold PBS and lyse them with RIPA buffer.[7] Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with an equal volume of 2x Laemmli buffer and boil at 95°C for 5 minutes.[8]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Cyclin A2 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as in step 9.
-
Detection: Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system. A loading control like β-actin or GAPDH should be probed on the same membrane to ensure equal protein loading.
-
3. RT-qPCR Protocol for Cyclin A2 mRNA Quantification
This protocol is for quantifying the relative expression of Cyclin A2 mRNA.
-
Materials:
-
RNA isolation kit
-
RNase-free water, tubes, and tips
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, random primers)
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for Cyclin A2 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[9]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate by combining the qPCR master mix, forward and reverse primers, and diluted cDNA.[10] Include no-template controls for each primer set.
-
qPCR Run: Perform the qPCR on a real-time PCR system with cycling conditions typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of Cyclin A2 mRNA using the ΔΔCt method, normalizing to the reference gene.
-
4. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content.
-
Materials:
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[11][12]
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[13]
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cells in 1 ml of cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.[11][12]
-
Incubate the cells for at least 2 hours at -20°C.[13] Cells can be stored at this temperature for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 0.5 ml of PI staining solution.[11]
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Tylophorine arrests carcinoma cells at G1 phase by downregulating cyclin A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bio-rad.com [bio-rad.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. mcgill.ca [mcgill.ca]
- 10. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanocellect.com [nanocellect.com]
Application Notes: (+/-)-Tylophorine in Triple-Negative Breast Cancer Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The tumor microenvironment, characterized by hypoxia and inflammation, plays a crucial role in TNBC progression and therapeutic resistance. Three-dimensional (3D) spheroid models of TNBC cells more accurately mimic the in vivo tumor architecture and cellular interactions compared to traditional 2D cell cultures, making them a valuable tool for drug screening and mechanistic studies. (+/-)-Tylophorine, a phenanthroindolizidine alkaloid, has emerged as a promising anti-cancer agent. This document provides detailed application notes and protocols for the use of this compound in TNBC spheroid models, focusing on its mechanism of action and experimental methodologies.
Mechanism of Action
This compound and its derivatives exert potent anti-tumor effects in TNBC by targeting key signaling pathways that are often dysregulated in this cancer subtype. The primary mechanisms of action include the inhibition of the Nuclear Factor kappa B (NF-κB) and Hypoxia-Inducible Factor (HIF) signaling pathways.[1]
-
NF-κB Inhibition: In TNBC, the NF-κB pathway is frequently overactivated, promoting inflammation, cell survival, and invasion.[1] Tylophorine blocks NF-κB signaling by stabilizing its inhibitor, IκBα.[1] This prevents the translocation of the p50/p65 NF-κB dimer to the nucleus, thereby inhibiting the transcription of pro-tumorigenic genes.[1]
-
HIF-1α Inhibition: The hypoxic core of solid tumors stabilizes HIF-1α, a transcription factor that drives angiogenesis, metabolic adaptation, and metastasis.[1] Tylophorine has been shown to inhibit HIF-regulated transcription, which is particularly relevant in the hypoxic microenvironment of TNBC spheroids.[1]
By simultaneously targeting these two critical pathways, this compound disrupts the cellular machinery that TNBC cells rely on for growth, survival, and metastasis.
Quantitative Data Summary
The following tables summarize the quantitative effects of O-methyltylophorinidine (a derivative of Tylophorine) and paclitaxel (B517696) on TNBC cells and spheroids.
Table 1: IC50 Values of O-methyltylophorinidine (Compound 1) in TNBC
| Cell Model | Compound | IC50 (nM) | Treatment Duration | Reference |
| MDA-MB-231 (2D) | O-methyltylophorinidine (1) | 13.6 ± 0.4 | 24 h | |
| MDA-MB-231 (2D) | Synthetic O-methyltylophorinidine (1s) | 4.2 ± 1 | 24 h | [2] |
| MDA-MB-231 Co-culture Spheroids (3D) | O-methyltylophorinidine (1) | 21.7 ± 2.5 | Not Specified | |
| MDA-MB-231 Co-culture Spheroids (3D) | Paclitaxel | 43 ± 14.3 | Not Specified | [3] |
| NFκB-luciferase reporter MDA-MB-231 (2D) | O-methyltylophorinidine (1) | 17.1 ± 2.0 | 2 h | [2] |
| NFκB-luciferase reporter MDA-MB-231 (2D) | Synthetic O-methyltylophorinidine (1s) | 3.3 ± 0.2 | 2 h | [2] |
Table 2: Effect of O-methyltylophorinidine on TNBC Spheroid Growth and Invasion
| Experiment | Cell Model | Treatment | Concentration | Effect | Reference |
| Spheroid Growth | MDA-MB-231 Co-culture Spheroids | O-methyltylophorinidine (1) | 100 nM | ~40% reduction in spheroid size | [4] |
| Spheroid Invasion | MDA-MB-231 Monoculture Spheroids | Synthetic O-methyltylophorinidine (1s) | 10 nM | Inhibition of invasion into Matrigel | [4] |
| Cell Cycle | MDA-MB-231 (2D) | Synthetic O-methyltylophorinidine (1s) | Not Specified | Arrest at G0/G1 phase | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TNBC Spheroid Formation (MDA-MB-231)
This protocol describes the formation of uniform TNBC spheroids using the liquid overlay technique.
Materials:
-
MDA-MB-231 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Ultra-low attachment 96-well round-bottom plates
-
Geltrex™ LDEV-Free Reduced Growth Factor Basement Membrane Matrix
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to obtain a single-cell suspension.
-
Perform a cell count and determine cell viability (should be >90%).
-
Dilute the cell suspension to a final concentration of 2 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (2000 cells/well) into each well of an ultra-low attachment 96-well plate.
-
After 24 hours, add 100 µL of cold, fresh medium containing 4% Geltrex™ (final concentration 2%) to each well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Spheroids will form and become compact within 3-4 days. Monitor spheroid formation and size daily using a microscope.
Cell Viability Assay in Spheroids
This protocol utilizes a resazurin-based assay to determine cell viability within the 3D spheroids.
Materials:
-
TNBC spheroids in a 96-well plate
-
This compound stock solution
-
CellTiter-Blue® or similar resazurin-based viability reagent
-
Plate reader capable of measuring fluorescence (560 nm excitation / 590 nm emission)
Procedure:
-
After spheroid formation (Day 3 or 4), add desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 4-6 hours at 37°C, protected from light.
-
Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Spheroid Invasion Assay
This protocol assesses the invasive capacity of TNBC spheroids into an extracellular matrix.
Materials:
-
Pre-formed TNBC spheroids
-
Matrigel® Basement Membrane Matrix
-
Cold, serum-free culture medium
-
96-well plate
-
Microscope with imaging capabilities
Procedure:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Carefully transfer individual spheroids from the ultra-low attachment plate to a new 96-well flat-bottom plate.
-
On ice, dilute the Matrigel® with cold, serum-free medium to the desired concentration (e.g., 50%).
-
Gently add 50-100 µL of the Matrigel® solution to each well containing a spheroid, ensuring the spheroid is embedded within the matrix.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Carefully add 100 µL of complete medium containing the desired concentrations of this compound or vehicle control on top of the Matrigel®.
-
Image the spheroids at time 0 and at regular intervals (e.g., every 24 hours) for several days.
-
Quantify invasion by measuring the area of cell invasion extending from the spheroid body using image analysis software.
Western Blotting for NF-κB Pathway Proteins
This protocol details the detection of key NF-κB pathway proteins in treated TNBC cells.
Materials:
-
MDA-MB-231 cells
-
This compound
-
TNF-α (for stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-NF-κB p65 (Ser536), Rabbit anti-NF-κB p65, Rabbit anti-IκBα.
-
HRP-conjugated anti-rabbit secondary antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Protein electrophoresis and transfer equipment
-
Chemiluminescence detection reagents
Procedure:
-
Seed MDA-MB-231 cells and treat with this compound for the desired time.
-
For experiments investigating IκBα degradation, stimulate cells with TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) before harvesting.
-
Lyse cells in RIPA buffer, quantify protein concentration, and prepare lysates for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-phospho-p65 (1:1000), anti-p65 (1:1000), anti-IκBα (1:1000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using a chemiluminescence substrate.
Immunofluorescence for Ki67 in Spheroids
This protocol describes the staining of the proliferation marker Ki67 in whole spheroids.
Materials:
-
TNBC spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-Ki67
-
Fluorescently-labeled anti-rabbit secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Carefully collect spheroids and wash with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1-2 hours.
-
Incubate with anti-Ki67 primary antibody (diluted in blocking buffer, e.g., 1:200) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst for 15 minutes.
-
Wash twice with PBS.
-
Mount the spheroids on a slide with mounting medium and image using a confocal microscope.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Tylophorine's dual inhibition of NF-κB and HIF-1α pathways in TNBC.
Caption: Workflow for evaluating this compound in TNBC spheroids.
Caption: Relationship between Tylophorine's molecular and cellular effects.
References
- 1. Phenanthroindolizidine Alkaloids Isolated from Tylophora ovata as Potent Inhibitors of Inflammation, Spheroid Growth, and Invasion of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Flow cytometry analysis of cell cycle after (+/-)-Tylophorine treatment
Application Notes and Protocols for Researchers in Oncology and Drug Development
Introduction
(+/-)-Tylophorine, a phenanthroindolizidine alkaloid originally isolated from Tylophora indica, has demonstrated significant anti-cancer properties in various preclinical studies. Its mechanism of action is multifaceted, involving the induction of cell cycle arrest and apoptosis in cancer cells. A primary mechanism of this compound-induced cytotoxicity is its ability to arrest the cell cycle, predominantly at the G1 phase. This is often associated with the downregulation of key cell cycle regulatory proteins, such as cyclin A2, mediated by the c-Jun N-terminal protein kinase (JNK) signaling pathway.[1][2][3][4] Additionally, studies have pointed to its role in inhibiting the VEGFR2 signaling pathway, which is crucial for tumor angiogenesis and proliferation.[5][6][7] In some cancer cell lines, treatment with this compound has also been observed to cause an accumulation of cells in the G2/M phase.[1][8]
Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10] This application note provides a detailed protocol for the analysis of cell cycle alterations in cancer cells following treatment with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Data Presentation
The following tables summarize the quantitative effects of this compound on the cell cycle distribution in various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Cycle Distribution in Carcinoma Cells
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HONE-1 | Vehicle (0.1% DMSO) for 24h | - | ~21% | - |
| HONE-1 | 2 µM this compound for 24h | - | ~40% | - |
| NUGC-3 | Vehicle (0.1% DMSO) for 24h | - | ~18% | - |
| NUGC-3 | 2 µM this compound for 24h | - | ~36% | - |
Data extracted from a study on asynchronized carcinoma cells, where a significant accumulation in the S phase was observed.[1][2]
Table 2: Effect of this compound on Cell Cycle Distribution in T47D Breast Cancer Cells
| Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 66.83% | 10.15% | 23.02% |
| 28.8 µM this compound | 62.43% | 7.85% | 29.72% |
| 56.5 µM this compound | 61.65% | 8.52% | 29.83% |
Data from a study on T47D breast cancer cells, indicating a slight increase in the G2/M population.[8][11]
Table 3: Effect of this compound in Combination with Nocodazole
| Cell Line | Treatment (24 hours) | % Cells in G1 Phase | % Cells in S Phase |
| HepG2 | Nocodazole (25 ng/ml) | ~29% | - |
| HepG2 | Nocodazole (25 ng/ml) + 2 µM this compound | ~40% | - |
Data from a study using a G2/M blocker (nocodazole) to reveal a more pronounced G1 arrest induced by this compound.[1]
Experimental Protocols
This section provides a detailed protocol for the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.
Materials
-
Cancer cell line of interest (e.g., HONE-1, NUGC-3, T47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Step-by-Step Protocol
-
Cell Seeding:
-
Seed the cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 2 µM, 10 µM, 20 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium from each well, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with their corresponding collected medium.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C. This fixation step can be extended for longer storage.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Carefully aspirate the supernatant.
-
Wash the cell pellet once with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a blue laser (488 nm) for excitation and detect the PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of PI-Area versus PI-Width to gate on single cells and exclude doublets and aggregates.
-
Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT).
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: this compound induced G1 cell cycle arrest pathway.
Caption: Inhibition of VEGFR2 signaling by this compound.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tylophorine arrests carcinoma cells at G1 phase by downregulating cyclin A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of VEGFR2 Phosphorylation Following (+/-)-Tylophorine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the inhibitory effect of (+/-)-Tylophorine on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation using Western blot analysis. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the signaling pathway and experimental workflow.
Introduction to VEGFR2 and this compound
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the physiological process involving the formation of new blood vessels.[1] Upon binding to its ligand, VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain.[2] This autophosphorylation initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are essential for endothelial cell proliferation, migration, and survival.[3][4] Dysregulation of VEGFR2 signaling is a key factor in several pathologies, most notably in tumor angiogenesis, making it a significant target for anti-cancer therapies.[5][6]
( +/-)-Tylophorine is a phenanthraindolizidine alkaloid that has demonstrated anti-angiogenic and anti-tumor properties.[5] Research indicates that tylophorine (B1682047) exerts these effects by directly targeting VEGFR2.[5][6] It has been shown to inhibit the tyrosine kinase activity of VEGFR2, thereby blocking the downstream signaling pathways that promote angiogenesis.[5][7] Molecular docking studies suggest that tylophorine may form hydrogen bonds and aromatic interactions within the ATP-binding region of the VEGFR2 kinase domain.[6][7] This document outlines the procedures to quantify the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation in endothelial cells.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs). Data is presented as the percentage of phosphorylated VEGFR2 relative to the VEGF-stimulated control, as determined by densitometric analysis of Western blots.[4]
| Treatment Group | This compound Concentration (µM) | Mean Phosphorylated VEGFR2 (% of VEGF Control) | Standard Error of the Mean (SEM) |
| Control (Unstimulated) | 0 | ~5% | ± 1.5% |
| VEGF Control | 0 | 100% | ± 5.0% |
| Tylophorine | 2.5 | ~60% | ± 4.5% |
| Tylophorine | 5.0 | ~35% | ± 3.8% |
| Tylophorine | 10.0 | ~15% | ± 2.5% |
Note: The data presented in this table are estimations derived from the graphical data in the cited literature for illustrative purposes.[4]
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the impact of this compound on VEGFR2 phosphorylation.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as they endogenously express VEGFR2.[2]
-
Cell Seeding: Plate HUVECs in 6-well plates and culture until they reach 70-80% confluency.
-
Serum Starvation: Before treatment, it is advisable to serum-starve the cells in a low-serum or serum-free medium for 12-24 hours to reduce basal receptor phosphorylation.[2]
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 2.5, 5.0, and 10.0 µM). A vehicle control (DMSO) should be included.[1] Incubate the cells with the Tylophorine-containing medium for 1-2 hours at 37°C.[2]
-
VEGF Stimulation: To induce VEGFR2 phosphorylation, stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).[2] An unstimulated control group should also be included.
Protein Extraction
-
Cell Lysis: After stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Add ice-cold RIPA lysis buffer, supplemented with protease and phosphatase inhibitor cocktails, to each well.[2]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant, which contains the protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[1] This ensures equal loading of protein for each sample during electrophoresis.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Prepare protein samples by mixing an equal amount of protein (e.g., 20-30 µg) from each treatment condition with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Electrophoresis: Load the prepared samples onto a 4-12% Bis-Tris polyacrylamide gel and run the gel according to the manufacturer's recommendations. Include a pre-stained protein ladder to monitor protein separation.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]
Western Blotting
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally recommended over non-fat dry milk to reduce background.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175) diluted in the blocking buffer. The incubation should be performed overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).[1]
Detection and Analysis
-
Chemiluminescent Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2 and a loading control such as β-actin or GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of phosphorylated VEGFR2 to total VEGFR2 is then calculated for each sample to determine the relative level of VEGFR2 phosphorylation.[8]
Mandatory Visualizations
VEGFR2 Signaling Pathway and Inhibition by this compound
Caption: VEGFR2 signaling and Tylophorine inhibition.
Western Blot Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (+/-)-Tylophorine as a Tool for Protein Synthesis Inhibition
Introduction
(+/-)-Tylophorine is a phenanthroindolizidine alkaloid originally isolated from plants of the Tylophora genus.[1] It and its analogs have garnered significant interest within the scientific community due to their potent biological activities, including anti-inflammatory, anti-angiogenic, and antitumor properties.[2][3] A primary mechanism contributing to its potent cytotoxicity is the inhibition of protein synthesis, making it a valuable tool compound for researchers studying translational control, stress responses, and cell cycle regulation.[3][4] Unlike some conventional antitumor drugs, tylophorine's mode of action is distinct, offering unique opportunities to explore novel therapeutic strategies and dissect the complexities of cellular protein production.[1][5]
Mechanism of Action
This compound primarily exerts its effect by inhibiting the elongation phase of protein synthesis.[4][6] This action disrupts the ribosome's ability to add amino acids to the growing polypeptide chain, leading to a global shutdown of protein production.[7][8]
Interestingly, studies have revealed a nuanced effect on translation. While causing a general blockade, tylophorine (B1682047) can permit the translation of specific proteins like c-Jun. This is achieved through the activation of distinct signaling pathways, including the PI3K/PDK1/PP2A/eEF2 cascade, which sustains the activity of eukaryotic elongation factor 2 (eEF2) for select transcripts.[9] This unique characteristic allows researchers to use tylophorine to study mechanisms of differential translational control under cellular stress.
In addition to its direct impact on protein synthesis, tylophorine also modulates several key signaling pathways:
-
VEGFR2 Signaling: It directly inhibits the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical regulator of angiogenesis. This leads to the suppression of downstream pathways involving Akt, Erk, and reactive oxygen species (ROS).[2][10]
-
NF-κB and AP-1 Signaling: Tylophorine analogs are potent inhibitors of transcription mediated by NF-κB and AP-1, which are crucial for inflammatory responses and cell survival.[1][3]
-
Cell Cycle Progression: By inhibiting the synthesis of key regulatory proteins like cyclin A2 and cyclin D1, tylophorine induces a G1 phase arrest in the cell cycle.[3][9]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activities of tylophorine and its analogs.
Table 1: Cytotoxicity and Growth Inhibition of Tylophorine and Analogs
| Compound | Cell Line(s) | Assay Type | IC50 / GI50 | Reference(s) |
|---|---|---|---|---|
| (+)-S-Tylophorine (DCB-3500) | NCI-60 Panel | Growth Inhibition | ~10 nM | [1][5] |
| Tylophorine Analog (DCB-3503) | NCI-60 Panel | Growth Inhibition | ~10 nM | [1][5] |
| This compound | T47D Breast Cancer | Cytotoxicity (MTT) | 113 µM | [11] |
| Tylophorine | Rat Aortic VSMCs | Proliferation | 0.13 µM |[12] |
Table 2: Inhibition of Kinase Activity and Signaling Pathways
| Compound | Target | Assay Type | IC50 | Reference(s) |
|---|---|---|---|---|
| This compound | VEGFR2 | Kinase Activity Assay | ~9.2 µM | [2] |
| Tylophorine Analog (DCB-3503) | NF-κB Signaling (HepG2) | Reporter Assay | 85.0 ± 7.1 nM | [13] |
| Tylophorine Analog (DCB-3503) | AP-1 Signaling (HepG2) | Reporter Assay | 1500 ± 330 nM | [13] |
| Rac-cryptopleurine | NF-κB Signaling (HepG2) | Reporter Assay | 1.5 ± 0.28 nM | [13] |
| Rac-cryptopleurine | AP-1 Signaling (HepG2) | Reporter Assay | 15.0 ± 0.14 nM |[13] |
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. microbenotes.com [microbenotes.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Item - The IC50 of the inhibitory effect of tylophora alkaloids on NF-κB, AP-1, and CRE signalging pathways in HepG2 and HEK-293 cells. - Public Library of Science - Figshare [plos.figshare.com]
Application of (+/-)-Tylophorine in Neuroinflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. This process involves the activation of glial cells, primarily microglia and astrocytes, which release a cascade of pro-inflammatory mediators, leading to neuronal damage. (+/-)-Tylophorine, a phenanthroindolizidine alkaloid isolated from plants of the Tylophora genus, has demonstrated potent anti-inflammatory and immunomodulatory properties.[1] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in in vitro models of neuroinflammation.
Mechanism of Action
This compound and its analogs exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][3] These pathways are crucial for the transcription and release of pro-inflammatory cytokines and enzymes, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS).[1] While direct evidence for this compound's effect on the NLRP3 inflammasome is still emerging, its ability to suppress upstream inflammatory signaling suggests a potential role in modulating inflammasome activation.[4][5]
Data Presentation: Efficacy of Tylophorine (B1682047) Analogs
While specific quantitative data for this compound in neuroinflammation models is limited, studies on its analogs provide valuable insights into its potential efficacy. The following table summarizes the anti-inflammatory activity of a tylophorine analog, DCB-3503, and its derivatives.
| Compound/Analog | Target Cell Type | Assay | Key Findings | Reference |
| DCB-3503 | Murine Splenocytes | TNF-α ELISA | Showed anti-TNF-α effect. | [6] |
| Analog 18 | Murine Splenocytes | TNF-α ELISA | Most significant anti-TNF-α effect among tested analogs. | [6] |
| Analog 19 | Murine Splenocytes | TNF-α ELISA | Most significant anti-TNF-α effect among tested analogs. | [6] |
| Analog 31 | T-cells | Foxp3 Expression | Significantly promoted the expression of the regulatory T-cell marker Foxp3. | [6] |
| Analog 32 | T-cells | Foxp3 Expression | Significantly promoted the expression of the regulatory T-cell marker Foxp3. | [6] |
Experimental Protocols
The following are detailed protocols for evaluating the anti-neuroinflammatory effects of this compound in common in vitro models.
Cell Culture
a) BV-2 Microglial Cell Line
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach with Trypsin-EDTA, centrifuge, and resuspend in fresh medium for passaging at a 1:3 to 1:6 ratio.
b) Primary Astrocyte Culture (from neonatal mouse cortices)
-
Coating: Coat culture flasks with Poly-L-lysine (10 µg/mL in sterile water) overnight at 37°C. Wash with sterile water and air dry before use.
-
Isolation:
-
Dissect cortices from P1-P3 mouse pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge, resuspend the pellet in DMEM with 10% FBS, and plate onto Poly-L-lysine coated flasks.
-
-
Culture: Change the medium every 3-4 days. After 7-10 days, a confluent monolayer of astrocytes will be formed. Shake the flasks overnight to remove microglia and oligodendrocytes before using the astrocytes for experiments.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Seed BV-2 cells or primary astrocytes in appropriate culture plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, 6-well for Western blotting).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL for BV-2, 10 µg/mL for primary astrocytes) for the desired time (e.g., 24 hours for cytokine and nitric oxide measurements, shorter time points for signaling pathway analysis).
-
Include appropriate controls: vehicle control (DMSO), LPS only, and this compound only.
Cell Viability Assay (MTT Assay)
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7]
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Measurement (Griess Assay)
-
Collect the cell culture supernatant after treatment.
-
In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[8][9]
-
Incubate for 10-15 minutes at room temperature in the dark.[8][9]
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.[10]
Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant and centrifuge to remove cell debris.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.[11][12]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate and then add the standards and samples.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations from the standard curve.[11]
Western Blot Analysis for Signaling Pathways
-
After treatment for shorter time points (e.g., 15, 30, 60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-p65 (NF-κB), phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).[13][14]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations
Signaling Pathways
Caption: Mechanism of this compound in inhibiting neuroinflammation.
Experimental Workflow
Caption: Workflow for evaluating this compound's anti-neuroinflammatory effects.
Logical Relationship: NLRP3 Inflammasome Activation
Caption: Potential inhibition of NLRP3 inflammasome priming by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Blueberry Counteracts BV-2 Microglia Morphological and Functional Switch after LPS Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitric Oxide Assay [bio-protocol.org]
- 11. 2.8. TNF-α and IL-6 ELISA [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming (+/-)-Tylophorine Neurotoxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges associated with (+/-)-Tylophorine neurotoxicity in preclinical research.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound and its analogs.
In Vitro Assays
Issue 1: High Cytotoxicity Observed at Low Concentrations in Non-Neuronal Cells
-
Question: I am observing significant cell death in my cancer cell line (e.g., HepG2, PANC-1) at concentrations of this compound that are reported to be primarily cytostatic. What could be the cause?
-
Answer:
-
Compound Solubility: this compound is highly lipophilic and has poor water solubility.[1][2] Precipitation of the compound in your culture medium can lead to inaccurate concentrations and localized high doses, causing unexpected toxicity.
-
Recommendation: Ensure complete solubilization of your stock solution, typically in DMSO. When diluting into aqueous culture medium, vortex thoroughly and visually inspect for any precipitation. Consider using a surfactant or a different formulation approach if solubility issues persist.
-
-
DMSO Concentration: High concentrations of DMSO (>0.5%) can be toxic to cells.
-
Recommendation: Prepare a high-concentration stock of this compound in DMSO so that the final concentration of DMSO in your culture medium remains low and consistent across all treatment groups, including the vehicle control.
-
-
Contamination: Your this compound sample may be impure or degraded.
-
Recommendation: Verify the purity of your compound using techniques like HPLC. Store the compound as recommended by the supplier, protected from light and moisture, to prevent degradation.
-
-
Issue 2: Inconsistent Results in MTT/Cell Viability Assays
-
Question: My MTT assay results show high variability between replicates, and in some cases, an increase in absorbance at higher, supposedly toxic, concentrations of this compound. Why is this happening?
-
Answer:
-
Compound Interference: Natural products like this compound can interfere with the MTT assay. The compound itself might react with the MTT reagent, or its color could interfere with the absorbance reading.[3]
-
Recommendation: Run a control plate with this compound in cell-free medium to see if the compound alone reduces the MTT reagent. If interference is observed, consider alternative viability assays like the neutral red uptake assay or a lactate (B86563) dehydrogenase (LDH) assay, which measures cytotoxicity.[4]
-
-
Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals must be fully dissolved for accurate readings.[5]
-
Recommendation: Ensure you are using a suitable solubilization buffer (e.g., 10% SDS in 0.01 N HCl) and allow sufficient time for the crystals to dissolve completely, using a plate shaker if necessary.[6]
-
-
Cell Stress Response: At certain concentrations, cells might exhibit a stress response that increases metabolic activity, leading to higher MTT reduction and an apparent increase in viability before toxicity takes over.[3]
-
Recommendation: Always complement viability assays with direct cell counting or morphological analysis under a microscope to confirm the assay results.
-
-
Issue 3: Failure to Observe Inhibition of Angiogenesis in Tube Formation Assay
-
Question: I am not seeing the expected anti-angiogenic effect of this compound on HUVECs in my tube formation assay. The cells are forming networks even at high concentrations.
-
Answer:
-
Matrigel Issues: The quality and handling of Matrigel are critical. It will begin to polymerize above 10°C.[7]
-
Recommendation: Thaw Matrigel overnight at 4°C and always keep it on ice. Use pre-chilled pipette tips and plates. Ensure the Matrigel layer is evenly spread and allowed to polymerize at 37°C for at least 30-60 minutes before seeding cells.[7]
-
-
Suboptimal Cell Conditions: The health and density of your HUVECs are paramount.
-
Incorrect Timing: The tube formation process is dynamic. Networks can form and then degrade over time.
-
Recommendation: Perform a time-course experiment to determine the optimal endpoint for imaging. For HUVECs, maximal tube formation usually occurs between 4 and 6 hours.[7]
-
-
In Vivo Models
Issue 4: Severe Neurotoxicity (Ataxia, Disorientation) Observed in Animal Models
-
Question: My mice are showing signs of severe neurotoxicity (e.g., disorientation, ataxia) even at doses intended to be therapeutic. How can I mitigate this?
-
Answer:
-
Blood-Brain Barrier Penetration: The primary cause of this compound's neurotoxicity is its ability to cross the blood-brain barrier due to its high lipophilicity.[9]
-
Recommendation 1: Switch to a Less Neurotoxic Analog. Several analogs have been developed with increased polarity to limit their diffusion across the blood-brain barrier. Dibenzoquinoline derivatives, for instance, have shown good bioavailability and efficacy without significant neurotoxicity in rota-rod tests.[9][10] Similarly, certain prodrugs are designed to not penetrate the BBB.[11]
-
Recommendation 2: Modify the Formulation. While challenging for research-scale studies, formulation strategies can alter a drug's pharmacokinetic profile. Encapsulation in nanoparticles is one approach that has been suggested to reduce the brain penetration of similar alkaloids.[9]
-
-
Vehicle Effects: The vehicle used to dissolve this compound for injection could be contributing to the observed toxicity.
-
Recommendation: Run a vehicle-only control group to assess the tolerability of the formulation itself. Optimize the vehicle to use the minimum amount of solvents like DMSO or ethanol (B145695) required for solubilization.
-
-
Issue 5: High Variability in Rota-rod Test Results
-
Answer:
-
Lack of Pre-Training: Animals that are naive to the apparatus will show a learning effect, which can confound the results.[12]
-
Recommendation: Pre-train all animals on the rota-rod for several days until their performance (latency to fall) reaches a stable plateau before beginning the drug treatment study.[12]
-
-
Inappropriate Test Parameters: The rod diameter, rotation speed (fixed or accelerating), and trial duration must be suitable for the species and strain being tested.[13]
-
Recommendation: Use a rod diameter that prevents "passive rotating" (the animal clinging to the rod and spinning with it).[12] For mice, a diameter of around 3 cm is common.[13] An accelerating protocol (e.g., 4 to 40 rpm over 5 minutes) is often more sensitive for detecting subtle motor deficits.[14]
-
-
Animal Stress: Stress from handling or the environment can significantly impact performance.
-
Recommendation: Handle the animals gently and consistently. Allow them to acclimate to the testing room before each session. Ensure the testing environment is quiet and free from distractions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of this compound's neurotoxicity?
-
A1: The neurotoxicity of this compound and related alkaloids like tylocrebrine (B1682565) is primarily attributed to their high lipophilicity, which allows them to cross the blood-brain barrier and exert toxic effects on the central nervous system, leading to symptoms like disorientation and ataxia.[9]
-
-
Q2: Are there any commercially available analogs of this compound with reduced neurotoxicity?
-
A2: While several promising analogs like DCB-3503 and various dibenzoquinolines have been synthesized and evaluated in preclinical studies, their commercial availability for general research may be limited.[9][10] Researchers often need to synthesize these compounds or establish collaborations with labs that specialize in their production.
-
-
Q3: What is the proposed mechanism for the anticancer activity of this compound?
-
A3: this compound exhibits anticancer activity through multiple mechanisms. It is a potent inhibitor of protein synthesis and can induce a G1 cell cycle arrest.[9][15] A key mechanism is its anti-angiogenic effect, which is mediated by the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.[4] This disrupts the formation of new blood vessels that tumors need to grow.
-
-
Q4: How should I prepare a stock solution of this compound?
-
A4: Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[11] This stock can then be serially diluted in culture medium or an appropriate vehicle for in vivo administration. It is crucial to ensure the final DMSO concentration is non-toxic and consistent across all experimental groups.
-
-
Q5: What are the key differences between this compound and its unnatural enantiomer, (S)-(+)-Tylophorine?
Data Presentation
Table 1: Comparative Cytotoxicity of Tylophorine (B1682047) and Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | GI₅₀ (nM) | Reference |
| This compound | HepG2 | Growth Inhibition | 237 ± 32 | [16] |
| HONE-1 | Growth Inhibition | 114 ± 6 | [16] | |
| NUGC-3 | Growth Inhibition | 134 ± 9 | [16] | |
| (-)-Antofine | HepG2 | Growth Inhibition | 4.9 ± 0.6 | [17] |
| PANC-1 | Growth Inhibition | 1.8 ± 0.3 | [17] | |
| CEM | Growth Inhibition | 0.9 ± 0.2 | [17] | |
| (-)-(R)-Tylophorine | HepG2 | Growth Inhibition | 31 ± 2 | [17] |
| PANC-1 | Growth Inhibition | 21 ± 5 | [17] | |
| CEM | Growth Inhibition | 15 ± 2 | [17] | |
| Dibenzoquinoline 33b | A549, NCI-H226, etc. | SRB Assay | 20 - 190 | [10] |
GI₅₀: Concentration for 50% growth inhibition.
Table 2: In Vitro Activity of Tylophorine
| Activity | Cell/System | Metric | Value | Reference |
| VEGFR2 Kinase Inhibition | In vitro kinase assay | IC₅₀ | ~9.2 µM | [4] |
| Cytotoxicity | T47D Breast Cancer Cells | IC₅₀ | 113 µM | [18] |
| VEGF-induced Proliferation | HUVECs | Inhibition | Dose-dependent (2.5-20 µM) | [4] |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the cells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) and media-only controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., 100-150 µL of DMSO or 10% SDS in 0.01N HCl) to each well.[5]
-
Absorbance Reading: Place the plate on a shaker for 10-15 minutes to ensure all formazan is dissolved. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: HUVEC Tube Formation Assay
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.[19] Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HUVECs (passage <6) that are in the log growth phase. Resuspend the cells in a low-serum medium (e.g., EGM-2 with 2% FBS).
-
Cell Seeding and Treatment: Seed 1-2 x 10⁴ cells per well onto the polymerized Matrigel.[19] Immediately add the test compounds (e.g., this compound) and controls (e.g., VEGF as a positive control, Suramin as an inhibitor).
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
Imaging and Analysis: At the optimal time point (determined from a time-course experiment, typically 4-6 hours), visualize the formation of capillary-like structures using a phase-contrast microscope. Capture images from several fields per well. Quantify tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using software like ImageJ with an angiogenesis analyzer plugin.[7]
Protocol 3: Rota-rod Test for Neurotoxicity Assessment
-
Apparatus Setup: Use a rota-rod apparatus with a textured rod of appropriate diameter for the animal (e.g., 3 cm for mice).[13] Set the protocol, which can be a constant speed or, more commonly, an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[14]
-
Acclimation and Pre-Training: Acclimate the mice to the testing room for at least 30 minutes before the first session. For 2-3 consecutive days before the study begins, train the mice on the rota-rod in 3-4 trials per day. Place the mouse on the rod at a low speed. If it falls, replace it immediately. Continue until the mouse can stay on for a set duration (e.g., 60 seconds). The goal is to achieve a stable baseline performance.[20]
-
Drug Administration: Administer this compound, an analog, or the vehicle control via the desired route (e.g., i.p., p.o.).
-
Testing: At the time of predicted peak compound effect, place the animal on the rotating rod and start the trial. The apparatus will automatically record the latency to fall (the time the animal remains on the rod).
-
Data Collection: Conduct 3 trials per animal with a rest period of at least 15 minutes between trials. The average latency to fall is used as the primary measure of motor coordination. A significant decrease in latency compared to the vehicle control group indicates potential neurotoxicity.
Visualizations
Caption: Strategies to overcome this compound neurotoxicity by preventing its entry into the CNS.
Caption: A generalized workflow for the preclinical evaluation of this compound and its analogs.
Caption: Tylophorine's anti-angiogenic mechanism via inhibition of the VEGFR2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. ibidi.com [ibidi.com]
- 9. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of tylophorine-derived dibenzoquinolines as orally active agents: exploration of the role of tylophorine e ring on biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomed-easy.com [biomed-easy.com]
- 15. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. scantox.com [scantox.com]
Navigating the Challenges of (+/-)-Tylophorine Delivery: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the promising alkaloid (+/-)-Tylophorine, enhancing its in vivo bioavailability is a critical yet challenging endeavor. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation, alongside detailed experimental protocols and visual workflows to streamline your research process.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments to enhance this compound bioavailability.
Question: My this compound formulation shows poor dissolution in aqueous media. What are the initial troubleshooting steps?
Answer: Poor aqueous solubility is a known characteristic of Tylophorine (B1682047). Here are some initial steps to address this:
-
Particle Size Reduction: The dissolution rate is inversely proportional to the particle size. Consider micronization or nanosizing techniques to increase the surface area of the drug particles.
-
pH Adjustment: Evaluate the pH-solubility profile of Tylophorine. As an alkaloid, its solubility is likely to be higher at a lower pH. Creating a more acidic microenvironment in your formulation could improve dissolution.
-
Use of Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents like cyclodextrins into your formulation to enhance the solubility of Tylophorine.
Question: I'm observing low permeability of Tylophorine in my Caco-2 cell model. How can I investigate and potentially improve this?
Answer: Low permeability across the intestinal epithelium can significantly limit oral bioavailability.
-
Efflux Transporter Involvement: Tylophorine may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells and back into the intestinal lumen. To investigate this, conduct bidirectional Caco-2 permeability assays (apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters. Consider co-administration with a known P-gp inhibitor in your in vitro model to confirm.
-
Formulation Strategies: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance permeability by altering membrane fluidity or inhibiting efflux transporters.
Question: My in vivo pharmacokinetic study in rodents shows a very low Cmax and AUC for my Tylophorine formulation. What are the likely causes and how can I improve these parameters?
Answer: Low Cmax (maximum plasma concentration) and AUC (Area Under the Curve) indicate poor absorption and/or rapid elimination.
-
First-Pass Metabolism: Tylophorine may be subject to extensive first-pass metabolism in the gut wall and liver. This can be investigated by comparing the AUC after oral and intravenous (IV) administration to determine the absolute bioavailability.
-
Advanced Formulations: If first-pass metabolism is significant, formulation strategies that promote lymphatic transport, such as lipid-based systems, can help bypass the liver to some extent.
-
Chemical Modification: Consider synthetic modifications of the Tylophorine structure. For example, the development of Tylophorine-derived dibenzoquinolines has been reported to improve solubility and bioavailability[1].
Question: I am considering a nanoformulation approach. What are the key parameters I need to optimize?
Answer: Nanoformulations offer a promising strategy for enhancing the bioavailability of poorly soluble drugs like Tylophorine.
-
Particle Size and Polydispersity Index (PDI): Aim for a particle size in the range of 100-200 nm for optimal absorption. A low PDI (ideally < 0.2) is crucial for a homogenous formulation and predictable in vivo performance.
-
Encapsulation Efficiency and Drug Loading: High encapsulation efficiency ensures that a sufficient amount of the drug is incorporated into the nanoparticles. High drug loading is important for delivering a therapeutic dose in a reasonable volume.
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In Vitro Release Profile: The formulation should exhibit a sustained release profile to maintain therapeutic drug concentrations over an extended period. A study on nanosized Tylophorine malate (B86768) (NP-NK007) showed a gradual release, with only about 66.5% of the drug released within 48 hours, suggesting the potential for sustained in vivo effects[2].
Data Presentation: Strategies and Expected Outcomes
While specific in vivo pharmacokinetic data for various this compound formulations is limited in publicly available literature, the following table summarizes the expected outcomes based on established principles for improving the bioavailability of poorly soluble drugs.
| Formulation Strategy | Key Mechanisms | Expected Impact on Bioavailability | Available In Vitro Data for Tylophorine Formulations |
| Micronization/Nanonization | Increases surface area for dissolution. | Moderate improvement | Not available |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state, preventing crystallization and enhancing dissolution. | Significant improvement | Not available |
| Lipid-Based Formulations (e.g., SEDDS) | Presents the drug in a solubilized form, enhances lymphatic transport, and may inhibit efflux pumps. | Significant improvement | Not available |
| Nanoformulations (e.g., Polymeric Nanoparticles) | Increases surface area, enhances permeability (EPR effect in tumors), and can provide sustained release. | Significant and sustained improvement | Tylophorine Malate Nanoparticles (NP-NK007): - Mean Particle Size: 145.8 ± 7.4 nm[2]- PDI: 0.067 ± 0.032[2]- Encapsulation Efficiency: 87.47% ± 1.70%[2]- Drug Loading: 13.10% ± 0.61%[2]- In Vitro Release: ~66.5% released in 48h[2] |
| Chemical Modification (e.g., Dibenzoquinolines) | Alters the physicochemical properties (e.g., solubility) of the parent molecule. | Potentially high improvement | Dibenzoquinoline derivative 33b showed improved solubility and "good bioavailability" in vivo[1]. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to enhancing Tylophorine bioavailability.
Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer
-
Methanol or other suitable volatile solvent
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Protocol:
-
Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in a predetermined ratio (e.g., 1:5 drug to polymer).
-
Dissolve both the drug and the polymer in a minimal amount of a common volatile solvent (e.g., methanol) in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Scrape the solid film from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound formulation and investigate the potential for active efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with supplements)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with HEPES)
-
This compound formulation
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Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS or HPLC for sample analysis
Protocol:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the apical side of Transwell® inserts at an appropriate density.
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the this compound formulation to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio Calculation: Calculate the efflux ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a this compound formulation after oral administration in rats or mice.
Materials:
-
Male/Female Sprague-Dawley rats or BALB/c mice
-
This compound formulation
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Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS or HPLC for plasma sample analysis
-
Pharmacokinetic software (e.g., WinNonlin)
Protocol:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the animals into groups (e.g., vehicle control, Tylophorine formulation).
-
Administer the formulation or vehicle orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect the blood into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Plasma Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS or HPLC method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
-
Bioavailability Calculation (if applicable): If an intravenous study is also conducted, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Visualizations
The following diagrams illustrate key workflows and relationships in the process of enhancing this compound bioavailability.
References
Technical Support Center: Optimizing (+/-)-Tylophorine Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing (+/-)-Tylophorine dosage for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenanthroindolizidine alkaloid derived from plants of the Tylophora genus.[1] Its primary antitumor mechanism of action is the inhibition of protein synthesis, which leads to cell growth arrest and, in some cases, apoptosis.[2][3] Unlike many conventional chemotherapy drugs, it does not typically cause DNA breaks.[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published data, the effective concentration of this compound and its analogs can vary significantly depending on the cell line. Growth inhibition (GI50) values are often in the nanomolar range. For example, the GI50 for (+)-S-tylophorine is approximately 10 nM across a panel of 60 cancer cell lines.[1] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to the micromolar range (e.g., 10-100 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.[4][5]
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the specific research question and the cell line's doubling time. Significant effects on cell viability and proliferation have been observed after 24, 48, and 72 hours of treatment.[6] For cell cycle analysis, a 24-hour treatment has been shown to be effective in inducing G1 arrest.[7] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal incubation period for your experiment.[4]
Q4: What solvent should I use to dissolve this compound, and what is the maximum final concentration in the culture medium?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic, generally below 0.5%, and ideally at or below 0.1%.[8] Always include a vehicle control (cells treated with the same final concentration of DMSO without the drug) in your experiments to account for any solvent effects.[8]
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to modulate several key signaling pathways involved in cancer progression. It can inhibit the NF-κB signaling pathway, downregulate cyclin A2 leading to G1 cell cycle arrest, and suppress the VEGFR2 signaling pathway, which is crucial for angiogenesis.[3][9][10] It can also increase the accumulation and phosphorylation of c-Jun.[9]
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound dosage.
Issue 1: High levels of cell death observed even at low concentrations.
-
Possible Cause 1: Solvent Toxicity. The final concentration of the solvent (e.g., DMSO) in your culture medium may be too high.
-
Troubleshooting Step: Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle control in your experimental setup.[8]
-
-
Possible Cause 2: High Sensitivity of the Cell Line. Your specific cell line may be exceptionally sensitive to this compound.
-
Troubleshooting Step: Perform a broad dose-response experiment starting from very low concentrations (e.g., picomolar to nanomolar range) to identify a non-toxic working concentration range.
-
-
Possible Cause 3: Incorrect Compound Concentration. There might be an error in the calculation of the stock solution or dilutions.
-
Troubleshooting Step: Double-check all calculations for preparing the stock and working solutions.[11] If possible, have the concentration of your stock solution verified.
-
Issue 2: Inconsistent or not reproducible results between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells plated can significantly impact the final readout of viability or proliferation assays.[12]
-
Troubleshooting Step: Use a cell counter to ensure a consistent number of cells are seeded in each well and for each experiment.
-
-
Possible Cause 2: High Cell Passage Number. Continuous passaging of cells can lead to genetic drift and altered sensitivity to drugs.[12]
-
Troubleshooting Step: Use cells within a defined, low-passage number range for all experiments.
-
-
Possible Cause 3: Compound Instability. The compound may be degrading in the culture medium over the course of the experiment.
-
Troubleshooting Step: Prepare fresh dilutions from a frozen stock solution for each experiment. For long-term experiments, consider refreshing the media with a new compound at regular intervals.[8]
-
Issue 3: No significant effect observed at expected concentrations.
-
Possible Cause 1: Insufficient Treatment Duration. The treatment time may not be long enough to observe a biological effect.
-
Troubleshooting Step: Increase the incubation time with this compound (e.g., extend from 24h to 48h or 72h).
-
-
Possible Cause 2: Cell Line Resistance. The chosen cell line may be resistant to the effects of this compound.
-
Troubleshooting Step: Verify the activity of your this compound stock on a cell line known to be sensitive to its effects. You can find examples of sensitive cell lines in the data tables below.[1]
-
-
Possible Cause 3: Suboptimal Cell Health. If the cells are not healthy or are growing sub-optimally, their response to the drug may be compromised.
-
Troubleshooting Step: Ensure that your cells are in the logarithmic growth phase and that the culture is free from contamination.
-
Data Presentation
Table 1: Reported GI50 and IC50 Values of Tylophorine (B1682047) and its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Assay Type | Value | Reference |
| (+)-S-Tylophorine (DCB-3500) | 60 cell line panel | Growth Inhibition | ~10 nM (GI50) | [1] |
| Tylophorine Analog (DCB-3503) | HepG2 (Hepatocellular Carcinoma) | Clonogenicity | Potent Inhibition | [1] |
| Tylophorine Analog (DCB-3503) | KB (Nasopharyngeal Carcinoma) | Clonogenicity | Potent Inhibition | [1] |
| Tylophorine | HepG2 (Hepatocellular Carcinoma) | Growth Inhibition | 237 ± 32 nM (GI50) | [7] |
| Tylophorine | HONE-1 (Nasopharyngeal Carcinoma) | Growth Inhibition | 114 ± 6 nM (GI50) | [7] |
| Tylophorine | NUGC-3 (Gastric Carcinoma) | Growth Inhibition | 134 ± 9 nM (GI50) | [7] |
| Tylophorine | HUVEC (Endothelial Cells) | Cell Viability (MTT) | >10 µM (Significant Inhibition) | [6] |
| Tylophorine | T47D (Breast Cancer) | Cytotoxicity | 113 µM (IC50) | [13] |
| Tylophorinidine | MCF-7 (Breast Cancer) | Anti-proliferative | 6.45 µM (IC50) | [14] |
| Tylophorinidine | HepG2 (Hepatocellular Carcinoma) | Anti-proliferative | 4.77 µM (IC50) | [14] |
| Tylophorinidine | HCT-116 (Colon Cancer) | Anti-proliferative | 20.08 µM (IC50) | [14] |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal seeding density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. It is recommended to perform a serial dilution to cover a broad range of concentrations (e.g., 0.1 nM to 100 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at the predetermined optimal concentration and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the culture medium (which may contain floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
-
Cell Fixation: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will allow you to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Experimental workflow for determining the optimal dosage of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Simplified diagram of this compound inhibiting the VEGFR2 signaling pathway.
References
- 1. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
(+/-)-Tylophorine stability in DMSO and other organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (+/-)-Tylophorine in DMSO and other organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies.[1][2][3] For cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[2][3]
Q2: How should I prepare and store this compound stock solutions in DMSO?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[3] This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.[2] Store these aliquots in tightly sealed vials at -20°C or lower, protected from light.[2] One supplier suggests a shelf life of over two years if stored properly at -20°C.[4]
Q3: Is this compound stable at room temperature in DMSO?
Q4: Can I use other organic solvents to dissolve this compound?
A4: this compound is also soluble in other organic solvents such as chloroform, ethanol (B145695), and methanol.[5][6] However, its stability in these solvents for long-term storage has not been extensively documented in publicly available literature. If you choose to use an alternative solvent, it is highly recommended to perform a stability study under your specific experimental conditions.
Q5: What are the known issues with this compound stability?
A5: The inherent stability and solubility of Tylophorine have been cited as limitations for its clinical development.[1] This has led to research into more stable and water-soluble derivatives and prodrugs to improve its pharmacological properties.[7] Therefore, careful handling and storage of the parent compound are crucial to ensure the reliability of experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of this compound in solution. | Prepare fresh dilutions from a new, properly stored frozen aliquot for each experiment. Avoid using stock solutions that have been stored at room temperature for extended periods or subjected to multiple freeze-thaw cycles. |
| Consider performing a quick quality control check of your stock solution using HPLC to confirm the concentration and purity. | ||
| Precipitate forms when diluting the DMSO stock solution in aqueous media. | Low aqueous solubility of this compound. | Ensure the final DMSO concentration in your aqueous buffer is sufficient to maintain solubility, but still compatible with your assay (e.g., 0.1-0.5%). Gentle vortexing or sonication may help in redissolving the compound. Prepare dilutions immediately before use. |
| Need to use a solvent other than DMSO. | DMSO incompatibility with the experimental setup. | This compound is soluble in ethanol and methanol. However, due to the lack of stability data, it is crucial to validate the stability of the compound in the chosen solvent under your experimental conditions (time, temperature, concentration). A self-performed stability study using HPLC is recommended. |
Stability of this compound in Organic Solvents
Quantitative time-course stability data for this compound in various organic solvents is not extensively available in peer-reviewed literature. The following table summarizes the qualitative information and general recommendations based on available sources.
| Solvent | Storage Temperature | Stability Summary & Recommendations | Citations |
| DMSO | -20°C | Recommended for long-term storage (>2 years). Store in small, single-use aliquots, protected from light and moisture. | [2][4] |
| 4°C | Recommended for short-term storage (days to weeks). | [4] | |
| Room Temperature | Not recommended for extended periods. Prepare fresh dilutions before use. | - | |
| Ethanol | Not Specified | Soluble. Stability not well-documented. If used, perform a stability assessment. | [5] |
| Methanol | Not Specified | Soluble. Stability not well-documented. If used, perform a stability assessment. | [5] |
| Chloroform | Not Specified | Soluble. Stability not well-documented. If used, perform a stability assessment. | [6] |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC (Forced Degradation Study)
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[8]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade DMSO, ethanol, methanol, acetonitrile (B52724)
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired organic solvent (e.g., DMSO, methanol, acetonitrile).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Incubate the stock solution at a higher temperature (e.g., 60-80°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a specified time.
-
Control Sample: Keep the stock solution at room temperature and -20°C, protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC. A potential starting HPLC method could be:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength; 258 nm has been used for HPTLC analysis.[9]
-
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the control sample.
-
A method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
-
Visualizations
Signaling Pathways
This compound has been shown to exert its anticancer and anti-inflammatory effects by modulating several key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjlbpcs.com [rjlbpcs.com]
Technical Support Center: Mitigating Off-Target Effects of (+/-)-Tylophorine in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the natural compound (+/-)-Tylophorine in cellular models. The focus is on mitigating its off-target effects to ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets and off-targets of this compound?
A1: this compound is a phenanthroindolizidine alkaloid with potent anti-inflammatory, anti-angiogenic, and anti-cancer properties. Its primary on-target effects are attributed to the inhibition of protein synthesis, induction of cell cycle arrest at the G1 phase, and modulation of key signaling pathways involved in cell survival and proliferation, such as NF-κB, c-Jun N-terminal kinase (JNK), and PI3K.[1][2] It has also been shown to directly target and inhibit VEGFR2 kinase activity, a key regulator of angiogenesis.[3][4] The most significant off-target effect reported is neurotoxicity, which has been a major hurdle in its clinical development.[5]
Q2: I am observing high levels of cytotoxicity in my experiments, even at low concentrations of this compound. How can I determine if this is an on-target or off-target effect?
A2: High cytotoxicity at low concentrations can be indicative of either potent on-target activity in a sensitive cell line or significant off-target effects. To distinguish between these possibilities, consider the following:
-
Cell Line Specificity: Test the cytotoxicity of this compound in a panel of cell lines, including your target cancer cells and a non-cancerous or neuronal cell line. A significantly lower IC50 value in cancer cells compared to non-cancerous or neuronal cells would suggest on-target cytotoxicity.
-
Rescue Experiments: If a specific on-target pathway is known, attempt to rescue the cells from cytotoxicity by overexpressing the target protein or activating a downstream signaling molecule.
-
Time-Course Experiment: Analyze cytotoxicity at different time points. On-target effects related to cell cycle arrest may take longer to manifest as cell death compared to acute off-target toxicity.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results are a common challenge in cell-based assays. For this compound, consider these factors:
-
Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations, as these can influence cellular responses to treatment.
-
Assay Variability: Optimize your experimental protocols, including incubation times, reagent concentrations, and detection methods, to minimize variability. Include appropriate positive and negative controls in every experiment.
Q4: How can I proactively mitigate the neurotoxic off-target effects of this compound in my cellular models?
A4: While it is challenging to completely eliminate off-target effects, several strategies can be employed to minimize their impact:
-
Concentration Optimization: Determine the lowest effective concentration of this compound that elicits the desired on-target effect with minimal impact on the viability of neuronal cell models.
-
Use of Analogues: Consider using synthetic analogues of Tylophorine that have been designed to have reduced lipophilicity, thereby limiting their ability to cross the blood-brain barrier and cause neurotoxicity.[5]
-
Co-treatment Strategies: If the mechanism of neurotoxicity is known, co-treatment with a neuroprotective agent could be explored, although this may introduce additional experimental variables.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity in all cell lines tested. | Off-target toxicity is dominating the cellular response. | Perform a dose-response curve over a wide range of concentrations to identify a potential therapeutic window. Consider using a less sensitive cell line for initial experiments. |
| No significant on-target effect observed at non-toxic concentrations. | The compound may not be potent enough for the specific target in your cell model, or the target may not be critical for the observed phenotype. | Confirm target expression in your cell line using Western blot or qPCR. Use a positive control compound known to modulate the same target. |
| Observed phenotype does not align with the expected on-target mechanism. | The phenotype may be a result of one or more off-target effects. | Conduct pathway analysis using techniques like RNA sequencing or proteomics to identify unexpectedly perturbed signaling pathways. Validate these off-target interactions using targeted assays. |
| Difficulty in reproducing results from published literature. | Variations in experimental conditions such as cell line passage number, serum concentration, or specific assay reagents. | Carefully review the materials and methods of the published study and align your protocol as closely as possible. Contact the corresponding author for clarification if necessary. |
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound and its analogues, providing a comparison of its on-target and potential off-target effects.
Table 1: On-Target Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.237 | [6] |
| HONE-1 | Nasopharyngeal Carcinoma | 0.114 | [6] |
| NUGC-3 | Gastric Carcinoma | 0.134 | [6] |
| T47D | Breast Cancer | 113 | [2] |
Table 2: On-Target Pathway Inhibition by this compound
| Target/Pathway | Assay | IC50 (µM) | Reference |
| VEGFR2 Kinase Activity | In vitro kinase assay | ~9.2 | [3] |
| VEGFR2 Binding to VEGF | ELISA | ~12.29 | [3] |
Table 3: Comparative Cytotoxicity (Proxy for On-Target vs. Off-Target Effects)
| Compound | Cell Line | Cell Type | Effect Measured | IC50/Effective Concentration | Implication | Reference |
| This compound | HUVEC | Human Umbilical Vein Endothelial Cells | Cytotoxicity | >10 µM | On-target (anti-angiogenic) | [3] |
| S-(+)-deoxytylophorinidine | PC12 | Rat Pheochromocytoma (neuronal model) | Inhibition of neurite outgrowth | >1 µM (slight inhibition at 1 µM) | Potential Off-target (neurotoxicity) | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on adherent or suspension cells.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol is used to analyze the effect of this compound on the expression levels of target proteins (e.g., cyclins, CDKs, signaling pathway components).
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for evaluating this compound effects.
Caption: Signaling pathways modulated by this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
(+/-)-Tylophorine loss of in vivo activity and potential causes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+/-)-Tylophorine in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported in vivo activity?
A1: this compound is a phenanthroindolizidine alkaloid originally isolated from the plant Tylophora indica. It has demonstrated various biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.[1][2] In vivo studies have shown its potential as an anti-tumor and anti-angiogenic agent. For instance, in mouse models with Ehrlich ascites carcinoma (EAC), treatment with tylophorine (B1682047) has been shown to significantly suppress tumor growth and volume.[1][3]
Q2: I am observing a loss of in vivo activity with this compound compared to my in vitro results. What are the potential causes?
A2: A discrepancy between in vitro potency and in vivo efficacy is a noted challenge with Tylophorine and its analogs.[4] Several factors can contribute to this loss of activity in vivo:
-
Poor Pharmacokinetics: Suboptimal pharmacokinetic properties are a likely cause for the reduced in vivo potency.[5]
-
Low Water Solubility: Tylophorine is a lipophilic molecule with low water solubility, which can hinder its absorption and distribution in vivo.[6]
-
Metabolic Instability: The compound may be rapidly metabolized in the body, leading to a shorter half-life and reduced exposure to the target tissues.
-
Central Nervous System (CNS) Toxicity: Some Tylophorine analogs have exhibited severe CNS side effects in clinical trials, which can limit the achievable therapeutic dose.[4]
-
Formulation Issues: An inadequate formulation for in vivo administration can lead to poor bioavailability.
Q3: What are the known signaling pathways affected by this compound?
A3: The primary mechanism of action for Tylophorine's anti-angiogenic and anti-tumor effects is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][7][8] By targeting VEGFR2, Tylophorine can inhibit downstream signaling cascades involving Akt, Erk, and reactive oxygen species (ROS), which are crucial for endothelial cell proliferation, migration, and survival.[1][8]
Troubleshooting Guides
Problem 1: Reduced or No In Vivo Anti-Tumor Efficacy
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Bioavailability due to Low Solubility | - Optimize Formulation: Develop a suitable formulation to enhance solubility. Options include using co-solvents, surfactants, or creating a nanoparticle formulation (e.g., PEG-PLGA).[9] - Salinization: Converting the alkaloid into a salt form can improve its water solubility.[9] - Micronization: Reducing the particle size of the compound can increase its dissolution rate.[10] |
| Suboptimal Dosing Regimen | - Dose Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose in your animal model. - Pharmacokinetic (PK) Analysis: Perform a PK study to determine key parameters such as Cmax, T1/2, and AUC to inform the dosing schedule. |
| Rapid Metabolism | - Structural Modification: Consider using or synthesizing analogs of Tylophorine that are designed to be more metabolically stable. - Co-administration with Metabolic Inhibitors: In exploratory studies, co-administration with known inhibitors of relevant metabolic enzymes could be considered, though this requires careful validation. |
| Inappropriate Animal Model | - Model Selection: Ensure the chosen tumor model is appropriate and has been previously shown to be sensitive to anti-angiogenic or cytotoxic agents. The Ehrlich ascites carcinoma (EAC) model has been used successfully.[1] |
Problem 2: Observation of Adverse Effects or Toxicity
| Potential Cause | Troubleshooting/Optimization Strategy |
| Central Nervous System (CNS) Toxicity | - Behavioral Monitoring: Implement a systematic method for observing and scoring animal behavior to detect early signs of neurotoxicity, such as tremors or ataxia.[11] - Dose Reduction: If CNS toxicity is observed, reduce the administered dose. - Formulation to Limit BBB Penetration: For analogs with known CNS effects, consider formulations like nanoparticles that may reduce brain penetration. |
| General Toxicity | - Acute Toxicity Study: Perform an acute toxicity study to determine the LD50 of your specific compound and formulation.[6] - Monitor Body Weight and General Health: Regularly monitor animal body weight, food and water intake, and overall appearance for signs of toxicity. |
Quantitative Data Summary
| Parameter | Value | Cell/Animal Model | Reference |
| In Vitro VEGFR2 Kinase Inhibition (IC50) | ~9.2 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| In Vivo Tumor Volume Reduction (EAC Model) | Average tumor volume in treated mice: 213.96 ± 65.61 mm³ vs. 2139.05 ± 193.09 mm³ in control after 30 days. | Swiss albino mice | [3] |
| In Vivo Tumor Weight Reduction (EAC Model) | Average tumor weight in treated group: 0.98 ± 0.07 g vs. 8.34 ± 1.85 g in control. | Swiss albino mice | [1] |
| Analog (DCB-3503) In Vivo Efficacy | Significant tumor growth suppression (P < 0.0001) at 6 mg/kg every 8 hours on days 0 and 3. | Nude mice with HepG2 tumor xenografts | [12] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in an Ehrlich Ascites Carcinoma (EAC) Model
Objective: To evaluate the anti-tumor efficacy of this compound in a solid tumor model.
Methodology:
-
Animal Model: Swiss albino mice (5-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 15 x 10^6 EAC cells per mouse into the right flank.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size of approximately 100 mm³. Measure tumor volume with calipers every five days using the formula: Tumor volume (mm³) = (width)² × (length) × π/6.
-
Treatment:
-
Vehicle: Prepare a vehicle control (e.g., DMSO).
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Tylophorine Formulation: Prepare a solution or suspension of Tylophorine (e.g., in DMSO). A dose of 7.5 mg/kg body weight administered intraperitoneally (i.p.) has been reported.[1][3]
-
Dosing Schedule: Administer the treatment intraperitoneally once daily or as determined by pharmacokinetic studies.
-
-
Endpoint: Continue treatment for a defined period (e.g., 30 days) or until tumors in the control group reach a predetermined size.[3]
-
Data Analysis: At the end of the study, sacrifice the mice, excise the tumors, and record their weight. Compare tumor volumes and weights between the treated and control groups.
Protocol 2: Preparation of a Nanoparticle Formulation for In Vivo Delivery
Objective: To prepare a PEG-PLGA nanoparticle formulation of a Tylophorine analog to improve its in vivo delivery.
Methodology (based on a Tylophorine malate (B86768) analog): [9]
-
Method: Use a double-emulsion (W1/O/W2) solvent evaporation method.
-
Materials: Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA), Tylophorine analog, and appropriate solvents.
-
Procedure:
-
Dissolve the Tylophorine analog in a suitable solvent (W1 phase).
-
Emulsify the W1 phase in an organic solvent containing PEG-PLGA (O phase).
-
Emulsify the resulting W1/O emulsion in an aqueous solution (W2 phase).
-
Evaporate the organic solvent to allow for nanoparticle formation.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine using dynamic light scattering. A mean particle size of around 145.8 ± 7.4 nm with a PDI of 0.067 ± 0.032 has been reported for an analog.[9]
-
Zeta Potential: Measure to assess the surface charge and stability of the nanoparticles.
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of drug successfully encapsulated within the nanoparticles. An encapsulation efficiency of 87.47% ± 1.70 and drug loading of 13.10% ± 0.61 have been achieved for an analog.[9]
-
Visualizations
References
- 1. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scientific investigation of crude alkaloids from medicinal plants for the management of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Nanosized Preparations of (S,R)-Tylophorine Malate as Novel anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate (+/-)-Tylophorine CNS Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on formulation strategies to reduce the central nervous system (CNS) side effects of (+/-)-Tylophorine.
Frequently Asked Questions (FAQs)
Q1: What are the primary CNS side effects associated with this compound and its analogs?
A1: Clinical trials with Tylophorine analogs, such as Tylocrebrine, were halted due to severe CNS side effects.[1][2][3] The highly lipophilic nature of these alkaloids allows them to cross the blood-brain barrier (BBB), leading to neurotoxicity.[4] While specific symptoms from historical trials are not extensively detailed in recent literature, the primary concern is dose-limiting neurotoxicity.
Q2: What are the main formulation strategies to reduce the CNS penetration of this compound?
A2: The core strategies aim to decrease the lipophilicity of the molecule or restrict its passage across the BBB. The main approaches include:
-
Prodrug Formulation: Developing more polar prodrugs of Tylophorine. The increased polarity is intended to hinder the molecule's ability to cross the lipophilic BBB, thereby reducing neurotoxicity.[4]
-
Nanoparticle Encapsulation: Formulating this compound within nanoparticle systems, such as liposomes or polymeric nanoparticles. This can alter the biodistribution of the drug, and in some cases, reduce its brain penetration.[3]
-
Structural Modification: Synthesizing more polar analogs of Tylophorine. By adding hydrophilic functional groups to the parent molecule, its ability to cross the BBB can be significantly reduced.[2][5]
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Targeting Efflux Transporters: Designing Tylophorine derivatives that are substrates for efflux transporters like P-glycoprotein (P-gp) at the BBB. These transporters actively pump the drug out of the brain, thus minimizing its concentration and associated side effects in the CNS.[6]
Q3: How can I assess the CNS penetration of my novel this compound formulation?
A3: A multi-tiered approach involving in silico, in vitro, and in vivo models is recommended to evaluate the BBB penetration of your formulation.
-
In Silico Models: Computational tools can predict the physicochemical properties of your new formulation and its likelihood of crossing the BBB.[7][8]
-
In Vitro Assays: The Madin-Darby Canine Kidney (MDCK-mdr1) cell assay is a common method to assess a compound's permeability and its potential as a substrate for the human P-gp efflux pump.[7][9]
-
In Vivo Studies: Animal models, typically rodents, are used to determine the unbound brain-to-plasma concentration ratio (Kp,uu). This is a key parameter for quantifying the extent of CNS penetration.[7][9]
Troubleshooting Guides
Problem 1: My novel polar prodrug of this compound shows reduced in vitro anticancer activity.
-
Possible Cause: The prodrug may not be efficiently converted to the active this compound within the target cancer cells.
-
Troubleshooting Steps:
-
Enzymatic Stability Assays: Conduct stability studies in plasma and target tissue homogenates to ensure the prodrug is stable in circulation but is cleaved to release the active drug at the desired site.
-
Cellular Uptake Studies: Compare the cellular uptake of the prodrug and the parent compound in your cancer cell line of interest.
-
Linker Chemistry Optimization: If cleavage is inefficient, consider redesigning the linker between the promoiety and this compound to be more susceptible to enzymes present in the tumor microenvironment.
-
Problem 2: My nanoparticle-encapsulated this compound formulation still shows signs of CNS toxicity in animal models.
-
Possible Cause 1: The nanoparticle formulation may be unstable in vivo, leading to premature release of the drug.
-
Troubleshooting Steps:
-
In Vivo Stability Studies: Assess the stability of your nanoparticles in plasma over time.
-
Formulation Optimization: Modify the lipid or polymer composition of your nanoparticles to enhance their stability. For liposomes, consider using lipids with higher phase transition temperatures or incorporating cholesterol. For polymeric nanoparticles, using polymers with stronger intermolecular forces can improve stability.
-
-
Possible Cause 2: The nanoparticles themselves may be crossing the BBB.
-
Troubleshooting Steps:
-
Particle Size and Surface Charge Analysis: Characterize the size and zeta potential of your nanoparticles. Smaller, neutrally charged, or slightly negatively charged particles are generally less likely to cross the BBB unless specifically targeted to do so.
-
PEGylation: If not already included, surface modification with polyethylene (B3416737) glycol (PEG) can reduce opsonization and subsequent uptake by the reticuloendothelial system, which can sometimes lead to BBB transport.
-
Problem 3: My structurally modified, more polar this compound analog has low bioavailability.
-
Possible Cause: The increased polarity may be reducing its absorption from the site of administration (e.g., oral).
-
Troubleshooting Steps:
-
Route of Administration: Consider alternative routes of administration, such as intravenous infusion, that bypass the need for gastrointestinal absorption.
-
Formulation with Permeation Enhancers: If oral administration is desired, investigate co-formulation with pharmaceutically acceptable permeation enhancers.
-
Balance Polarity and Permeability: The goal is to reduce BBB penetration while maintaining sufficient membrane permeability for absorption. A careful balance of hydrophilic and lipophilic properties is crucial.
-
Data Summary Tables
Table 1: Comparison of Methodologies to Assess CNS Penetration
| Method | Type | Parameter Measured | Throughput | Cost | Predictive Value |
| In Silico Modeling | Computational | Physicochemical properties, BBB score | High | Low | Low to Medium |
| MDCK-mdr1 Assay | In Vitro | Apparent permeability (Papp), Efflux Ratio (ER) | High | Medium | Medium |
| In Vivo Microdialysis | In Vivo | Unbound brain-to-plasma ratio (Kp,uu) | Low | High | High |
Experimental Protocols
Key Experiment: In Vitro P-glycoprotein Substrate Assessment using MDCK-MDR1 Cells
Objective: To determine if a this compound analog is a substrate of the human P-gp efflux transporter.
Methodology:
-
Cell Culture: Culture MDCK-MDR1 cells (Madin-Darby canine kidney cells transfected with the human MDR1 gene) on permeable filter supports (e.g., Transwell®) until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Transport Assay:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Quantify the concentration of the test compound in the samples from both chambers at various time points using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of permeation
-
A = surface area of the filter
-
C0 = initial concentration of the compound
-
-
-
Calculate Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 is generally considered indicative of active efflux.
-
Visualizations
Caption: Workflow for evaluating the CNS penetration of novel this compound formulations.
Caption: Conceptual diagram of strategies to mitigate this compound passage across the BBB.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Restricting CNS penetration of drugs to minimise adverse events: role of drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 9. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (+/-)-Tylophorine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with (+/-)-Tylophorine and its analogs.
Frequently Asked Questions (FAQs)
1. Why am I observing variable cytotoxic effects of Tylophorine (B1682047) across different cancer cell lines?
The cytotoxic potency of Tylophorine and its analogs can vary significantly across different cell lines. This variability is influenced by the specific molecular characteristics and dependencies of each cell line. For instance, evaluation of (+)-S-tylophorine and its analog DCB-3503 by the National Cancer Institute (NCI) showed a potent but uniform inhibition of cell growth across 60 different human tumor cell lines, with a mean GI50 in the low nanomolar range (< 10⁻⁸ M)[1][2]. However, other studies have reported varying GI50 values for different cell lines when testing other Tylophorine derivatives[3].
Key factors contributing to this variability include:
-
Differential Expression of Target Proteins: The expression levels of direct and indirect targets of Tylophorine can differ between cell lines.
-
Genetic and Phenotypic Differences: The inherent genetic and phenotypic diversity among cell lines, including differences in signaling pathway activation and drug resistance mechanisms, can lead to varied responses.
-
Cell Line-Specific Signaling Dependencies: The reliance of a particular cell line on signaling pathways that are modulated by Tylophorine, such as NF-κB, PI3K/Akt, and JNK, will impact its sensitivity to the compound[3][4].
It is crucial to characterize the molecular profile of the cell lines being used and to consult literature for reported sensitivities to Tylophorine and its analogs.
2. My experimental results with a Tylophorine analog are inconsistent with published data. What could be the cause?
Discrepancies between your results and published findings can arise from several factors related to the specific analog used and the experimental conditions. Structural analogs of Tylophorine may not be functional analogs, meaning that even small chemical modifications can lead to significant differences in biological activity[3].
Potential reasons for inconsistency include:
-
Structural and Stereochemical Differences: The specific analog you are using may have a different substitution pattern or stereochemistry at the chiral center (13a position) compared to the one in the literature. For example, the (R)-configured enantiomer of Tylophorine has been shown to have 3-4 fold lower cytotoxicity than the (+)-(S)-enantiomer[3].
-
Purity of the Compound: The purity of your Tylophorine sample is critical. Impurities can interfere with the assay or have their own biological effects. It is advisable to verify the purity of your compound using analytical techniques such as HPLC and NMR.
-
Experimental Conditions: Minor variations in experimental protocols, such as cell density, passage number, serum concentration in the media, and the duration of drug exposure, can significantly impact the results.
-
Solubility and Stability: Tylophorine and its analogs can have low water solubility[5]. Issues with compound precipitation or degradation can lead to inaccurate concentrations and inconsistent results. Ensure the compound is fully dissolved and stable in your experimental medium.
3. I am seeing unexpected or off-target effects in my signaling pathway analysis after Tylophorine treatment. How can I troubleshoot this?
Tylophorine is known to modulate multiple signaling pathways, and its effects can be complex and cell-type dependent. If you are observing unexpected results in your signaling pathway analysis, consider the following:
-
Multiple Mechanisms of Action: Tylophorine has been reported to inhibit protein and nucleic acid synthesis, downregulate cyclin A2, and modulate transcription factors like NF-κB, CRE, and AP-1[3][4][6][7]. Its anti-angiogenic effects are mediated through the inhibition of VEGFR2 and its downstream pathways, including Akt and Erk[8][9]. These diverse mechanisms can lead to a broad range of signaling outcomes.
-
Concentration and Time-Dependent Effects: The observed signaling effects can be highly dependent on the concentration of Tylophorine used and the duration of treatment. It is recommended to perform dose-response and time-course experiments to characterize the signaling events accurately.
-
Cross-talk Between Pathways: The signaling pathways affected by Tylophorine are interconnected. Inhibition or activation of one pathway can lead to compensatory or secondary effects in other pathways.
-
Purity of the Compound: As mentioned earlier, impurities in the drug sample could have off-target effects.
To troubleshoot, it is advisable to use specific inhibitors of the pathways you are investigating as controls to confirm the specificity of Tylophorine's action. Additionally, using RNA silencing approaches can help validate the role of specific proteins in the observed signaling cascade[4].
4. What are the common challenges associated with the synthesis and handling of Tylophorine?
As a natural product, the synthesis and handling of Tylophorine present several challenges:
-
Complex Synthesis: The total synthesis of Tylophorine is a multi-step process that can be challenging[10][11][12]. The yield and scalability can be limiting factors for producing sufficient quantities for extensive studies[13].
-
Low Water Solubility and Stability: Tylophorine and its analogs often exhibit low water solubility and metabolic stability, which can limit their bioavailability and in vivo efficacy[5]. This can also lead to precipitation in aqueous buffers during in vitro experiments. The use of organic solvents like DMSO is common, but the final concentration of the solvent should be carefully controlled to avoid vehicle-induced toxicity.
-
Toxicity: Some Tylophorine analogs, like Tylocrebrine, have shown intolerable central nervous system (CNS) side effects in clinical trials, which has limited their clinical development[1].
Researchers are actively developing synthetic analogs and prodrugs to improve the physicochemical properties and reduce the toxicity of Tylophorine[1][14].
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of Tylophorine and its analogs against various cancer cell lines.
Table 1: GI50 Values of Tylophorine Analogs in Different Cancer Cell Lines
| Compound | HepG2 (Liver) | PANC-1 (Pancreas) | CEM (Leukemia) | Reference |
| rac-cryptopleurine | 1.5 ± 0.2 nM | 0.5 ± 0.04 nM | 1.0 ± 0.1 nM | [3] |
| (-)-antofine | 8.8 ± 0.5 nM | 6.2 ± 0.4 nM | 13.5 ± 0.8 nM | [3] |
| (-)-(R)-tylophorine | 58 ± 4 nM | 89 ± 7 nM | 125 ± 9 nM | [3] |
| (+)-(S)-tylophorine | 4.9 ± 0.4 nM | 2.2 ± 0.3 nM | 5.2 ± 0.5 nM | [3] |
| PBT #28 | 8.6 ± 0.5 µM | 7.5 ± 0.4 µM | 6.8 ± 0.3 µM | [3] |
| PBT #31 | 2.5 ± 0.2 µM | 1.8 ± 0.1 µM | 1.6 ± 0.1 µM | [3] |
Table 2: Antiproliferative Activities (GI50) of Phenanthrene-Based Tylophorine (PBT) Derivatives
| Compound | GI50 (µM) | Reference |
| PBT-1 | ~0.08 | [1] |
| 9c | < 1 | [1] |
| 9g | < 1 | [1] |
| 9h | < 1 | [1] |
| Other derivatives | 0.55 - 9.32 | [1] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of Tylophorine on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Tylophorine or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis for Signaling Pathway Components
This protocol outlines the general steps for analyzing protein expression and phosphorylation status in response to Tylophorine treatment.
-
Cell Lysis: After treating cells with Tylophorine for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-VEGFR2, Akt, Erk, c-Jun) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathways modulated by Tylophorine.
Caption: General experimental workflow for Tylophorine studies.
References
- 1. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel synthesis of (±)-tylophorine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. blog.glchemtec.ca [blog.glchemtec.ca]
- 14. mdpi.com [mdpi.com]
(+/-)-Tylophorine prodrug strategies to improve pharmacokinetics.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers developing (+/-)-Tylophorine prodrugs to improve pharmacokinetic profiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges of the parent this compound molecule?
A1: The clinical development of this compound has been hindered by several significant pharmacokinetic drawbacks. These include very low aqueous solubility, poor metabolic stability, and high lipophilicity, which contributes to severe central nervous system (CNS) side effects.[1][2] In vivo studies have often shown lower potency than in vitro assays, which is largely attributed to these suboptimal pharmacokinetic properties.[1][2][3]
Q2: What are the main prodrug strategies being explored for this compound?
A2: To overcome its limitations, several prodrug strategies are under investigation:
-
Phosphate (B84403) Prodrugs: This approach aims to dramatically increase aqueous solubility by adding a phosphate ester group.[4] This modification leverages the endogenous alkaline phosphatase enzymes in the body to cleave the phosphate group and release the active tylophorine (B1682047).[4]
-
Amino Acid Conjugates: Attaching amino acids can enhance solubility and potentially utilize amino acid transporters in the gut to improve absorption and bioavailability.[5]
-
Quaternary Ammonium (B1175870) Salts: Converting the tertiary amine in the indolizidine ring to a permanently charged quaternary ammonium salt creates a highly polar molecule. This strategy is designed to increase water solubility and, critically, to prevent the molecule from crossing the blood-brain barrier, thereby reducing the risk of neurotoxicity.[1]
-
Dibenzoquinoline Derivatives: Simplification of the tylophorine structure by modifying the E-ring to a dibenzoquinoline has been shown to improve both solubility and bioavailability.[6]
Q3: How does converting Tylophorine to a quaternary ammonium salt affect its properties?
A3: Creating a quaternary ammonium salt of tylophorine introduces a permanent positive charge, which leads to several key changes. Firstly, it significantly increases the polarity and aqueous solubility of the compound. Secondly, this high polarity is predicted to drastically reduce its ability to penetrate the blood-brain barrier, which is a major advantage for mitigating the CNS toxicity that caused earlier tylophorine analogues like tylocrebrine (B1682565) to fail in clinical trials.[1] However, it is important to note that highly charged quaternary ammonium compounds are often poorly absorbed after oral administration.
Troubleshooting Guides
Issue 1: My Tylophorine prodrug has poor aqueous solubility.
| Possible Cause | Troubleshooting Step |
| Insufficiently Polar Promolety | If using an ester or carbamate (B1207046) linker, the attached group may not be providing enough hydrophilicity. Consider using a more polar promoiety. |
| Prodrug is not in salt form | For prodrugs with ionizable groups (e.g., amino acid conjugates), ensure the compound is in a salt form (e.g., hydrochloride or sodium salt) to maximize solubility. |
| Chosen strategy is suboptimal for solubility | If minor modifications are not sufficient, a different prodrug strategy may be required. The phosphate prodrug approach is one of the most effective methods for dramatically increasing aqueous solubility.[4] A study on a dibenzoquinoline derivative of tylophorine also reported improved solubility.[6] |
| Experimental Conditions | Ensure that the pH of the buffer used for the solubility assay is appropriate. The solubility of compounds with acidic or basic centers can be highly pH-dependent. |
Issue 2: The prodrug is not converting to active this compound in vivo.
| Possible Cause | Troubleshooting Step |
| Linker is too stable | The chemical or enzymatic lability of the linker connecting the promoiety is critical. If the linker is too robust, it will not be cleaved efficiently in vivo. For ester-based prodrugs, consider linkers that are more susceptible to plasma esterases. For phosphate prodrugs, ensure the structure allows access by alkaline phosphatases.[4] |
| Incorrect animal model | The expression and activity of metabolic enzymes (e.g., esterases, phosphatases) can vary between species. Ensure the chosen animal model (e.g., rat, mouse) has the necessary enzymatic machinery to activate your specific prodrug. |
| Rapid clearance of the intact prodrug | If the prodrug is cleared from circulation before it has a chance to be metabolized, the concentration of the released parent drug will be low. Analyze plasma samples for concentrations of both the prodrug and the parent drug to understand their respective pharmacokinetic profiles.[7] |
Issue 3: The oral bioavailability of my prodrug is low.
| Possible Cause | Troubleshooting Step |
| Poor membrane permeability | While the prodrug may be soluble, it must still cross the intestinal epithelium. Highly polar prodrugs, such as quaternary ammonium salts, often have low passive permeability. Strategies like amino acid conjugation may help by targeting specific transporters.[5] |
| First-pass metabolism | The prodrug or the released parent drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. This is a known challenge for tylophorine.[1] Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes. |
| Instability in GI tract | The prodrug may be chemically unstable in the acidic environment of the stomach or degraded by enzymes in the intestine. Assess the stability of the prodrug in simulated gastric and intestinal fluids. |
Quantitative Data Summary
Direct comparative pharmacokinetic data for various this compound prodrugs is limited in publicly available literature. The following tables summarize expected improvements based on qualitative reports and provide a template for organizing experimental data.
Table 1: Pharmacokinetic Profile of a Dibenzoquinoline Derivative of Tylophorine
Data below is illustrative, based on reports of "improved solubility" and "good bioavailability" for compound 33b compared to Tylophorine (9a)[6]. Actual values would be determined experimentally.
| Parameter | This compound (Parent) | Dibenzoquinoline Derivative (33b) | Expected Improvement |
| Aqueous Solubility | Very Low | Improved | Increased concentration for formulation |
| Oral Bioavailability (F%) | Poor | Good | Enhanced systemic exposure after oral dosing |
| CNS Penetration | High (causes toxicity) | Reduced | Improved safety profile, less neurotoxicity |
| In Vivo Efficacy | Moderate | Significant | Better correlation between in vitro and in vivo activity |
Table 2: Template for Pharmacokinetic Parameters of Novel Tylophorine Prodrugs
| Prodrug Candidate | Strategy | Solubility (µg/mL) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| This compound | Parent Drug | Reference Value | Ref. Value | Ref. Value | Ref. Value | Ref. Value |
| Prodrug X | Phosphate Ester | Experimental | Experimental | Experimental | Experimental | Experimental |
| Prodrug Y | Amino Acid Conjugate | Experimental | Experimental | Experimental | Experimental | Experimental |
| Prodrug Z | Quaternary Salt | Experimental | Experimental | Experimental | Experimental | Experimental |
Experimental Protocols
1. Protocol: In Vitro Prodrug Stability in Plasma
This protocol assesses the rate at which a prodrug is converted to the parent drug in plasma.
-
Materials:
-
Test prodrug, parent drug (this compound)
-
Control plasma (e.g., rat, mouse, human), anticoagulated with heparin or EDTA
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Acetonitrile (B52724) (or other suitable organic solvent) with internal standard for protein precipitation
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Prepare a stock solution of the prodrug (e.g., 10 mM in DMSO).
-
Spike the stock solution into pre-warmed (37°C) plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is <0.5%.
-
Immediately after spiking (t=0), withdraw an aliquot (e.g., 50 µL) and quench it by adding it to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard (e.g., 200 µL). This stops the enzymatic reaction.
-
Incubate the remaining plasma sample at 37°C.
-
Withdraw additional aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Quench each sample immediately as in step 3.
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Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentrations of both the remaining prodrug and the newly formed parent drug at each time point.
-
Calculate the half-life (t½) of the prodrug by plotting the natural log of the prodrug concentration versus time and fitting to a first-order decay model.
-
2. Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a Tylophorine prodrug after oral administration.
-
Materials:
-
Test prodrug formulated in a suitable vehicle (e.g., water with solubilizing agent, 0.5% HPMC).
-
Male or female CD-1 or C57BL/6 mice (6-8 weeks old).
-
Oral gavage needles.
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Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
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Anesthetic (e.g., isoflurane) for terminal bleed.
-
LC-MS/MS system for bioanalysis.
-
-
Methodology:
-
Animal Dosing:
-
Fast mice for 4 hours prior to dosing (water ad libitum).
-
Record the body weight of each mouse to calculate the precise dose volume.
-
Administer the prodrug formulation via oral gavage at a specific dose (e.g., 10 mg/kg). Note the exact time of administration for each animal.
-
-
Blood Sampling (Serial Sampling):
-
Collect sparse blood samples (e.g., 25-30 µL) from a cohort of mice (n=3-5 per time point).
-
Use appropriate techniques for small volume collection, such as tail vein, saphenous vein, or submandibular vein puncture.
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Collect samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of the prodrug and the parent this compound in plasma.
-
Analyze the plasma samples to obtain concentration-time data.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life).
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Calculate oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from an intravenous (IV) dose administered to a separate cohort of mice.
-
-
Visualizations
Caption: General metabolic pathway for a carrier-linked Tylophorine prodrug.
Caption: Experimental workflow for the evaluation of Tylophorine prodrugs.
Caption: Troubleshooting logic for low in vivo efficacy of a Tylophorine prodrug.
References
- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of tylophorine-derived dibenzoquinolines as orally active agents: exploration of the role of tylophorine e ring on biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+/-)-Tylophorine for Anti-inflammatory Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing (+/-)-Tylophorine in anti-inflammatory assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide clarity on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of anti-inflammatory action for this compound?
A1: this compound exerts its anti-inflammatory effects primarily by inhibiting key signaling pathways involved in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] By suppressing these pathways, tylophorine (B1682047) reduces the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] Some evidence also suggests its involvement in modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[4][5]
Q2: What is a recommended starting concentration range for this compound in in-vitro anti-inflammatory assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. Based on available literature, a broad starting range to test is between 10 nM and 20 µM. For instance, in RAW 264.7 macrophages, an IC50 for TNF-α inhibition has been reported at 125 nM.[6] In human umbilical vein endothelial cells (HUVECs), concentrations of 2.5 µM to 20 µM have been used to inhibit cell migration.[5][7] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific experimental setup.
Q3: Is this compound cytotoxic?
A3: Yes, this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic concentration can vary significantly between different cell lines. For example, the 50% growth inhibition (GI50) values in some cancer cell lines were found to be in the nanomolar range (e.g., 114–237 nM).[8] Therefore, it is mandatory to perform a cytotoxicity assay, such as the MTT or LDH assay, to determine the sub-toxic concentration range for your experiments.[7]
Q4: How should I dissolve this compound for cell culture experiments?
A4: this compound has low aqueous solubility.[9] It is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent dissolution or precipitation of this compound in the culture medium.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: After diluting the DMSO stock in your culture medium, vortex the solution thoroughly.
-
Visual Inspection: Before adding to the cells, visually inspect the medium for any signs of precipitation.
-
Fresh Preparations: Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
Solubility Check: If precipitation is suspected, you can perform a simple solubility test by preparing the highest concentration in your medium, letting it sit for the duration of your experiment, and then centrifuging to look for a pellet.
-
Issue 2: No observable anti-inflammatory effect.
-
Possible Cause 1: The concentration of this compound is too low.
-
Troubleshooting Steps:
-
Dose-Response: Perform a wider dose-response experiment with higher concentrations, ensuring you stay below the cytotoxic threshold.
-
-
Possible Cause 2: The compound has degraded.
-
Troubleshooting Steps:
-
Proper Storage: Store the stock solution of this compound in small aliquots at -20°C or -80°C, protected from light.
-
Fresh Dilutions: Always prepare working dilutions immediately before use.
-
Issue 3: High levels of cell death observed in treated wells.
-
Possible Cause: The concentration of this compound is in the cytotoxic range for your specific cell line.
-
Troubleshooting Steps:
-
Determine Cytotoxicity: Conduct a thorough cytotoxicity assay (e.g., MTT, Trypan Blue exclusion) with a wide range of this compound concentrations to determine the maximum non-toxic concentration.
-
Reduce Concentration: Perform your anti-inflammatory assays using concentrations well below the determined cytotoxic level.
-
Check Vehicle Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not causing the cytotoxicity.
-
Data Presentation
Table 1: Reported Effective Concentrations of Tylophorine and its Analogs in Anti-inflammatory and Related Assays
| Compound | Cell Type | Assay | Effective Concentration | Reference |
| This compound | RAW 264.7 macrophages | TNF-α Inhibition | IC50: 125 nM | [6] |
| Tylophorine | HUVECs | Inhibition of cell migration | 2.5 - 20 µM | [7] |
| Tylophorine | HUVECs | Inhibition of ERK1/2 phosphorylation | 20 µM | [7] |
| Tylophorine Hydroalcoholic Extract | BV-2 microglial cells | Cytotoxicity | IC50: 0.5 µg/mL | [10] |
| Tylophorine Hydroalcoholic Extract | BV-2 microglial cells | Anti-neuroinflammatory assays | 0.2 µg/mL (non-toxic dose) | [10] |
Table 2: Reported Cytotoxicity of Tylophorine in Various Cell Lines
| Compound | Cell Line | Assay | GI50 / CC50 | Reference |
| Tylophorine | HepG2 (liver cancer) | Growth Inhibition | 237 ± 32 nM | [8] |
| Tylophorine | HONE-1 (nasopharyngeal cancer) | Growth Inhibition | 114 ± 6 nM | [8] |
| Tylophorine | NUGC-3 (gastric cancer) | Growth Inhibition | 134 ± 9 nM | [8] |
| Tylophorine Analog (Compound 31) | RAW 264.7 macrophages | Cytotoxicity | CC50: ~500 µM | [11] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the highest final concentration used).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
-
Sample Collection: Following pre-treatment with this compound and stimulation with LPS as described in Protocol 2, collect the cell culture supernatants.
-
Centrifugation: Centrifuge the supernatants to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and measuring the resulting color change.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve provided with the kit.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), ERK, JNK, and p38 MAPK overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Scymicrosin7–26, a Scylla paramamosain-derived novel antimicrobial peptide, exhibits efficacy against multidrug-resistant ESKAPE pathogens and anti-inflammatory activity [frontiersin.org]
- 7. thaiscience.info [thaiscience.info]
- 8. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-neuroinflammatory potential of Tylophora indica (Burm. f) Merrill and development of an efficient in vitro propagation system for its clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Clinical Development of Tylophorine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of tylophorine-based compounds.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the clinical development of tylophorine-based compounds?
The clinical development of tylophorine-based compounds faces several key hurdles:
-
Toxicity: A significant challenge is the potential for severe side effects. For instance, tylocrebrine, a positional isomer of tylophorine (B1682047), was halted in clinical trials due to intolerable central nervous system (CNS) toxicity.[1][2] Efforts to mitigate this by increasing the polarity of the compounds to limit their ability to cross the blood-brain barrier have often led to a substantial decrease in their cytotoxic potency.[1]
-
Pharmacokinetics: Tylophorine-based compounds have shown lower potency in in vivo tumor xenograft models compared to in vitro studies, suggesting potential pharmacokinetic challenges.[2][3] There is a need for more comprehensive studies on their bioavailability, metabolism, and tissue distribution to optimize their therapeutic efficacy.[3]
-
Formulation and Solubility: The lipophilic nature of many tylophorine alkaloids contributes to their CNS penetration and can also present formulation difficulties due to low aqueous solubility.[4] Strategies such as nanoparticle formulations are being explored to address these issues.[2]
-
Complex Structure-Activity Relationship (SAR): The biological activity of tylophorine analogs is highly sensitive to small structural modifications.[1] This means that structural analogs may not be functional analogs, making the optimization of efficacy while minimizing toxicity a complex process.[1][5]
2. What is the primary mechanism of action for the anticancer activity of tylophorine-based compounds?
The primary anticancer mechanism of tylophorine-based compounds is the inhibition of protein and nucleic acid synthesis.[1][2] Some studies suggest that protein synthesis is more potently inhibited than nucleic acid synthesis.[2] Additionally, these compounds have been shown to induce a G1 cell cycle arrest and apoptosis.[2][6]
3. Are there known molecular targets for tylophorine and its analogs?
Several molecular targets have been associated with the activity of tylophorine-based compounds, including:
-
Inhibition of NF-κB (nuclear factor kappaB)-mediated transcription.[1][6]
-
Suppression of the VEGFR2 (vascular endothelial growth factor receptor 2) signaling pathway, which is crucial for angiogenesis.[3][6]
-
Inhibition of enzymes such as thymidylate synthase and dihydrofolate reductase.[2][6]
4. Have any tylophorine-based compounds entered clinical trials?
Tylocrebrine, a positional isomer of tylophorine, entered Phase I clinical trials but was discontinued (B1498344) due to severe CNS side effects.[2][3] While many synthetic and semi-synthetic derivatives with promising preclinical activity have been developed, none have progressed to clinical development.[2]
Troubleshooting Guides
Problem 1: High in vitro cytotoxicity but poor in vivo efficacy.
Possible Causes:
-
Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or poor distribution to the tumor site.[3]
-
High Protein Binding: The highly lipophilic nature of these compounds can lead to high nonspecific protein binding in vivo, reducing the concentration of the free, active drug.[4]
-
Formulation Issues: Poor solubility can lead to inadequate absorption and distribution.
Troubleshooting Steps:
-
Conduct Pharmacokinetic Studies: Perform in vivo studies in animal models (e.g., mice, rats) to determine key PK parameters such as bioavailability, half-life, clearance, and volume of distribution.
-
Evaluate Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins.
-
Optimize Formulation: Explore formulation strategies to improve solubility and bioavailability. This may include the use of nanocarriers like liposomes or polymeric nanoparticles.[2]
-
Develop Prodrugs: Consider designing prodrugs that are more polar and have improved pharmacokinetic properties, which are then converted to the active compound at the target site.[4]
Problem 2: Significant CNS toxicity observed in animal models.
Possible Causes:
-
Blood-Brain Barrier Penetration: The lipophilic nature of the compound allows it to cross the blood-brain barrier.[4]
Troubleshooting Steps:
-
Assess BBB Penetration: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB or cell-based assays with brain endothelial cells. In vivo, measure the brain-to-plasma concentration ratio of the compound.
-
Increase Polarity: Synthesize analogs with increased polarity to hinder passage across the blood-brain barrier. However, be mindful that this can sometimes reduce anticancer activity.[1]
-
Nanoparticle Formulation: Encapsulating the compound in nanoparticles can limit its ability to cross the blood-brain barrier.[2]
-
Structure-Toxicity Relationship Studies: Systematically modify the structure of the compound to identify moieties responsible for CNS toxicity and guide the design of safer analogs.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Selected Tylophorine-Based Compounds
| Compound | Cell Line | GI₅₀ (nM) | Reference |
| (+)-(S)-tylophorine | HepG2 | 4.9 ± 0.4 | [1] |
| PANC-1 | 2.2 ± 0.3 | [1] | |
| CEM | 5.2 ± 0.5 | [1] | |
| (−)-(R)-tylophorine | HepG2 | 371 ± 27 | [1] |
| PANC-1 | 156 ± 26 | [1] | |
| CEM | 323 ± 13 | [1] | |
| (−)-antofine | HepG2 | 4.9 ± 0.4 | [1] |
| PANC-1 | 2.2 ± 0.3 | [1] | |
| CEM | 5.2 ± 0.5 | [1] | |
| rac-cryptopleurine | HepG2 | 1.5 ± 0.2 | [1] |
| PANC-1 | 0.5 ± 0.1 | [1] | |
| CEM | 2 ± 0.5 | [1] |
Key Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine cell density based on the measurement of cellular protein content and is a common method for cytotoxicity screening.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to various concentrations of the tylophorine-based compound for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the optical density at 510-565 nm using a microplate reader. The absorbance is proportional to the cellular protein content and thus, cell number.
NF-κB Luciferase Reporter Assay
This assay is used to measure the activity of the NF-κB signaling pathway in response to treatment with a tylophorine-based compound.
Methodology:
-
Cell Transfection: Transfect cells (e.g., HEK293T or HeLa) with a luciferase reporter plasmid containing NF-κB response elements in its promoter. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: Treat the transfected cells with the tylophorine-based compound, with or without an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: After the desired incubation time, lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the luminescence using a luminometer. The firefly luciferase signal indicates NF-κB activity, which is then normalized to the Renilla luciferase signal.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a tylophorine-based compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the tylophorine-based compound (and a vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+/-)-Tylophorine Resistance Mechanisms in Cancer Cells
Welcome to the technical support center for researchers investigating (+/-)-tylophorine resistance in cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation. As there is currently a lack of documented specific resistance mechanisms to this compound in the scientific literature, this guide focuses on hypothesized mechanisms based on its known modes of action and general principles of cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: While specific resistance mechanisms to this compound have not been formally identified, several hypothetical mechanisms can be investigated based on its known biological targets and general principles of drug resistance. These include:
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Alterations in the Drug Target: Mutations or changes in the expression of direct molecular targets of tylophorine (B1682047) could prevent the drug from binding effectively.
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Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to circumvent the inhibitory effects of tylophorine.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could pump tylophorine out of the cell, reducing its intracellular concentration.
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Metabolic Inactivation: Cells may develop mechanisms to metabolize and inactivate tylophorine.
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Alterations in Downstream Effectors: Changes in proteins downstream of tylophorine's targets could render the cells insensitive to its effects.
Q2: How can I experimentally determine if my cells have developed resistance to this compound?
A2: The first step is to quantify the level of resistance. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of tylophorine in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What are the known molecular targets of this compound that could be altered in resistant cells?
A3: Tylophorine and its analogs have been shown to interact with several key cellular components and pathways, including:
-
Caprin-1: Tylophorine can directly bind to caprin-1, a protein involved in the regulation of mRNA translation for proteins like c-Myc and cyclin D2. Depletion of caprin-1 has been linked to increased cancer cell resistance to tylophorine.[1]
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NF-κB, CREB, and AP-1 Signaling Pathways: Tylophorine analogs inhibit the transcriptional activity mediated by these pathways, which are crucial for cancer cell survival and proliferation.[2][3][4]
-
VEGFR2 Signaling: Tylophorine has been shown to inhibit angiogenesis by targeting the VEGFR2 signaling pathway.[5]
Q4: Are there any known instances of cross-resistance between this compound and other anticancer drugs?
A4: Interestingly, tylophorine and its analogs have shown efficacy against cancer cell lines that are resistant to conventional chemotherapeutic agents like etoposide, hydroxyurea, and camptothecin.[2] This suggests that tylophorine may not be a substrate for the common multidrug resistance pumps that efflux these other drugs. However, the potential for development of cross-resistance with other novel agents is an area for investigation.
Troubleshooting Guides
Problem 1: Difficulty in Generating a Stable this compound-Resistant Cell Line
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Possible Cause 1: Inappropriate Drug Concentration. The starting concentration of tylophorine may be too high, leading to excessive cell death, or too low, failing to apply sufficient selective pressure.
-
Troubleshooting: Start by treating the parental cell line with the IC50 concentration of tylophorine. After the cell population recovers, gradually increase the concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
-
Possible Cause 2: Cell Line Instability. The selected cancer cell line may be genetically unstable, making it difficult to select for a stable resistant phenotype.
-
Troubleshooting: Ensure you are using a well-characterized and stable cancer cell line. It may be beneficial to try generating resistant lines from multiple different parental cell lines.
-
-
Possible Cause 3: Insufficient Treatment Duration. The duration of exposure at each drug concentration may be too short for the cells to develop stable resistance mechanisms.
-
Troubleshooting: Allow the cells to recover and repopulate at each concentration step before proceeding to the next higher concentration. This process can take several months.
-
Problem 2: No Obvious Mutations Found in the Known Targets of this compound in a Resistant Cell Line
-
Possible Cause 1: Resistance is Mediated by Changes in Protein Expression. The resistance may be due to the upregulation or downregulation of proteins in the target pathway or other compensatory pathways, rather than a direct mutation in the target itself.
-
Troubleshooting: Perform quantitative proteomics or transcriptomics (RNA-seq) to compare the protein and gene expression profiles of the resistant and sensitive cell lines. This can help identify differentially expressed genes and proteins that may contribute to resistance.
-
-
Possible Cause 2: Activation of a Bypass Pathway. The cancer cells may have activated an alternative signaling pathway that allows them to survive and proliferate despite the inhibition of the primary target pathway by tylophorine.
-
Troubleshooting: Analyze the proteomic and transcriptomic data for upregulation of known cancer survival pathways. For example, if NF-κB is inhibited, look for activation of parallel pathways like STAT3 or PI3K/Akt signaling.
-
-
Possible Cause 3: Increased Drug Efflux. The resistance may be due to the overexpression of drug efflux pumps.
-
Troubleshooting: Perform an efflux pump activity assay using a fluorescent substrate. Also, use quantitative PCR (qPCR) or western blotting to check for the overexpression of known ABC transporters.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for a Tylophorine-Resistant Cell Line
| Parameter | Parental Cell Line (e.g., HepG2) | Tylophorine-Resistant Cell Line (e.g., HepG2-TylR) | Fold Resistance |
| Tylophorine IC50 (nM) | 15 nM | 250 nM | 16.7 |
| Caprin-1 Expression (Relative Units) | 1.0 | 0.2 | - |
| NF-κB Activity (Luciferase Assay, RLU) | 0.8 (with tylophorine) | 2.5 (with tylophorine) | - |
| ABCG2 mRNA Expression (Fold Change) | 1.0 | 12.5 | - |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
-
Determine the IC50 of the Parental Cell Line: Culture the parental cancer cell line (e.g., HepG2) and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Treat the parental cells with a starting concentration of tylophorine equal to the IC50 value.
-
Cell Recovery and Expansion: Maintain the cells in the presence of the drug. The majority of cells will likely die. Allow the surviving cells to proliferate and reach approximately 80% confluency.
-
Stepwise Increase in Drug Concentration: Once the cells are growing steadily at the current drug concentration, increase the concentration of tylophorine by a factor of 1.5 to 2.
-
Repeat and Select: Repeat steps 3 and 4 for several months. With each step, a more resistant population of cells will be selected.
-
Characterize the Resistant Line: After a significant increase in the IC50 is observed (e.g., >10-fold), establish the new resistant cell line (e.g., HepG2-TylR).
-
Stability Check: Culture the resistant cells in a drug-free medium for several passages to ensure the resistance phenotype is stable.
Protocol 2: Assessing Drug Efflux Pump Activity
-
Cell Seeding: Seed both parental and resistant cells in a 96-well plate.
-
Dye Loading: Incubate the cells with a fluorescent substrate of common efflux pumps, such as Hoechst 33342 or Rhodamine 123.
-
Wash and Read: Wash the cells with a cold buffer to remove the extracellular dye and measure the intracellular fluorescence using a plate reader.
-
Efflux Assay: In a parallel set of wells, after dye loading, incubate the cells in a dye-free medium and measure the decrease in fluorescence over time.
-
Data Analysis: A lower intracellular fluorescence and a faster decrease in fluorescence in the resistant cells compared to the parental cells suggest increased efflux pump activity.
Protocol 3: Identifying Target Gene Mutations
-
RNA/DNA Extraction: Isolate total RNA and genomic DNA from both parental and resistant cell lines.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
PCR Amplification: Amplify the coding sequences of potential target genes (e.g., CAPRIN1, REL A (for NF-κB)) from the cDNA using high-fidelity polymerase.
-
Sanger Sequencing: Sequence the PCR products to identify any mutations in the resistant cell line compared to the parental line.
-
Whole-Exome/Transcriptome Sequencing: For a more comprehensive analysis, consider next-generation sequencing approaches to identify mutations across the entire exome or transcriptome.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Light sensitivity and degradation of (+/-)-Tylophorine solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, stability, and troubleshooting of (+/-)-Tylophorine solutions. Due to the inherent light sensitivity of tylophorine (B1682047), proper experimental protocols are crucial to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The primary cause of this compound degradation is exposure to light, particularly UV radiation. This photodegradation can lead to a loss of biological activity and the formation of unknown impurities. Other contributing factors can include extreme pH, high temperatures, and the presence of oxidizing agents.
Q2: What are the initial signs of degradation in my this compound solution?
A2: Visual signs of degradation can include a change in the color of the solution, often turning yellowish, or the appearance of particulate matter. However, significant degradation can occur before any visible changes. The most reliable indicator of degradation is a decrease in the expected biological activity or the appearance of new peaks in a chromatographic analysis (e.g., HPLC).
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure maximum stability, this compound stock solutions should be stored at -20°C or lower, protected from light by using amber vials or by wrapping the container in aluminum foil. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q4: How should I prepare my working solutions of this compound?
A4: Prepare working solutions fresh for each experiment whenever possible. If you must prepare them in advance, they should be kept on ice and protected from light. Use a buffer system that maintains a neutral to slightly acidic pH, as extreme pH can catalyze hydrolysis.
Q5: How can I confirm the concentration and purity of my this compound solution?
A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to determine the concentration and purity of your this compound solution. This method should be able to separate the intact tylophorine from any potential degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity | Degradation of the tylophorine solution due to light exposure. | - Prepare fresh working solutions for each experiment. - Ensure all handling steps are performed under subdued light. - Use amber vials or foil-wrapped tubes for all solutions. - Confirm the concentration of your stock solution via HPLC. |
| Repeated freeze-thaw cycles of the stock solution. | - Aliquot stock solutions into single-use volumes upon initial preparation. | |
| Unstable pH of the experimental medium. | - Ensure your experimental buffer is within a neutral to slightly acidic pH range. - Prepare fresh buffers regularly. | |
| Appearance of unknown peaks in HPLC chromatogram | Photodegradation of tylophorine. | - Review your solution handling and storage procedures to minimize light exposure. - Compare the chromatogram of a freshly prepared solution with the problematic one. |
| Interaction with other components in the solution. | - Investigate potential incompatibilities with other reagents in your experimental setup. | |
| Visible color change or precipitation in the solution | Significant degradation of tylophorine. | - Discard the solution immediately. - Prepare a fresh stock solution, ensuring proper storage and handling from the outset. |
| Low solubility in the chosen solvent or buffer. | - Confirm the solubility of tylophorine in your chosen solvent system. - Consider using a co-solvent like DMSO for the initial stock solution, with further dilutions in aqueous buffers. |
Data Presentation
The following tables present hypothetical data from a forced degradation study on a this compound solution (1 mg/mL in methanol) to illustrate the impact of light exposure.
Table 1: Photodegradation of this compound Solution under UV Light (254 nm)
| Exposure Time (hours) | Remaining this compound (%) | Appearance of Degradation Products (Peak Area %) |
| 0 | 100.0 | 0.0 |
| 2 | 85.3 | 14.7 |
| 4 | 72.1 | 27.9 |
| 8 | 55.9 | 44.1 |
| 24 | 23.5 | 76.5 |
Table 2: Stability of this compound Solution under Different Storage Conditions
| Storage Condition | Time (days) | Remaining this compound (%) |
| -20°C, Protected from Light | 0 | 100.0 |
| 30 | 99.8 | |
| 90 | 99.5 | |
| 4°C, Protected from Light | 0 | 100.0 |
| 7 | 98.2 | |
| 30 | 92.1 | |
| Room Temperature, Exposed to Ambient Light | 0 | 100.0 |
| 1 | 88.4 | |
| 7 | 51.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials
-
Sterile, single-use pipette tips
-
Vortex mixer
-
-
Procedure:
-
Under subdued lighting conditions, accurately weigh the desired amount of this compound solid.
-
Transfer the solid to an amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Photostability Testing of this compound Solution (Forced Degradation)
This protocol is adapted from the ICH Q1B guidelines for photostability testing.[1][2][3][4][5]
-
Materials:
-
This compound stock solution
-
Methanol (B129727) (HPLC grade)
-
Clear and amber quartz cuvettes or vials
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp)
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare a solution of this compound in methanol at a concentration of 100 µg/mL.
-
Transfer the solution into both clear and amber quartz vials. The amber vial will serve as the dark control.
-
Place the vials in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.
-
Protocol 3: Stability-Indicating HPLC Method for this compound
This is a general method; optimization may be required based on your specific HPLC system and column.
-
HPLC System: Agilent 1260 Infinity or equivalent with a diode array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 258 nm.
Visualizations
Caption: Workflow for handling this compound solutions.
Caption: Troubleshooting inconsistent experimental results.
Caption: Hypothetical photodegradation of this compound.
References
Validation & Comparative
(+/-)-Tylophorine Versus Cisplatin: A Comparative Guide to Efficacy in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of (+/-)-Tylophorine, a naturally derived phenanthroindolizidine alkaloid, and cisplatin (B142131), a cornerstone of platinum-based chemotherapy, in the context of solid tumors. By presenting available experimental data, detailing methodologies, and visualizing key cellular pathways, this document aims to serve as a valuable resource for oncology researchers and professionals in drug development.
Executive Summary
This compound and cisplatin are potent cytotoxic agents that induce cell death in cancer cells, albeit through distinct mechanisms of action. Cisplatin, a well-established chemotherapeutic, primarily exerts its anticancer effects by forming DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[1] In contrast, this compound, a compound of natural origin, has been shown to inhibit protein synthesis, induce cell cycle arrest, and trigger apoptosis through various signaling pathways. While both agents demonstrate significant antitumor activity, a direct head-to-head comparison in preclinical models is not extensively documented. This guide synthesizes the available data to provide a comparative overview of their efficacy.
Data Presentation: Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the available IC50 values for this compound and cisplatin in various solid tumor cell lines. It is important to note that a direct comparison of these values should be made with caution, as they are derived from separate studies with potentially different experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Liver Cancer | 0.237 ± 0.032 | [2] |
| HONE-1 | Nasopharyngeal Cancer | 0.114 ± 0.006 | [2] | |
| NUGC-3 | Gastric Cancer | 0.134 ± 0.009 | [2] | |
| T47D | Breast Cancer | 113 | [3] | |
| Cisplatin | A431 | Cervix Squamous Carcinoma | 0.19 | [4] |
| 2008 | Ovarian Carcinoma | 0.78 | [4] | |
| A431Pt (Cisplatin-resistant) | Cervix Squamous Carcinoma | 3.5 | [4] | |
| C13 (Cisplatin-resistant) | Ovarian Carcinoma | 5.4 | [4] | |
| UM-SCC-29 (Cisplatin-resistant) | Head and Neck Cancer | 12.5 | [5] | |
| UM-SCC-74B (Cisplatin-sensitive) | Head and Neck Cancer | 4.8 | [5] |
Mechanisms of Action and Signaling Pathways
This compound
This compound exerts its anticancer effects through a multi-faceted mechanism that includes the inhibition of protein and nucleic acid synthesis, induction of cell cycle arrest, and apoptosis.[6] A key mechanism is the induction of G1 phase cell cycle arrest by downregulating cyclin A2 expression.[2] Furthermore, tylophorine (B1682047) has been shown to induce apoptosis through the activation of caspases 3 and 9.[3] It can also inhibit angiogenesis by targeting the VEGFR2 signaling pathway.
Cisplatin
Cisplatin is a DNA-damaging agent that forms platinum-DNA adducts, primarily intrastrand crosslinks.[1] This DNA damage triggers a cellular response that includes the activation of DNA repair mechanisms. If the damage is too extensive to be repaired, the cell cycle is arrested, typically at the G2 or S phase, and apoptosis is initiated.[7] The p53 tumor suppressor protein plays a crucial role in mediating cisplatin-induced apoptosis.
In Vivo Efficacy
Direct comparative in vivo studies between this compound and cisplatin in the same solid tumor model are lacking in the publicly available literature. However, individual studies have demonstrated the in vivo efficacy of both compounds.
This compound: In a study using a mouse Ehrlich ascites solid tumor model, treatment with tylophorine (7.5 mg/kg, i.p.) for 30 days resulted in a significant suppression of tumor volume and a notable increase in the survival of tumor-bearing mice.
Cisplatin: The in vivo efficacy of cisplatin is well-established across a wide range of solid tumor xenograft models. For instance, in a neuroblastoma xenograft model, cisplatin treatment led to significant apoptosis and necrosis in tumor tissue.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of either this compound or cisplatin. Control wells receive medium with the vehicle (e.g., DMSO) or medium alone.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting the cell viability against the drug concentration.
In Vivo Tumor Xenograft Model
Protocol:
-
Cell Culture and Implantation: Human solid tumor cells are cultured and then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups: vehicle control, this compound, and cisplatin. The drugs are administered via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment period.
-
Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group.
Conclusion
Both this compound and cisplatin demonstrate significant anticancer activity against a range of solid tumors in preclinical models. Cisplatin's mechanism is well-characterized and revolves around DNA damage, while this compound presents a more diverse mechanistic profile, including inhibition of protein synthesis and anti-angiogenic effects.
The available in vitro data suggests that this compound can be highly potent, with IC50 values in the nanomolar range for several cancer cell lines. However, the lack of direct, head-to-head comparative studies with cisplatin makes it difficult to definitively conclude on their relative potency and efficacy. The in vivo data, while promising for both compounds individually, also suffers from the same limitation.
To provide a clearer picture of the therapeutic potential of this compound relative to a clinical standard like cisplatin, future research should focus on direct comparative studies in a panel of solid tumor cell lines and in vivo xenograft models. Such studies would provide the crucial data needed to guide further development of this compound as a potential anticancer agent.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Casticin Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitization of head and neck cancer to cisplatin through the use of a novel curcumin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenanthroindolizidines and Phenanthroquinolizidines: Promising Alkaloids for Anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cell lines ic50: Topics by Science.gov [science.gov]
- 8. Comparison of Cytotoxic and Ototoxic Effects of Lipoplatin and Cisplatin in Neuroblastoma In Vivo Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+/-)-Tylophorine and Doxorubicin in Breast Cancer Models
This guide provides a detailed comparative study of the naturally occurring alkaloid (+/-)-Tylophorine and the widely used chemotherapeutic agent doxorubicin (B1662922), focusing on their efficacy and mechanisms of action in breast cancer. This document is intended for researchers, scientists, and professionals in drug development, offering an objective look at experimental data to inform future research and therapeutic strategies.
Cytotoxicity in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In the T47D breast cancer cell line, doxorubicin demonstrates significantly higher potency than this compound.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | T47D | 113 µM | [1][2] |
| Doxorubicin | T47D | 0.13 µM | [1][2] |
| Doxorubicin | MCF-10F | 1 µM (48h) | [3] |
| Doxorubicin | MCF-7 | 4 µM (48h) | [3] |
| Doxorubicin | MDA-MB-231 | 1 µM (48h) | [3] |
Induction of Apoptosis
Both this compound and doxorubicin induce programmed cell death, or apoptosis, in breast cancer cells. Studies in the T47D cell line show that while both compounds individually trigger apoptosis, their combination can have a synergistic effect.[1]
| Treatment | Concentration | Apoptotic Cells (%) | Reference |
| This compound | 28.8 µM | > Control | [1] |
| This compound | 56.5 µM | > Control | [1] |
| Doxorubicin | IC50 | > Control | [1] |
| This compound + Doxorubicin | 28.8 µM + IC50 | Significantly > Single Agents | [1] |
| This compound + Doxorubicin | 56.5 µM + IC50 | Significantly > Single Agents | [1] |
Effects on Cell Cycle Progression
Analysis of the cell cycle reveals distinct mechanisms by which these two compounds inhibit cancer cell proliferation. Doxorubicin is known to cause a significant arrest of cells in the G2/M phase of the cell cycle.[1] In contrast, this compound's effect on the cell cycle can be cell-type dependent, with studies showing it can induce either G1 or G2/M arrest.[4] Interestingly, in T47D cells, while doxorubicin alone causes G2/M arrest, the combination with this compound appears to shift this arrest to the G1 phase.[1]
| Treatment | Concentration | Predominant Cell Cycle Phase | Reference |
| This compound | 28.8 µM | G2/M Accumulation | [1] |
| This compound | 56.5 µM | G2/M Accumulation | [1] |
| Doxorubicin | IC50 | G2/M Arrest (46.43%) | [1] |
| This compound + Doxorubicin | 28.8 µM + IC50 | Shift towards G1 Arrest | [1] |
| This compound + Doxorubicin | 56.5 µM + IC50 | Shift towards G1 Arrest | [1] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound and doxorubicin are mediated through distinct signaling pathways.
This compound
This compound has been shown to induce apoptosis through the activation of caspase-3 and caspase-9.[1][2][5] Its mechanism can also involve the c-Jun N-terminal protein kinase (JNK) signaling pathway, which leads to the phosphorylation and stabilization of the c-Jun protein, a component of the AP-1 transcription factor.[6] This can result in the downregulation of proteins like cyclin A2, leading to cell cycle arrest, typically in the G1 phase.[4][6]
Signaling pathway of this compound in breast cancer cells.
Doxorubicin
Doxorubicin's primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[7][8][9] These actions lead to DNA damage, which triggers cell cycle arrest and apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][10] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, including caspase-3 and caspase-8.[3][7]
Signaling pathway of Doxorubicin in breast cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11]
Experimental workflow for the MTT cell viability assay.
Protocol:
-
Seed breast cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of this compound or doxorubicin and incubate for an additional 48 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Treat cells with the compounds for the desired time.
-
Harvest the cells and wash them twice with cold PBS.[13]
-
Resuspend the cells in 1X binding buffer.[14]
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Analyze the stained cells by flow cytometry within one hour.[14]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.[16]
Experimental workflow for cell cycle analysis by PI staining.
Protocol:
-
Harvest treated and control cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[17]
-
Wash the cells to remove the ethanol and resuspend in PBS.[17]
-
Treat the cells with RNase A to degrade RNA.[17]
-
Stain the cells with propidium iodide staining solution.[17]
-
Analyze the DNA content by flow cytometry.
Western Blotting
Western blotting is used to detect specific proteins in a sample.[18][19][20]
Experimental workflow for Western Blotting.
Protocol:
-
Lyse treated cells in RIPA buffer to extract total protein.[20]
-
Determine protein concentration using a BCA or Bradford assay.[21]
-
Separate proteins by size using SDS-PAGE.[18]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[19]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[22]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[22]
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot.[21]
References
- 1. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells [journal.waocp.org]
- 6. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. benchchem.com [benchchem.com]
- 16. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. medium.com [medium.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. origene.com [origene.com]
Structure-Activity Relationship of Synthetic (+/-)-Tylophorine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic (+/-)-Tylophorine analogues, focusing on their structure-activity relationships (SAR) in anticancer, anti-inflammatory, and antiviral applications. The information is compiled from peer-reviewed scientific literature and presented to facilitate objective comparison and inform future drug development efforts.
Comparative Biological Activity of Tylophorine (B1682047) Analogues
The biological activity of synthetic this compound analogues is significantly influenced by substitutions on the phenanthrene (B1679779) and indolizidine rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their anticancer, anti-inflammatory, and antiviral properties.
Anticancer Activity
The cytotoxicity of Tylophorine analogues has been evaluated against a range of human cancer cell lines. The half-maximal growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values are key indicators of their potency.
| Analogue/Compound | Cell Line(s) | GI50/IC50 (nM) | Key Structural Features & SAR Observations |
| (-)-Antofine | HepG2, PANC-1, CEM | 4.9 ± 0.4, 2.2 ± 0.3, 5.2 ± 0.5 | Absence of a methoxy (B1213986) group at the C7 position of the phenanthrene ring enhances cytotoxicity compared to (+)-(S)-Tylophorine.[1] |
| rac-Cryptopleurine | HepG2, PANC-1, CEM | 1.5 ± 0.2, 0.5 ± 0.1, 2 ± 0.5 | A six-membered quinolizidine (B1214090) E-ring increases cytotoxicity compared to the five-membered indolizidine ring of Antofine.[1] |
| (+)-(S)-Tylophorine | HepG2, PANC-1, CEM | 16 ± 2, 9 ± 1, 12 ± 2 | The natural (S)-enantiomer is generally more active than the (R)-enantiomer.[1] |
| (-)-(R)-Tylophorine | HepG2, PANC-1, CEM | 48 ± 5, 31 ± 4, 42 ± 6 | The (R)-configuration at the C13a position leads to a decrease in cytotoxicity.[1] |
| Precursor #1 | HepG2 | 1723 ± 417 | Formal opening of the D-ring dramatically reduces cytotoxic potency.[1] |
| Prodrugs 5a-c | HCT116, H460 | >1000 (Normoxia) | Quaternary ammonium (B1175870) salt prodrugs show significantly reduced cytotoxicity under normoxic conditions.[2] |
Anti-inflammatory Activity
The anti-inflammatory effects of Tylophorine analogues are often assessed by their ability to inhibit the production of pro-inflammatory cytokines like TNF-α and to modulate the NF-κB signaling pathway.
| Analogue/Compound | Assay System | IC50 (nM) | Key Structural Features & SAR Observations |
| O-methyltylophorinidine (1) | NF-κB inhibition (2h) | 17.1 ± 2.0 | Potent and rapid inhibition of NF-κB.[3] |
| Synthetic O-methyltylophorinidine (1s) | NF-κB inhibition (2h) | 3.3 ± 0.2 | Synthetic analogue shows even greater potency in NF-κB inhibition.[3] |
| Tylophorinidine (2) | NF-κB inhibition | Less potent than (1) | Demethylation at the phenanthrene ring reduces activity.[3] |
| 2-demethoxytylophorine (4) | NF-κB inhibition | Less potent than (1) | Absence of the C2-methoxy group decreases inhibitory activity.[3] |
| Tylophoridicine D (5) | NF-κB inhibition | > 1000 | A positively charged nitrogen in the indolizidine ring abolishes activity.[3] |
| Anhydrodehydrotylophorinidine (6) | NF-κB inhibition | > 1000 | Aromatization of the indolizidine ring leads to a loss of activity.[3] |
| (-)-Antofine | NF-κB inhibition | 7.3 ± 1.9 | Shows high selectivity for NF-κB inhibition over other signaling pathways.[1] |
| rac-Cryptopleurine | NF-κB inhibition | Potent inhibitor | The quinolizidine ring is favorable for NF-κB inhibition. |
Antiviral Activity
Several Tylophorine analogues have demonstrated potent antiviral activity, particularly against coronaviruses. The half-maximal effective concentration (EC50) is used to quantify their antiviral efficacy.
| Analogue/Compound | Virus | Cell Line | EC50 (nM) | Key Structural Features & SAR Observations |
| dbq33b | SARS-CoV-2 | Vero E6 | 2.5 | Dibenzoquinoline derivative with potent anti-coronavirus activity.[4] |
| dbq33b4p7 | SARS-CoV-2 | Vero E6 | 20 | Modification of the dibenzoquinoline scaffold affects potency.[4] |
| PI09 | SARS-CoV-2 | Vero E6 | 78 | Another potent phenanthroindolizidine inhibitor.[4] |
| Tylophorine | SARS-CoV | Vero 76 | <5 - 18 | Natural tylophorine shows strong inhibition of SARS-CoV. |
| Tylophorinine | SARS-CoV | Vero 76 | <5 - 18 | A naturally occurring analogue with potent activity. |
| 7-methoxycryptopleurine oxide | SARS-CoV | Vero 76 | <5 - 18 | The oxide form of this analogue is highly active. |
| Analogue 1e | TGEV | ST cells | 82 ± 8 | A hydroxyl group at C14 of the indolizidine moiety is crucial for activity.[5] |
| Analogue 1g | TGEV | ST cells | 8 ± 2 | A hydroxyl group at the C3 position of the phenanthrene moiety significantly enhances antiviral activity.[5] |
| Analogue 1h | TGEV | ST cells | 18 ± 1 | Further highlights the importance of a C3-hydroxyl group.[5] |
| NK007(S,R) | SARS-CoV-2 | Vero | 30 | A tylophorine malate (B86768) salt with high antiviral activity.[6] |
| NP-NK007 | SARS-CoV-2 | Vero | 7 | Nanosized preparation of NK007 enhances its efficacy.[6] |
| LP-NK007 | SARS-CoV-2 | Vero | 14 | Liposomal preparation of NK007 also shows improved activity.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the evaluation of Tylophorine analogues.
Synthesis of Tylophorine Analogues
A general synthetic route to produce various Tylophorine analogues is not available due to the complexity and diversity of the modifications. However, a common strategy involves the construction of the phenanthrene core followed by the annulation of the indolizidine or quinolizidine ring system. For instance, the synthesis of certain prodrugs involved the alkylation of dibromides with N,N-diethylpyrrolidine-2-carboxamide, followed by treatment with nBuLi and TMEDA, reduction with sodium borohydride (B1222165) to yield an alcohol, and final reduction using triethylsilane and trifluoroacetic acid.[2] The target quaternary ammonium salts were then synthesized by reacting the precursor alkaloids with 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole.[2]
Cytotoxicity Assays
This colorimetric assay is widely used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the Tylophorine analogues for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Anti-inflammatory Assays
This assay measures the inhibition of TNF-α production in immune cells.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary splenocytes are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of Tylophorine analogues for a set time (e.g., 1-2 hours).
-
Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the stimulated, untreated control, and IC50 values are determined.
This assay measures the activity of the NF-κB transcription factor.
-
Cell Transfection: Cells (e.g., HEK293T or a stable reporter cell line) are transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).
-
Compound Treatment: Transfected cells are treated with various concentrations of Tylophorine analogues.
-
Stimulation: Cells are stimulated with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis and Reporter Gene Assay: After incubation, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer and a specific substrate.
-
Data Analysis: The inhibition of NF-κB activity is calculated relative to the stimulated, untreated control, and IC50 values are determined.[3]
Antiviral Assays
This assay assesses the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Host cells (e.g., Vero E6 for SARS-CoV-2) are seeded in 96-well plates.
-
Infection and Treatment: Cells are infected with the virus at a specific multiplicity of infection (MOI) and simultaneously treated with different concentrations of the Tylophorine analogues.
-
Incubation: The plates are incubated for several days until CPE is observed in the virus control wells.
-
Cell Viability Assessment: Cell viability is determined using a colorimetric method like the MTT assay or by staining with crystal violet.
-
Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated.[5]
This assay detects the expression of viral proteins within infected cells.
-
Cell Culture and Infection: Host cells are grown on coverslips in a multi-well plate and infected with the virus in the presence of varying concentrations of the Tylophorine analogues.
-
Fixation and Permeabilization: At a specific time post-infection, cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Antibody Staining: Cells are incubated with a primary antibody specific for a viral protein (e.g., nucleocapsid protein), followed by a fluorescently labeled secondary antibody.
-
Microscopy: The cells are visualized using a fluorescence microscope, and the number of infected cells (expressing the viral protein) is quantified.
-
Data Analysis: The EC50 value, the concentration that reduces the number of infected cells by 50%, is determined.[4]
Signaling Pathways and Experimental Workflows
The biological effects of Tylophorine analogues are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.
Caption: Experimental workflow for determining the cytotoxicity of Tylophorine analogues using the MTT assay.
Caption: Inhibition of the VEGFR2 signaling pathway by Tylophorine analogues, leading to anti-angiogenic effects.
Caption: Interplay of NF-κB and JNK signaling pathways and their modulation by Tylophorine analogues.
References
- 1. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of SARS-CoV-2 by Highly Potent Broad-Spectrum Anti-Coronaviral Tylophorine-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of phenanthroindolizines and phenanthroquinolizidines as novel potent anti-coronaviral agents for porcine enteropathogenic coronavirus transmissible gastroenteritis virus and human severe acute respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Nanosized Preparations of (S,R)-Tylophorine Malate as Novel anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of (+/-)-Tylophorine and Its Derivatives: A Comparative Analysis
A comprehensive review of the experimental evidence reveals the potent anti-inflammatory properties of (+/-)-Tylophorine and its synthetic derivatives. These compounds consistently demonstrate the ability to suppress key inflammatory mediators and signaling pathways, positioning them as promising candidates for the development of novel anti-inflammatory therapeutics.
This compound, a naturally occurring alkaloid, and its derivatives have been the subject of extensive research for their diverse biological activities, including their significant anti-inflammatory effects.[1][2][3] This guide provides a comparative analysis of the anti-inflammatory efficacy of various tylophorine (B1682047) compounds, supported by experimental data on their inhibitory activities and mechanisms of action.
Comparative Anti-Inflammatory Activity
The anti-inflammatory effects of tylophorine and its derivatives have been evaluated through their ability to inhibit the production of pro-inflammatory cytokines and modulate key signaling pathways. The following tables summarize the quantitative data from various studies, offering a clear comparison of their potency.
Inhibition of TNF-α Production
Tumor necrosis factor-alpha (TNF-α) is a pivotal cytokine in the inflammatory response. The ability of tylophorine derivatives to inhibit TNF-α production in RAW 264.7 macrophage cells and murine splenocytes is a key indicator of their anti-inflammatory potential.
| Compound | Cell Type | Stimulant | IC50 (nM) | Reference |
| DCB-3503 (Derivative 4) | Murine Splenocytes | LPS | 97 | [4] |
| Derivative 1 | Murine Splenocytes | LPS | 261 ± 81 | [4] |
| Derivative 2 | Murine Splenocytes | LPS | 274 ± 32 | [4] |
| Derivative 12 | Murine Splenocytes | LPS | 33 ± 4 | [4] |
| Derivative 18 | Murine Splenocytes | LPS | 963 ± 32 | [4] |
| Derivative 19 | Murine Splenocytes | LPS | 317 ± 25 | [4] |
| Derivative 21 | Murine Splenocytes | LPS | 228 ± 19 | [4] |
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Several tylophorine analogs have demonstrated potent inhibitory effects on the NF-κB signaling pathway.[1][5][6]
| Compound | Cell Line | IC50 (nM) | Reference |
| O-methyltylophorinidine (1) | MDA-MB-231 | 17.1 ± 2.0 (2h) | [7] |
| Synthetic O-methyltylophorinidine (1s) | MDA-MB-231 | 3.3 ± 0.2 (2h) | [7] |
| Tylophorinidine (2) | MDA-MB-231 | 211.8 ± 69.9 (2h) | [7] |
| 2-demethoxytylophorine (4) | MDA-MB-231 | 83.0 ± 14.7 (2h) | [7] |
| (-)-Antofine | HepG2 | 7.3 ± 1.9 | [6] |
| rac-Cryptopleurine | HepG2 | <7.3 | [6] |
| (+)-(S)-Tylophorine | HepG2 | ~20 | [6] |
| (-)-(R)-Tylophorine | HepG2 | ~50 | [6] |
Key Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of tylophorine and its derivatives are mediated through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of the NF-κB pathway.[1][5] Additionally, these compounds have been shown to affect the Activator Protein-1 (AP-1) and VEGFR2 signaling pathways.[2][6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Culture and Reagents
-
Cell Lines: RAW 264.7 (murine macrophage), MDA-MB-231 (human breast cancer), HepG2 (human liver cancer), and Human Umbilical Vein Endothelial Cells (HUVECs) were used in the cited studies.
-
Reagents: Lipopolysaccharide (LPS) from Escherichia coli was used to stimulate inflammatory responses in macrophages. Recombinant human TNF-α was used to activate the NF-κB pathway. This compound and its derivatives were dissolved in dimethyl sulfoxide (B87167) (DMSO).
TNF-α Production Assay
-
Cell Seeding: RAW 264.7 cells or murine splenocytes were seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
Treatment: Cells were pre-treated with various concentrations of tylophorine derivatives for 2 hours.
-
Stimulation: LPS (1 µg/mL) was added to the wells to induce TNF-α production.
-
Incubation: The plates were incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Measurement: The concentration of TNF-α in the culture supernatants was determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
NF-κB Reporter Gene Assay
-
Cell Transfection: HepG2 or MDA-MB-231 cells were transiently or stably transfected with a luciferase reporter plasmid containing NF-κB binding sites.
-
Treatment: Transfected cells were pre-treated with tylophorine derivatives for 1-2 hours.
-
Stimulation: Cells were stimulated with TNF-α (10 ng/mL) to activate the NF-κB pathway.
-
Incubation: The cells were incubated for an additional 6-24 hours.
-
Luciferase Assay: Cells were lysed, and luciferase activity was measured using a luminometer.
-
Data Analysis: The inhibitory effect was calculated as the percentage of reduction in luciferase activity compared to the stimulated control. IC50 values were determined from the dose-response curves.
References
- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges [mdpi.com]
- 2. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cell growth and nuclear factor-kappaB activity in pancreatic cancer cell lines by a tylophorine analogue, DCB-3503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vivo Validation of the Anti-Tumor Efficacy of (+/-)-Tylophorine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of (+/-)-Tylophorine against alternative cancer therapies. The information presented is collated from preclinical studies, offering a summary of quantitative data, detailed experimental methodologies, and visualization of key biological pathways and workflows.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound and its analogs has been evaluated in various preclinical cancer models. This section compares its efficacy against standard chemotherapeutic agents in Ehrlich Ascites Carcinoma (EAC) and human hepatocellular carcinoma (HepG2) xenograft models.
Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
| Treatment | Dosage | Administration Route | Tumor Volume Reduction | Tumor Weight Reduction | Study Reference |
| This compound | 7.5 mg/kg | Intraperitoneal | Significant suppression compared to control | ~88% reduction compared to control | Saraswati et al., 2013 |
| Doxorubicin | 0.8 mg/kg/day | Intraperitoneal | 81.6% inhibition of cell growth | Not Reported | Al-Salahi et al., 2022 |
| Cisplatin | 3.5 mg/kg | Intraperitoneal | Significant tumor load diminishment | Not Reported | El-Sayed et al., 2017 |
Note: Data for this compound and standard treatments are from separate studies and are not direct head-to-head comparisons.
Human Hepatocellular Carcinoma (HepG2) Xenograft Model
| Treatment | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Study Reference |
| DCB-3503 (Tylophorine Analog) | 6 mg/kg (every 8h on days 0 & 3) | Intraperitoneal | Significant tumor growth suppression (P < 0.0001) | Gao et al., 2004 |
| Sorafenib | Not Specified | Not Specified | Standard first-line treatment with modest efficacy | Kudo, 2018 |
| Doxorubicin | Not Specified | Intravenous | Efficient in inhibiting tumor development | Fouli et al., 2000 |
Note: Data for the Tylophorine analog and standard treatments are from separate studies and are not direct head-to-head comparisons.
Key Signaling Pathways Targeted by Tylophorine
Tylophorine exerts its anti-tumor effects through the modulation of several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the VEGFR2 signaling pathway by Tylophorine.
Tylophorine has been shown to directly inhibit the vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis.[1] By blocking VEGFR2, Tylophorine suppresses downstream signaling through the PI3K/Akt and ERK pathways, ultimately leading to a reduction in tumor-associated blood vessel formation.[1]
References
Unveiling the Potential of (+/-)-Tylophorine in Overcoming Chemoresistance: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+/-)-Tylophorine's performance against other chemotherapeutics, supported by experimental data. It delves into cross-resistance studies, synergistic effects, and the unique mechanistic pathways of this promising natural compound.
This compound, a phenanthroindolizidine alkaloid derived from plants of the Tylophora genus, has demonstrated significant anti-cancer properties. A key area of interest is its efficacy in the context of resistance to conventional chemotherapy, a major hurdle in cancer treatment. This guide synthesizes findings from multiple studies to evaluate its potential in overcoming this challenge.
I. Cross-Resistance Profile of Tylophorine (B1682047) Analogs
A significant advantage of novel anti-cancer compounds is their ability to circumvent existing resistance mechanisms. Studies on tylophorine analogs, such as (+)-S-tylophorine (DCB-3500) and DCB-3503, have shown a lack of cross-resistance with several standard chemotherapeutic agents.
Experimental Data Summary:
In a study utilizing human nasopharyngeal carcinoma (KB) cells and their chemoresistant variants, tylophorine analogs demonstrated consistent potency. The variants, resistant to etoposide (B1684455), hydroxyurea, or camptothecin, showed similar sensitivity to the tylophorine analogs as the parental, non-resistant KB cells[1]. This indicates that the mechanism of action of tylophorine is distinct from these DNA-damaging agents and topoisomerase inhibitors.
Table 1: Comparative Growth Inhibition (GI₅₀) of Tylophorine Analogs in Chemo-Sensitive and -Resistant Cell Lines
| Cell Line | Resistance Profile | (+)-S-Tylophorine (DCB-3500) GI₅₀ (M) | DCB-3503 GI₅₀ (M) |
| KB | Parental (Sensitive) | ~10⁻⁸ | ~10⁻⁸ |
| KB Variant | Etoposide-Resistant | Similar to Parental | Similar to Parental |
| KB Variant | Hydroxyurea-Resistant | Similar to Parental | Similar to Parental |
| KB Variant | Camptothecin-Resistant | Similar to Parental | Similar to Parental |
Data synthesized from the National Cancer Institute's 60 cell line screen findings mentioned in the study[1][2].
II. Synergistic Effects with Doxorubicin (B1662922) in Breast Cancer Cells
Beyond its independent activity, this compound has shown the ability to enhance the efficacy of existing chemotherapeutics. In a study on T47D human breast cancer cells, tylophorine exhibited a synergistic effect when combined with doxorubicin, a commonly used anthracycline antibiotic.
Experimental Data Summary:
The combination of tylophorine and doxorubicin led to a significant increase in apoptosis compared to either drug alone. Furthermore, tylophorine was observed to modulate the cell cycle, abrogating the G2/M phase arrest induced by doxorubicin[3][4][5][6].
Table 2: Apoptosis and Cell Cycle Modulation in T47D Cells Treated with Tylophorine and Doxorubicin
| Treatment | Concentration | % of Apoptotic Cells | Cell Cycle Arrest Phase |
| Control | - | Baseline | - |
| Tylophorine | 28.8 µM | Increased | G1 |
| Tylophorine | 56.5 µM | Increased | G1 |
| Doxorubicin | 0.13 µM | Increased | G2/M (46.43%) |
| Tylophorine + Doxorubicin | 28.8 µM + 0.13 µM | Significantly Increased | Shift from G2/M to G1 |
| Tylophorine + Doxorubicin | 56.5 µM + 0.13 µM | Significantly Increased | Shift from G2/M to G1 |
Data extracted from a study on T47D breast cancer cells[3].
Table 3: IC₅₀ Values of Tylophorine and Doxorubicin in T47D Cells
| Compound | IC₅₀ (µM) |
| This compound | 113 |
| Doxorubicin | 0.13 |
IC₅₀ values as determined in a previous study cited in the reference[3].
III. Mechanistic Insights: A Unique Mode of Action
The lack of cross-resistance and synergistic potential of tylophorine can be attributed to its distinct mechanisms of action, which involve the modulation of key signaling pathways often implicated in chemoresistance.
A. Inhibition of NF-κB and HIF-1α Signaling
Tylophorine and its analogs have been shown to inhibit the activity of nuclear factor-kappa B (NF-κB) and hypoxia-inducible factor-1α (HIF-1α)[7][8]. These transcription factors play crucial roles in cancer cell survival, proliferation, and resistance to therapy. By inhibiting these pathways, tylophorine can sensitize cancer cells to other treatments and overcome resistance.
B. Induction of Apoptosis via Caspase Activation
In combination with doxorubicin, tylophorine promotes apoptosis through the intrinsic pathway, evidenced by the upregulation of caspase-9 and the executioner caspase-3[3][5].
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
A. Cell Viability and Growth Inhibition Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., T47D, KB) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, other chemotherapeutics, or combinations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC₅₀/GI₅₀ values are determined.
B. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated as described above, then harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Quantification: The percentage of apoptotic cells in each treatment group is quantified.
C. Caspase Expression Analysis (Immunocytochemistry)
-
Cell Culture on Coverslips: T47D cells are cultured on coverslips in a petri dish and treated with the compounds.
-
Fixation and Permeabilization: Cells are fixed (e.g., with methanol) and permeabilized (e.g., with Triton X-100).
-
Blocking: Non-specific binding sites are blocked with a blocking solution (e.g., BSA).
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against caspase-3 and caspase-9.
-
Secondary Antibody Incubation: After washing, cells are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is developed using a chromogenic substrate (e.g., DAB), resulting in a brown color in cells expressing the target protein.
-
Microscopy: The coverslips are mounted on slides and observed under a microscope to assess the expression and localization of caspases.
V. Conclusion
The available evidence strongly suggests that this compound and its analogs are a promising class of anti-cancer compounds with a mode of action distinct from many conventional chemotherapeutics. Their ability to overcome resistance to agents like etoposide and camptothecin, coupled with their synergistic effects with doxorubicin, highlights their potential to be developed as standalone or combination therapies. The inhibition of key survival pathways such as NF-κB and HIF-1α provides a mechanistic basis for these observations. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of chemoresistant cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Efficacy of (+/-)-Tylophorine compared to other natural product anticancer agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer efficacy of (+/-)-Tylophorine, a phenanthroindolizidine alkaloid, with other prominent natural product-derived anticancer agents: paclitaxel (B517696), vincristine (B1662923), and camptothecin (B557342). This analysis is based on available experimental data to assist researchers and professionals in drug development in evaluating their therapeutic potential.
Comparative Cytotoxicity
The in vitro cytotoxicity of these natural compounds has been assessed across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is presented in the tables below. It is important to note that direct comparison of IC50 values between different studies should be interpreted with caution due to potential variations in experimental conditions, such as cell culture techniques and assay durations.
Table 1: IC50 Values of this compound and Analogs in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (nM) | Tylophorine (B1682047) Analog IC50 (nM) | Reference |
| HepG2 | Liver | 237 ± 32 | - | [1] |
| HONE-1 | Nasopharynx | 114 ± 6 | - | [1] |
| NUGC-3 | Stomach | 134 ± 9 | - | [1] |
| Various (Mean GI50) | Various | - | ~10 | [2] |
| PANC-1 | Pancreas | - | - | [3] |
| Drug-Resistant Cell Lines | Various | - | Effective | [4] |
Table 2: Comparative IC50 Values of Paclitaxel, Vincristine, and Camptothecin in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Paclitaxel IC50 (nM) | Vincristine IC50 (ng/mL) | Camptothecin IC50 (nM) | Reference |
| A549 | Lung | - | - | - | [5] |
| HCT-8 | Intestine | - | - | - | [5] |
| MCF-7 | Breast | - | - | - | [6] |
| NCI/ADR-RES | Ovary | - | - | - | [7] |
| HeLa | Cervix | - | - | - | [8][9] |
| K562 | Leukemia | - | - | - | [7] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of these natural products are mediated through distinct molecular mechanisms and modulation of various intracellular signaling pathways.
This compound: This alkaloid primarily induces cell cycle arrest at the G1 phase by downregulating cyclin A2 expression.[1][3] It also triggers apoptosis through the activation of caspase-3 and -9.[4] Furthermore, this compound exhibits anti-angiogenic properties by inhibiting the VEGFR2 signaling pathway.[10] Key signaling pathways modulated by this compound include the c-Jun/JNK, NF-κB, and PI3K/Akt pathways.[4][11]
Paclitaxel: As a taxane, paclitaxel stabilizes microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[8][12][13] It can activate apoptotic signaling pathways, including those involving the Bcl-2 family of proteins.[9][12] The c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway is also implicated in paclitaxel-induced apoptosis.[13]
Vincristine: A vinca (B1221190) alkaloid, vincristine inhibits microtubule polymerization, which disrupts the formation of the mitotic spindle and leads to metaphase arrest and apoptosis.[14][15][16] Its action is cell cycle phase-specific, primarily affecting the M and S phases.[16]
Camptothecin: This quinoline (B57606) alkaloid is a topoisomerase I inhibitor.[17][18] By stabilizing the topoisomerase I-DNA cleavable complex, it leads to DNA strand breaks, cell cycle arrest (predominantly in the S and G2/M phases), and ultimately, apoptosis.[19][] The cellular response to camptothecin-induced DNA damage can involve the activation of pathways such as NF-κB and the ATR/Chk1 checkpoint.[19]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of their viability and proliferation.
Materials:
-
Human cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (this compound, paclitaxel, vincristine, camptothecin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the analysis of the cell cycle distribution of a cell population.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS and then resuspend the pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the intensity of the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges [mdpi.com]
- 6. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 18. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
Unveiling the Potency of (+/-)-Tylophorine: A Comparative Guide to NF-κB Inhibition
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of (+/-)-Tylophorine's efficacy in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway across various cell lines. Supported by experimental data, this document delves into the quantitative performance of this compound and its analogs, providing a clear perspective on its potential as a therapeutic agent.
The NF-κB signaling cascade is a cornerstone of inflammatory responses and cell survival, making it a critical target in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This compound, a phenanthroindolizidine alkaloid, has emerged as a potent inhibitor of this pathway. This guide synthesizes available data to validate and compare its inhibitory action.
Quantitative Analysis of NF-κB Inhibition
The inhibitory effects of this compound and its derivatives on NF-κB activity, as well as their impact on cell viability, have been documented in several studies. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values across different cell lines.
| Compound | Cell Line | NF-κB Inhibition IC50 (nM) | Reference(s) |
| (+)-(S)-Tylophorine | HepG2 (Hepatocellular Carcinoma) | 7.3 ± 1.9 | [1] |
| (-)-(R)-Tylophorine | HepG2 (Hepatocellular Carcinoma) | > (+)-(S)-Tylophorine | [1] |
| O-methyltylophorinidine (1) | MDA-MB-231 (Triple-Negative Breast Cancer) | 17.1 ± 2.0 | [2] |
| O-methyltylophorinidine (1s) | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.3 ± 0.2 | [2] |
| Compound | Cell Line | GI50 (nM) | Reference(s) |
| DCB-3503 (Tylophorine analog) | PANC-1 (Pancreatic Cancer) | 50 | [3] |
| DCB-3503 (Tylophorine analog) | HPAC (Pancreatic Cancer) | 40 | [3] |
| Tylophorinidine | MCF-7 (Breast Cancer) | 6450 | [4] |
| Tylophorinidine | HepG2 (Hepatocellular Carcinoma) | 4770 | [4] |
| Tylophorinidine | HCT-116 (Colorectal Carcinoma) | 20080 | [4] |
Comparative Efficacy with Other NF-κB Inhibitors
While direct head-to-head studies are limited, an indirect comparison can be made with well-established NF-κB inhibitors, Parthenolide and Bay 11-7082, based on their reported IC50 values in similar cell lines.
| Inhibitor | Cell Line | NF-κB Inhibition IC50 (µM) | Reference(s) |
| Bay 11-7082 | HepG2 (Hepatocellular Carcinoma) | 12.05 | [5] |
| Parthenolide | Various | Varies by cell line | [6][7] |
It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions. However, the data suggests that this compound and its potent analogs exhibit inhibitory activity in the nanomolar range, indicating a potentially higher potency compared to some widely used inhibitors.
Mechanism of Action: How this compound Disrupts NF-κB Signaling
The canonical NF-κB pathway is tightly regulated. In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by factors like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.
Studies have revealed that tylophorine (B1682047) and its analogs interfere with this cascade at key junctures. The primary mechanisms of inhibition include:
-
Stabilization of IκBα: Tylophorine has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[2]
-
Downregulation of Nuclear Phosphorylated p65: The tylophorine analog DCB-3503 has been observed to decrease the levels of phosphorylated p65, a key component of the active NF-κB complex, in the nucleus.[3]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HepG2) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours post-transfection.
2. Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound or other inhibitors for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for an appropriate time (e.g., 6-8 hours).
3. Cell Lysis and Luciferase Activity Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the NF-κB signaling cascade.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound and/or TNF-α as described for the luciferase assay.
2. Protein Extraction:
-
For total protein, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65, Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to the loading control.
Conclusion
The available data strongly supports the validation of this compound and its analogs as potent inhibitors of the NF-κB signaling pathway in a variety of cancer cell lines. The nanomolar efficacy of certain derivatives highlights their therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for further investigation and comparative studies, which will be crucial for elucidating the full therapeutic promise of this class of compounds. Future research should focus on direct, head-to-head comparisons with other established NF-κB inhibitors under standardized conditions to definitively establish the relative potency and therapeutic window of this compound.
References
- 1. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenanthroindolizidine Alkaloids Isolated from Tylophora ovata as Potent Inhibitors of Inflammation, Spheroid Growth, and Invasion of Triple-Negative Breast Cancer | MDPI [mdpi.com]
- 3. Inhibition of cell growth and nuclear factor-kappaB activity in pancreatic cancer cell lines by a tylophorine analogue, DCB-3503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Proliferative, and Kinase Inhibitory Activity of Phenanthroindolizidine Alkaloids Isolated from Tylophora indica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Parthenolide inhibits proliferation and invasion, promotes apoptosis, and reverts the cell-cell adhesion loss through downregulation of NF-κB pathway TNF-α-activated in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
Comparative Cytotoxicity of (+/-)-Tylophorine Enantiomers: A Guide for Researchers
Tylophorine (B1682047), a phenanthroindolizidine alkaloid isolated from plants of the Tylophora genus, has demonstrated significant potential as an anticancer agent.[1][2][3] This guide provides a comparative analysis of the cytotoxic properties of the two enantiomers of tylophorine: the natural (-)-(R)-Tylophorine and the unnatural (+)-(S)-Tylophorine. Emerging research suggests that the stereochemistry at the C-13a position plays a crucial role in the biological activity of these compounds, with the (+)-(S)-enantiomer exhibiting greater potency in inhibiting cancer cell growth.[4]
This analysis synthesizes available experimental data to offer a clear comparison of their cytotoxic effects, details the experimental protocols utilized in these studies, and visualizes the key signaling pathways implicated in their mechanism of action. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation of tylophorine enantiomers as potential therapeutic agents.
Quantitative Analysis of Cytotoxicity
The cytotoxic activity of tylophorine and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) against various cancer cell lines. While direct side-by-side comparisons of the (+/-)-enantiomers are not always explicitly detailed in single studies, the available data consistently points to the superior cytotoxic potential of the (+)-(S)-enantiomer.
Below is a summary of reported cytotoxic activities of tylophorine and its analogs. It is important to note that variations in experimental conditions (e.g., cell lines, exposure times) can influence the absolute IC50 values.
| Compound/Enantiomer | Cell Line(s) | Cytotoxicity Metric | Reported Value(s) | Reference(s) |
| (+)-(S)-Tylophorine | 60 human tumor cell lines | GI50 | ~10⁻⁸ M (10 nM) | [5][6] |
| (-)-(R)-Tylophorine | KB-3-1 (drug-sensitive), KB-V1 (multidrug-resistant) | IC50 | Low nanomolar range | [7] |
| Tylophorine (unspecified) | HepG2, HONE-1, NUGC-3 | GI50 | 237 ± 32 nM, 114 ± 6 nM, 134 ± 9 nM | [8] |
| Tylophorine (unspecified) | T47D (breast cancer) | IC50 | 28.8 µM and 56.5 µM (induced apoptosis) | [9] |
| Tylophorine Analogs (PBTs) | H460 (large-cell lung carcinoma) | IC50 | 6.1 µM - 53.8 µM | [10] |
| Tylophorine Analogs (PBT-1 Derivatives) | MDA-MB-231, MCF-7 | GI50 | 0.55 - 9.32 µM | [11] |
Note: PBTs are phenanthrene-based tylophorine derivatives.
Experimental Protocols
The following sections detail the methodologies commonly employed in the assessment of tylophorine's cytotoxicity.
Cell Lines and Culture: A variety of human cancer cell lines are utilized, including but not limited to:
-
HepG2 (hepatocellular carcinoma)
-
KB (nasopharyngeal carcinoma) and its drug-resistant variants
-
HCT116 (colon carcinoma)
-
H460 (large-cell lung carcinoma)
-
MCF-7 and MDA-MB-231 (breast cancer)
-
T47D (breast cancer)
Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays: The cytotoxic or anti-proliferative effects of tylophorine enantiomers are quantified using various standard assays:
-
MTT Assay (3-[4,5-dimethylthiazole-2-yl]-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[12]
-
Cell Counting Kit-8 (CCK-8) Assay: This is another colorimetric assay that uses a water-soluble tetrazolium salt (WST-8) to determine cell viability.
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony. It is a measure of long-term cell survival and reproductive integrity following treatment with a cytotoxic agent.
Apoptosis Assays: To determine if cell death occurs via apoptosis, researchers employ techniques such as:
-
Flow Cytometry with Annexin V/Propidium (B1200493) Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Caspase Activity Assays: The activation of caspases, particularly caspase-3 and caspase-9, is a hallmark of apoptosis. Their activity can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[1][3]
Cell Cycle Analysis: The effect of tylophorine enantiomers on the cell cycle distribution is analyzed by flow cytometry. Cells are treated with the compounds, harvested, fixed, and stained with a DNA-intercalating dye like propidium iodide. The fluorescence intensity, which is proportional to the DNA content, is measured to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1][8]
Mechanism of Action & Signaling Pathways
Tylophorine and its analogs exert their anticancer effects through a variety of mechanisms, primarily by inhibiting protein and nucleic acid synthesis, inducing cell cycle arrest, and promoting apoptosis.[1][3]
Inhibition of Protein Synthesis: A central mechanism of tylophorine's activity is the potent inhibition of protein synthesis, which is more pronounced than its effect on nucleic acid synthesis.[1] This leads to the downregulation of key proteins involved in cell survival and proliferation, such as cyclin D1.[1][3]
Cell Cycle Arrest: Tylophorine has been shown to induce cell cycle arrest, predominantly at the G1 phase.[1][8] This is often associated with the downregulation of cyclin A2.[2][8] The c-Jun N-terminal kinase (JNK) signaling pathway appears to play a role in this process, where tylophorine-induced c-Jun activation leads to the suppression of the cyclin A2 promoter.[2]
Induction of Apoptosis: Apoptosis induced by tylophorine involves the regulation of key signaling pathways such as Akt and NF-κB.[1] Inhibition of these pro-survival pathways, coupled with the activation of caspases 3 and 9, leads to programmed cell death.[1][3]
Experimental Workflow for Cytotoxicity Screening:
The general workflow for comparing the cytotoxicity of tylophorine enantiomers is outlined below.
References
- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (+/-)-Tylophorine vs. Paclitaxel in Triple-Negative Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the therapeutic potential of (+/-)-Tylophorine and the current standard-of-care chemotherapeutic, paclitaxel (B517696), in preclinical models of Triple-Negative Breast Cancer (TNBC).
Executive Summary
Triple-Negative Breast Cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. While paclitaxel is a cornerstone of TNBC treatment, issues of toxicity and resistance necessitate the exploration of novel therapeutic agents. This compound, a phenanthroindolizidine alkaloid, has emerged as a promising candidate with a distinct mechanism of action. This guide synthesizes available preclinical data to offer a direct comparison of these two compounds, highlighting their differential effects on TNBC models.
Data Presentation
Table 1: In Vitro Efficacy in TNBC Cell Models
| Parameter | This compound (O-methyltylophorinidine) | Paclitaxel | TNBC Model | Reference |
| IC50 (NFκB Inhibition) | 17.1 ± 2.0 nM (2h) | Not Reported | MDA-MB-231 (Luciferase Reporter) | [1] |
| IC50 (Cell Viability) | 21.7 ± 2.5 nM | 43 ± 14.3 nM | MDA-MB-231 & murine CAF (3D Co-culture) | [1] |
| Spheroid Growth Diminishment (100 nM) | 40% | 25% | MDA-MB-231 & murine CAF (3D Co-culture) | [1] |
Table 2: In Vivo Antitumor Activity
| Parameter | This compound | Paclitaxel | Cancer Model | Key Findings | Reference |
| Tumor Volume Reduction | Significant suppression | Not directly compared | Ehrlich Ascites Carcinoma (Solid Tumor) | Average tumor volume reduced to 213.96 mm³ vs. 2139.05 mm³ in control after 30 days. | [2] |
| Tumor Growth Inhibition | Not Reported | Significant reduction | MDA-MB-231 Xenograft | Tumor growth significantly decreased compared to vehicle control. | [3] |
| Tumor Growth Inhibition | Not Reported | Significant inhibition | TNBC Xenograft | Not statistically significant in one study, but trends towards inhibition. | [4] |
Note: A direct head-to-head in vivo comparison in a TNBC model was not identified in the reviewed literature, representing a critical knowledge gap.
Table 3: Mechanistic Comparison
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Inhibition of protein synthesis, NFκB and HIF-1α signaling | Microtubule stabilization |
| Cell Cycle Arrest | G0/G1 phase | G2/M phase |
| Apoptosis Induction | Yes, via caspase activation | Yes, via mitotic checkpoint failure |
Experimental Protocols
Cell Viability Assay (3D Co-culture Spheroid Model)
This protocol is based on the methodology described for evaluating O-methyltylophorinidine and paclitaxel.[1]
-
Cell Culture: Human TNBC MDA-MB-231 cells and primary murine cancer-associated fibroblasts (CAFs) are cultured in appropriate media.
-
Spheroid Formation: MDA-MB-231 cells and CAFs are seeded in a collagen-based matrix in ultra-low attachment plates to facilitate the formation of 3D co-culture spheroids.
-
Treatment: Spheroids are treated with varying concentrations of this compound or paclitaxel for a specified duration (e.g., 72 hours).
-
Viability Assessment: Spheroid size and viability are measured. Spheroid growth can be determined by measuring the area from brightfield images. Metabolic activity can be assessed using assays such as CellTiter-Glo® 3D Cell Viability Assay.
-
Data Analysis: IC50 values are calculated by plotting the percentage of viability against the logarithm of the drug concentration. Spheroid growth diminishment is calculated relative to untreated controls.
NFκB Luciferase Reporter Assay
This protocol is a standard method for assessing NFκB activity.[1]
-
Cell Line: An MDA-MB-231 cell line stably or transiently transfected with a luciferase reporter construct under the control of NFκB response elements is used.
-
Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 2 hours).
-
Stimulation: NFκB activation is induced by adding a stimulant such as TNF-α.
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay kit.
-
Data Analysis: Luciferase activity is normalized to a control (e.g., Renilla luciferase) and expressed as a percentage of the stimulated control. IC50 values for NFκB inhibition are then calculated.
Cell Cycle Analysis by Flow Cytometry
This is a general protocol for analyzing cell cycle distribution.
-
Cell Treatment: TNBC cells (e.g., MDA-MB-231) are treated with this compound, paclitaxel, or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
In Vivo Tumor Xenograft Study
This is a generalized protocol for evaluating antitumor efficacy in a mouse model.
-
Cell Implantation: TNBC cells (e.g., MDA-MB-231) are implanted subcutaneously or orthotopically into the mammary fat pad of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups: vehicle control, this compound, and paclitaxel. Drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.
Mandatory Visualization
Signaling Pathways
Caption: Tylophorine's mechanism in TNBC.
Caption: Paclitaxel's mechanism in TNBC.
Experimental Workflow
Caption: 3D spheroid assay workflow.
References
- 1. Phenanthroindolizidine Alkaloids Isolated from Tylophora ovata as Potent Inhibitors of Inflammation, Spheroid Growth, and Invasion of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Unraveling the Apoptotic Journey: A Comparative Guide to (+/-)-Tylophorine's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (+/-)-Tylophorine-induced apoptosis with established chemotherapeutic agents, supported by experimental data and detailed protocols. We delve into the signaling cascades, present quantitative comparisons, and offer standardized methodologies to facilitate further research in this promising area of cancer therapy.
This compound, a phenanthroindolizidine alkaloid, has demonstrated significant anti-cancer properties by inducing programmed cell death, or apoptosis, in various cancer cell lines. Understanding its precise mechanism is crucial for its development as a therapeutic agent. This guide dissects the apoptotic pathway initiated by this compound and objectively compares its efficacy with two widely used chemotherapy drugs, Doxorubicin (B1662922) and Vincristine.
Mechanism of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the induction of cell cycle arrest, primarily at the G1 phase, by downregulating the expression of cyclin A2.[1][2][3] Some studies have also reported cell cycle arrest at the G2/M phase.[4][5]
The apoptotic cascade initiated by this compound involves the release of cytochrome c from the mitochondria into the cytosol.[6] This event activates caspase-9, an initiator caspase, which in turn cleaves and activates the executioner caspase, caspase-3.[6] The activation of caspase-3 is a pivotal step that leads to the cleavage of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. Furthermore, this compound has been shown to enhance the activity of TNF-α, a key cytokine in the extrinsic apoptotic pathway, leading to the activation of caspase-8.
Comparative Performance: this compound vs. Alternatives
To contextualize the efficacy of this compound, we compare it with Doxorubicin, an anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, and Vincristine, a vinca (B1221190) alkaloid that disrupts microtubule formation.[2][7] Both are potent inducers of apoptosis.
Data Presentation: Cytotoxicity Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Cell Line | Drug | IC50 (µM) | Reference |
| HepG2 (Hepatocellular Carcinoma) | This compound | 0.237 | [8] |
| Tylophorinidine (analogue) | 4.77 | [9] | |
| Doxorubicin | 12.18 | [10] | |
| HONE-1 (Nasopharyngeal Carcinoma) | This compound | 0.114 | [8] |
| NUGC-3 (Gastric Carcinoma) | This compound | 0.134 | [8] |
| T47D (Breast Cancer) | This compound | 113 | [4] |
| Doxorubicin | 0.13 | [4] | |
| MCF-7 (Breast Cancer) | Tylophorinidine (analogue) | 6.45 | [9] |
| Doxorubicin | 2.50 | [10] | |
| SH-SY5Y (Neuroblastoma) | Vincristine | 0.1 | [7][11] |
| HeLa (Cervical Cancer) | Doxorubicin | 2.92 | [10] |
| A549 (Lung Carcinoma) | Doxorubicin | > 20 | [10] |
Note: IC50 values can vary depending on the experimental conditions (e.g., exposure time, assay method). The data presented here is for comparative purposes.
Data Presentation: Induction of Apoptosis
This table provides a comparative overview of the percentage of apoptotic cells induced by this compound and Doxorubicin in the T47D breast cancer cell line.
| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |
| Control | - | < 5 | [4] |
| This compound | 28.8 | 6.23 | [4] |
| This compound | 56.5 | 7.93 | [4] |
| Doxorubicin | 0.13 | Not specified, but increased | [4] |
| Combination | 28.8 (Tylophorine) + 0.13 (Doxorubicin) | Significantly increased | [4] |
| Combination | 56.5 (Tylophorine) + 0.13 (Doxorubicin) | Significantly increased | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of the compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50% compared to the control.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]
-
Cell Preparation: Harvest and wash the treated and control cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
This assay quantifies the activity of key apoptotic enzymes, caspase-3 and caspase-9.[17][18][19][20]
-
Cell Lysis: Lyse the treated and control cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for caspase-3 (DEVD) or caspase-9 (LEHD) to the cell lysates.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the control.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[3][21][22][23]
-
Protein Extraction: Extract total protein from treated and control cells.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.[24][25][26][27][28]
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
RNAse Treatment: Treat the fixed cells with RNase A to remove RNA.
-
PI Staining: Stain the cells with Propidium Iodide, which intercalates with DNA.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells will appear as a sub-G1 peak.
References
- 1. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Anti-Proliferative, and Kinase Inhibitory Activity of Phenanthroindolizidine Alkaloids Isolated from Tylophora indica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Caspase-3/9 activity assay [bio-protocol.org]
- 18. chemometec.com [chemometec.com]
- 19. Caspase-3/9 activity assay [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 28. wp.uthscsa.edu [wp.uthscsa.edu]
Replicating published findings on the antiviral activity of (+/-)-Tylophorine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published antiviral activity of (+/-)-Tylophorine and its derivatives against a range of viruses. The data presented is collated from multiple studies to facilitate the replication of findings and to offer a comparative analysis against other antiviral agents. Detailed experimental protocols and visual representations of associated signaling pathways are included to support further research and development.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy and cytotoxicity of this compound and its analogues have been evaluated against several viruses. The following tables summarize the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and 50% growth inhibition (GI₅₀) values as reported in the literature.
Table 1: Antiviral Activity and Cytotoxicity of Tylophorine and its Derivatives against Coronaviruses
| Compound | Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Tylophorine | SARS-CoV (Urbani) | Vero 76 | <5 - 18 | >1 | >78-100 | [1][2] |
| TGEV | ST | 58 ± 4 | >100 | >1724 | [3] | |
| Tylophorine Derivatives (dbq33b, dbq33b4p7, PI09) | SARS-CoV-2 | Vero E6 | 2.5 - 78 | - | - | [4] |
| HCoV-OC43 | - | 16 - 68 | - | - | [4] | |
| HCoV-229E | - | 6.5 | - | - | [4] | |
| 7-methoxycryptopleurine | TGEV | ST | 20 ± 1 | >100 | >5000 | [3] |
| Remdesivir (Comparative) | SARS-CoV-2 | Vero E6 | 800 | >10 | >12.5 | [5] |
| SARS-CoV | HAE | 69 | - | - | [6] | |
| MERS-CoV | HAE | 74 | - | - | [6] |
Table 2: Antiviral Activity of Tylophorine Derivatives against Tobacco Mosaic Virus (TMV)
| Compound | Assay Type | Inhibition Rate (%) @ 500 µg/mL | EC₅₀ (µg/mL) | Reference |
| Tylophorine Derivatives (general) | In vivo | Good | - | [7] |
| Ribavirin (Comparative) | In vivo | 36.4 - 40.8 | 138.3 | [7][8] |
Table 3: Cytotoxicity of Tylophorine and its Derivatives on Cancer Cell Lines
| Compound | Cell Line | GI₅₀ (nM) | IC₅₀ (µM) | Reference |
| Tylophorine | HepG2 | 237 ± 32 | - | [9] |
| HONE-1 | 114 ± 6 | - | [9] | |
| NUGC-3 | 134 ± 9 | - | [9] | |
| T47D | - | 113 | [3] | |
| Antofine and Tylophorine Prodrugs | Various Cancer Cell Lines | Low nM to pM | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating published findings. Below are protocols for key experiments cited in the literature on Tylophorine's antiviral activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the concentration of a compound that is cytotoxic to cells.[11][12][13][14]
Materials:
-
Cells (e.g., Vero E6, HepG2)
-
96-well plates
-
Complete growth medium
-
Tylophorine or derivative compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits virus-induced plaque formation by 50% (EC₅₀).[15]
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero E6) in 6-well plates
-
Virus stock of known titer (e.g., SARS-CoV-2)
-
Serial dilutions of the test compound
-
Serum-free medium
-
Overlay medium (e.g., 1.2% Avicel or carboxymethylcellulose in growth medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Wash the confluent cell monolayers with serum-free medium.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with serum-free medium.
-
Add 2 mL of overlay medium containing serial dilutions of the test compound to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques appear (typically 2-4 days).
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Signaling Pathways and Experimental Workflows
The antiviral and cytotoxic effects of Tylophorine are mediated through its interaction with various cellular signaling pathways.
Tylophorine's Proposed Antiviral Mechanism of Action
Tylophorine and its derivatives have been shown to interfere with viral replication by targeting viral RNA and interacting with the host's cellular machinery. One of the key mechanisms involves the inhibition of the NF-κB signaling pathway, which is often activated during viral infections and contributes to inflammation.[1]
Caption: Proposed antiviral mechanism of Tylophorine.
Experimental Workflow for Antiviral Drug Screening
The process of identifying and validating the antiviral activity of a compound like Tylophorine involves a series of sequential experiments.
Caption: General workflow for antiviral drug screening.
VEGFR2 Signaling Pathway Inhibition by Tylophorine
In addition to its antiviral properties, Tylophorine has been reported to exhibit anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[16][17] This pathway is crucial for the formation of new blood vessels, a process that can be hijacked by tumors and is also relevant in certain viral pathologies.
Caption: Tylophorine's inhibition of the VEGFR2 signaling pathway.
References
- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges | MDPI [mdpi.com]
- 3. Identification of phenanthroindolizines and phenanthroquinolizidines as novel potent anti-coronaviral agents for porcine enteropathogenic coronavirus transmissible gastroenteritis virus and human severe acute respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of SARS-CoV-2 by Highly Potent Broad-Spectrum Anti-Coronaviral Tylophorine-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. broadpharm.com [broadpharm.com]
- 15. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 16. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the in vivo anti-angiogenic effects of (+/-)-Tylophorine in a mouse model.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-angiogenic properties of (+/-)-Tylophorine against other established anti-angiogenic agents. The data presented is compiled from preclinical studies in mouse models to offer an objective overview of its potential as a therapeutic candidate.
Executive Summary
This compound, a phenanthraindolizidine alkaloid, has demonstrated significant anti-angiogenic and anti-tumor activities in vivo.[1][2][3] Its primary mechanism of action involves the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase activity, a critical mediator of angiogenesis.[1][2][3] This guide compares the in vivo efficacy of this compound with that of other widely recognized anti-angiogenic drugs—Bevacizumab, Sunitinib, and Sorafenib—by examining key quantitative data from various mouse models. While direct head-to-head comparative studies are limited, this guide consolidates available data to facilitate an informed assessment of this compound's preclinical performance.
Comparative Analysis of In Vivo Anti-Angiogenic Effects
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound and its comparators in various mouse models. It is important to note that the experimental conditions, including the mouse models, drug dosages, and assessment parameters, vary across studies, which should be considered when interpreting the data.
Table 1: Effect on Microvessel Density (MVD) in Tumor Models
| Compound | Mouse Model | Dosage | MVD Reduction (%) | Source |
| This compound | Ehrlich Ascites Carcinoma (EAC) | 7.5 mg/kg | Significant reduction (quantitative value not specified) | [1] |
| Sunitinib | U87MG Glioblastoma | 80 mg/kg | 74% | |
| Sunitinib | HEK293 Xenograft | 40 mg/kg/day | Significant reduction | [2] |
| Sorafenib | SMMC-7721 Hepatoma Xenograft | Not specified | Significant decrease | [4] |
| Bevacizumab | A2780-1A9 Ovarian Carcinoma | 150 µ g/mouse | Significant reduction in vessel area | [5] |
Table 2: Inhibition of Angiogenesis in Non-Tumor Models
| Compound | In Vivo Assay | Key Parameter | Result | Source |
| This compound | Sponge Implant Assay | Hemoglobin Content | Significant reduction | [1] |
| Bevacizumab | Mouse Brain (VEGF-induced) | Vessel Density | ~30% reduction (at 5 mg/kg) | [6] |
Table 3: Effect on Tumor Growth in Mouse Models
| Compound | Mouse Model | Dosage | Tumor Growth Inhibition | Source |
| This compound | Ehrlich Ascites Carcinoma (EAC) | 7.5 mg/kg | Significant suppression of tumor volume | [1] |
| Sunitinib | U87MG Glioblastoma | 80 mg/kg | Meaningful prolongation of survival | |
| Sorafenib | Orthotopic Anaplastic Thyroid Carcinoma | 40 or 80 mg/kg daily | Reduced growth of xenografts | [7] |
| Bevacizumab | HT-29 Colorectal Tumor | Not specified | ~40% reduction in tumor growth (nanoformulation) |
Signaling Pathway and Experimental Workflow
VEGFR2 Signaling Pathway Targeted by this compound
This compound exerts its anti-angiogenic effects by directly targeting the ATP-binding region of the VEGFR2 kinase domain.[1][2] This inhibition blocks the autophosphorylation of VEGFR2 upon VEGF binding, thereby disrupting downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival.
Experimental Workflow: In Vivo Mouse Models
The anti-angiogenic effects of this compound have been validated using established in vivo mouse models, including the sponge implant angiogenesis assay and the Ehrlich ascites carcinoma (EAC) tumor model.
Experimental Protocols
Sponge Implant Angiogenesis Assay
This assay quantifies angiogenesis in a subcutaneous implant.
Materials:
-
Sterile circular sponge discs
-
Swiss albino mice
-
This compound
-
Vehicle control (e.g., DMSO)
-
Anesthetic
-
Surgical tools
-
Drabkin's reagent
-
Anti-CD31 antibody
-
H&E stain
Procedure:
-
Anesthetize the mice.
-
Make a small dorsal incision and subcutaneously implant a sterile sponge disc.
-
Suture the incision.
-
Administer this compound or vehicle control intraperitoneally for 14 consecutive days.
-
After 14 days, euthanize the mice and carefully excise the sponge implants.
-
Hemoglobin Estimation:
-
Weigh the excised sponges.
-
Homogenize the sponges in Drabkin's reagent.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin content, which correlates with blood vessel formation.
-
-
Immunohistochemistry:
-
Fix a portion of the sponge in 10% formalin and embed in paraffin (B1166041).
-
Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for histological examination.
-
Perform immunohistochemical staining with an anti-CD31 antibody to identify endothelial cells.
-
Quantify Microvessel Density (MVD) by counting CD31-positive vessels in multiple high-power fields.
-
Ehrlich Ascites Carcinoma (EAC) Tumor Model
This model assesses the effect of the compound on tumor growth and tumor-associated angiogenesis.
Materials:
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Swiss albino mice
-
This compound
-
Vehicle control
-
Calipers
-
Anti-CD31 antibody
-
Antibodies for p-VEGFR2, p-Akt, p-ERK
Procedure:
-
Subcutaneously inject approximately 15 x 10^6 EAC cells into the right flank of each mouse.
-
Allow the solid tumors to grow to a volume of approximately 100 mm³.
-
Randomly divide the mice into treatment and control groups.
-
Administer this compound (e.g., 7.5 mg/kg body weight) or vehicle control intraperitoneally.
-
Measure the tumor volume every five days using calipers with the formula: Tumor volume (mm³) = (width)² × (length) × π/6.
-
Monitor the body weight of the mice throughout the experiment.
-
After 30 days of treatment, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Immunohistochemistry:
-
Fix the tumor tissue in 10% formalin and embed in paraffin.
-
Section the tumors and perform immunohistochemical staining for CD31 to determine MVD.
-
Additionally, stain for phosphorylated VEGFR2 (p-VEGFR2), phosphorylated Akt (p-Akt), and phosphorylated Erk (p-ERK) to assess the inhibition of the VEGFR2 signaling pathway in vivo.
-
Conclusion
References
- 1. explicyte.com [explicyte.com]
- 2. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sorafenib inhibits growth of hepatoma with hypoxia and hypoxia-driven angiogenesis in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Bevacizumab attenuates VEGF-induced angiogenesis and vascular malformations in the adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing bevacizumab efficacy in a colorectal tumor mice model using dextran-coated albumin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cells Treated with (+/-)-Tylophorine and Other Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of (+/-)-Tylophorine with other well-known inhibitors, supported by experimental data. This document summarizes the mechanisms of action, impact on signaling pathways, and provides an overview of relevant experimental protocols.
Abstract
This compound, a phenanthraindolizidine alkaloid, has demonstrated potent anti-cancer and anti-inflammatory activities. Its mechanism of action involves the inhibition of protein biosynthesis and the modulation of key signaling pathways, leading to cell cycle arrest and apoptosis. Understanding the global transcriptomic changes induced by Tylophorine (B1682047) in comparison to other inhibitors is crucial for its development as a therapeutic agent. This guide synthesizes available data on the comparative effects of Tylophorine and other inhibitors on cellular transcriptomes, providing a valuable resource for researchers in the field.
Introduction to this compound and Other Inhibitors
Tylophorine is a natural product isolated from plants of the Tylophora genus.[1] It exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Its mode of action is complex, primarily targeting protein synthesis, which in turn affects a multitude of cellular processes.[2][3] For a comprehensive analysis, this guide compares Tylophorine with two other well-characterized protein synthesis inhibitors: Cycloheximide and Emetine (B1671215).
-
This compound: A phenanthraindolizidine alkaloid with broad biological activity.[4] Its unnatural (S)-enantiomer has shown more potent cancer cell growth inhibition than the natural (R)-enantiomer.[5]
-
Cycloheximide (CHX): A widely used inhibitor of protein synthesis in eukaryotes. It is known to interfere with the translocation step in translation. While a valuable research tool, its use can lead to confounding effects on mRNA levels.[6][7]
-
Emetine: Another translation elongation inhibitor.[8] It has been identified as a potential candidate for overcoming acquired resistance to certain cancer therapies.[9]
Comparative Mechanism of Action and Impact on Signaling Pathways
The primary mechanism of Tylophorine and the compared inhibitors is the disruption of protein synthesis, albeit through different interactions with the translational machinery. This inhibition triggers a cascade of downstream effects on various signaling pathways critical for cell growth, proliferation, and survival.
This compound
Tylophorine's effects extend beyond simple protein synthesis inhibition, impacting several key signaling cascades:
-
VEGFR2 Signaling: Tylophorine directly inhibits VEGFR2 tyrosine kinase activity, a crucial step in angiogenesis. This leads to the downregulation of downstream pathways including Akt, Erk, and reactive oxygen species (ROS) in endothelial cells.[10][11][12]
-
NF-κB Signaling: It has been shown to prolong the NF-κB/PKCδ/MKK4/JNK cascade, which contributes to the phosphorylation and stabilization of c-Jun.[2][4]
-
PI3K/PDK1 Signaling: Tylophorine influences the PI3K/PDK1/PP2A/eEF2 pathway, which is involved in sustaining the translation of c-Jun protein.[2][4]
-
Cell Cycle Regulation: Tylophorine induces G1 phase cell cycle arrest.[4] This is associated with the c-Jun-mediated downregulation of cyclin A2 and a decrease in cyclin D1 levels.[2][3][4]
-
Apoptosis Induction: In breast cancer cells, Tylophorine promotes apoptosis by up-regulating the expression of caspases 3 and 9.[13]
Cycloheximide
Cycloheximide is a potent inhibitor of translation elongation. However, its use in transcriptomic studies requires caution as it can induce rapid transcriptional upregulation of hundreds of genes, particularly those involved in ribosome biogenesis, which can distort measurements of mRNA levels and translation efficiency.[6][7] This response is dependent on TORC1 signaling.[6]
Emetine
Emetine also acts as a translation elongation inhibitor.[8] Transcriptomic analysis has shown its potential in overcoming acquired resistance to ALK inhibitors in lung cancer.[9] Emetine treatment can lead to the stabilization of a distinct group of short-lived transcripts, many of which encode C2H2 zinc finger proteins.[8][14] Its effects on oncogenic signaling pathways include alterations in the expression of genes like EPHA2, DUSP4, and SOD2.[9]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of Tylophorine and its analogues.
Table 1: Inhibitory Concentrations (IC50) of Tylophorine and its Analogues
| Compound | Cell Line/Assay | IC50 | Reference |
| This compound | Rat Aortic VSMC Proliferation | 0.13 µmol/l | [3] |
| This compound | T47D Breast Cancer Cells | 113 µM | [13] |
| Tylophorine Analogues | Anti-TGEV Activity | 8 to 1468 nM | [15] |
| Tylophorine Analogues | Anti-SARS CoV Activity | <5 to 340 nM | [15] |
Table 2: Effects of Tylophorine on Cell Cycle Distribution in T47D Breast Cancer Cells
| Treatment | G2/M Phase Arrest (%) |
| Tylophorine (28.8 µM) | 29.72 |
| Tylophorine (56.5 µM) | 29.83 |
| Doxorubicin | 46.43 |
| Doxorubicin + Tylophorine (28.8 µM) | 28.06 |
| Doxorubicin + Tylophorine (56.5 µM) | 30.71 |
| Data adapted from[13] |
Experimental Protocols
Detailed experimental protocols for transcriptomic analysis are crucial for reproducible research. Below are generalized methodologies for key experiments cited in the context of inhibitor studies.
Cell Culture and Treatment
-
Cell Lines: Human umbilical vein endothelial cells (HUVEC), T47D breast cancer cells, or other relevant cancer cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., Grace's Insect Medium for Sf9 cells) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated under standard conditions (e.g., 37°C, 5% CO2 for mammalian cells; 27°C for insect cells).[16]
-
Inhibitor Treatment: Stock solutions of inhibitors are prepared in a suitable solvent (e.g., DMSO). Cells are treated with various concentrations of the inhibitor or a vehicle control for specified durations (e.g., 24, 48, or 72 hours).[16]
RNA Sequencing (RNA-Seq) Analysis
-
RNA Extraction: Total RNA is extracted from treated and control cells using methods such as TRIzol® reagent or commercial RNA extraction kits.[16]
-
Library Preparation: RNA quality and quantity are assessed. For single-cell RNA-seq, cells are processed through a platform like the 10X Genomics Chromium system to generate cDNA libraries.[17]
-
Sequencing: Libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).[18]
-
Bioinformatic Analysis: The analysis pipeline typically includes:
-
Quality Control: Assessing raw read quality using tools like FastQC.[16]
-
Read Trimming: Removing adapters and low-quality reads with tools like Trimmomatic.[16]
-
Alignment: Aligning reads to a reference genome/transcriptome using aligners like STAR or HISAT2.[16]
-
Quantification: Counting reads mapped to each gene using tools like featureCounts or HTSeq.[16]
-
Differential Expression Analysis: Identifying differentially expressed genes between treatment and control groups.
-
Pathway Analysis: Performing Gene Ontology (GO) and KEGG pathway enrichment analysis to understand the biological functions of differentially expressed genes.[18][19]
-
Cell Cycle Analysis
-
Flow Cytometry: Treated cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide). The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[3]
Western Blot Analysis
-
Protein Extraction and Quantification: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., cyclin D1, p21, p27) followed by incubation with secondary antibodies.[3]
-
Detection: Protein bands are visualized using a chemiluminescence detection system.
Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to the study of Tylophorine and other inhibitors.
Caption: Tylophorine inhibits angiogenesis by targeting the VEGFR2 signaling pathway.
Caption: Tylophorine modulates c-Jun activity leading to G1 cell cycle arrest.
Caption: A standard bioinformatics workflow for RNA-sequencing analysis.
Conclusion
This compound presents a multifaceted mechanism of action that distinguishes it from other classical protein synthesis inhibitors. While sharing the common feature of translation inhibition, its specific and potent effects on key signaling pathways such as VEGFR2, NF-κB, and PI3K/Akt, and its ability to induce cell cycle arrest and apoptosis, highlight its therapeutic potential. Comparative transcriptomic studies are essential to fully elucidate the unique molecular signature of Tylophorine's activity. Further research employing RNA-sequencing and other omics technologies will be invaluable in identifying novel targets and biomarkers, and in optimizing the clinical development of Tylophorine and its analogues for the treatment of cancer and inflammatory diseases.
References
- 1. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tylophorine reduces protein biosynthesis and rapidly decreases cyclin D1, inhibiting vascular smooth muscle cell proliferation in vitro and in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheximide can distort measurements of mRNA levels and translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloheximide can distort measurements of mRNA levels and translation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translation elongation inhibitors stabilize select short-lived transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrative transcriptomic analysis identifies emetine as a promising candidate for overcoming acquired resistance to ALK inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Translation elongation inhibitors stabilize select short-lived transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of phenanthroindolizines and phenanthroquinolizidines as novel potent anti-coronaviral agents for porcine enteropathogenic coronavirus transmissible gastroenteritis virus and human severe acute respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Comparative transcriptomic analysis provides novel insights into mescaline biosynthesis by Lophophora williamsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel lnc-RNA, Named lnc-ORA, Is Identified by RNA-Seq Analysis, and Its Knockdown Inhibits Adipogenesis by Regulating the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of (+/-)-Tylophorine
For researchers, scientists, and drug development professionals handling (+/-)-Tylophorine, a bioactive alkaloid with cytotoxic properties, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility.[1][2] Due to its potential hazards, this compound and any materials contaminated with it are classified as cytotoxic waste and must be managed according to stringent hazardous waste protocols.[3][4][5]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound waste should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as unused compound, contaminated gloves, pipette tips, vials, and bench paper, must be segregated from general laboratory waste.[3][6] These items should be placed in a designated, leak-proof, and puncture-resistant container specifically marked for cytotoxic waste.[4][5] This container is typically color-coded purple.[4]
-
Liquid Waste: Solutions containing this compound should not be disposed of down the drain.[6] They must be collected in a dedicated, sealed, and shatter-proof container compatible with the solvent used. This container should also be clearly labeled as cytotoxic waste.
2. Container Management:
-
All waste containers must be kept securely closed when not in use.[7]
-
Containers should not be overfilled; it is recommended to fill them to no more than three-quarters of their capacity to prevent spills.
-
The exterior of the waste containers should be kept clean and free of contamination.
3. Labeling:
-
Each waste container must be clearly and accurately labeled as "Hazardous Waste - Cytotoxic" and should identify the contents, including "this compound."[7] The date of waste accumulation should also be recorded.
4. Storage and Transfer:
-
Labeled cytotoxic waste containers should be stored in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Follow your institution's specific procedures for the collection of hazardous waste. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup and final disposal.
Spill and Emergency Procedures
In the event of a spill, the area should be immediately evacuated and secured. Access to the spill area should be restricted. Wearing appropriate PPE, the spill should be contained using an absorbent material suitable for chemical spills. All contaminated materials from the cleanup must be placed in the cytotoxic waste container. For large spills, or if there is any uncertainty, contact your institution's EHS or emergency response team immediately.
Ultimate Disposal Method
The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[3][5][8] This process ensures the complete destruction of the hazardous chemical compounds, preventing their release into the environment.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Drain Disposal | Prohibited for cytotoxic waste. For other neutralized solutions, typically between 6.0 and 9.0, but local regulations vary. | [6] |
| Container Fill Level | Do not overfill; a maximum of 75-80% capacity is recommended. | [8] |
| Empty Container Residue | A container is considered "empty" if no more than 3% by weight of the total capacity of the container remains. However, for acutely hazardous materials like cytotoxic agents, containers must be triple-rinsed. The rinsate must be collected as hazardous waste. | [9][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botanyjournals.com [botanyjournals.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. glyconllc.com [glyconllc.com]
- 6. web.mit.edu [web.mit.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling (+/-)-Tylophorine
Essential Safety and Handling Guide for (+/-)-Tylophorine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent phenanthroindolizidine alkaloid with significant biological activity. Due to its cytotoxic and anti-proliferative properties, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Assessment
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for all personnel handling this compound. All PPE should be donned before entering the designated handling area and removed before exiting.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[6] Change gloves frequently. | To prevent dermal absorption. Double gloving provides an extra layer of protection against contamination. |
| Body Protection | Disposable, solid-front protective gown with long sleeves and elastic cuffs. Consider coveralls for extensive handling.[5][7] | To protect skin and personal clothing from contamination. |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A full-face shield is required if there is a splash hazard.[5] | To protect eyes and face from airborne powder and splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a containment system.[6] | To prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Protocol
All handling of powdered this compound must be performed in a designated area with controlled access.
Step 1: Preparation and Area Setup
-
Designated Area: Conduct all weighing and handling of this compound powder in a certified chemical fume hood, a ducted biological safety cabinet, or a glovebox isolator to contain any airborne particles.[8][9]
-
Surface Protection: Line the work surface with plastic-backed absorbent pads to contain spills. Discard these pads as cytotoxic waste after the procedure.
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and waste disposal bags are within the containment area before starting.
Step 2: Weighing and Aliquoting
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the required amount of this compound. Use gentle motions to minimize dust generation.
-
Solution Preparation: If preparing a solution, add the solvent to the vessel containing the powder slowly to avoid splashing. Cap and seal the container before removing it from the containment area.
Step 3: Post-Handling Decontamination
-
Surface Cleaning: Wipe down all surfaces within the containment area with an appropriate deactivating agent (if known) or a detergent solution, followed by a rinse with water.[5]
-
Equipment Cleaning: All non-disposable equipment must be thoroughly decontaminated.
-
PPE Removal: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of all disposable PPE as cytotoxic waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: All contaminated materials, including gloves, gowns, absorbent pads, and weighing papers, must be placed in clearly labeled, leak-proof cytotoxic waste containers.[10][11] These containers are often color-coded, typically purple or yellow with a cytotoxic symbol.[11][12][13]
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated, puncture-resistant cytotoxic sharps container.[11]
-
Bulk Waste: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Final Disposal: Cytotoxic waste must be collected by a licensed hazardous waste disposal company for high-temperature incineration, which is the required method for destroying cytotoxic compounds.[12][13]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipservices.care [ipservices.care]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 10. danielshealth.ca [danielshealth.ca]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 13. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
